Product packaging for 6-Heptynoic acid(Cat. No.:CAS No. 30964-00-2)

6-Heptynoic acid

Número de catálogo: B105702
Número CAS: 30964-00-2
Peso molecular: 126.15 g/mol
Clave InChI: OFCPMJGTZUVUSM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

6-heptynoic acid is a medium-chain fatty acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B105702 6-Heptynoic acid CAS No. 30964-00-2

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

hept-6-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h1H,3-6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCPMJGTZUVUSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402600
Record name 6-Heptynoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30964-00-2
Record name 6-Heptynoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID40402600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-HEPTYNOIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 6-Heptynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 6-heptynoic acid, a valuable building block in organic synthesis, particularly for the development of novel therapeutics and chemical probes. This document details a primary synthetic pathway, purification protocols, and the underlying chemical principles.

Synthesis of this compound via Oxidation of 6-Heptyn-1-ol (B114416)

A common and effective method for the preparation of this compound is the oxidation of the commercially available primary alcohol, 6-heptyn-1-ol. The Jones oxidation, utilizing a chromic acid solution, is a robust method for this transformation.

Reaction Principle

The Jones oxidation employs a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid, which forms chromic acid (H₂CrO₄).[1][2] This potent oxidizing agent converts primary alcohols first to aldehydes, which, in the aqueous environment, are further oxidized to carboxylic acids.[3][4] The terminal alkyne group of the substrate is generally stable under these reaction conditions.[3]

The overall stoichiometry for the oxidation of a primary alcohol to a carboxylic acid with chromic acid is:

4 HCrO₄⁻ + 3 RCH₂OH + 16 H⁺ + 11 H₂O → 4 [Cr(H₂O)₆]³⁺ + 3 RCOOH

Experimental Protocol: Jones Oxidation of 6-Heptyn-1-ol

This protocol is a representative procedure for the Jones oxidation of a primary alcohol.

Materials:

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

Preparation of the Jones Reagent (2.5 M):

  • In a beaker, dissolve 25 g (0.25 mol) of chromium trioxide in 75 mL of deionized water.

  • Carefully and slowly add 25 mL of concentrated sulfuric acid to the solution with stirring.

  • Cool the mixture in an ice-water bath to maintain the temperature between 0 and 5 °C.

Oxidation Reaction:

  • Dissolve 6-heptyn-1-ol in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice-water bath.

  • Slowly add the prepared Jones reagent dropwise from a dropping funnel to the stirred solution of the alcohol. Maintain the reaction temperature below 35 °C.

  • Monitor the reaction progress by a suitable method, such as Thin Layer Chromatography (TLC). The reaction is typically rapid.

  • The disappearance of the orange color of the Cr(VI) reagent and the formation of a green precipitate of Cr(III) salts indicate the progress of the reaction.

Work-up and Isolation:

  • Once the reaction is complete, quench any excess Jones reagent by the dropwise addition of isopropanol until the orange color is no longer present.

  • Decant the acetone solution from the green chromium salts.

  • Wash the chromium salts with additional portions of acetone and combine the acetone fractions.

  • Remove the bulk of the acetone using a rotary evaporator.

  • To the remaining aqueous residue, add deionized water and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash sequentially with deionized water and then with a saturated sodium chloride solution (brine).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the diethyl ether by rotary evaporation to yield the crude this compound.

Purification of this compound

The crude this compound obtained from the synthesis can be purified by several methods, with vacuum distillation being the most common for this compound. For applications requiring very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Vacuum Distillation

Given that this compound has a high boiling point at atmospheric pressure, vacuum distillation is necessary to prevent decomposition at elevated temperatures.

Physical Data for Distillation:

PropertyValue
Boiling Point (at 1 mmHg)93-94 °C
Density (at 25 °C)0.997 g/mL
Refractive Index (n20/D)1.451

Experimental Protocol:

  • Set up a short-path distillation apparatus suitable for vacuum distillation.

  • Place the crude this compound in the distillation flask with a magnetic stir bar for smooth boiling.

  • Connect the apparatus to a vacuum pump, ensuring all joints are well-sealed. A cold trap between the apparatus and the pump is recommended to protect the pump.

  • Gradually apply the vacuum.

  • Once the desired pressure is reached (e.g., around 1 mmHg), begin heating the distillation flask using a heating mantle.

  • Collect the fraction that distills at the expected boiling point (93-94 °C at 1 mmHg).

  • After the distillation is complete, cool the system to room temperature before releasing the vacuum.

Preparative High-Performance Liquid Chromatography (HPLC)

For applications demanding the highest purity, such as in drug development, preparative HPLC is a powerful purification technique.

General Principles:

  • Method Development: An analytical HPLC method is first developed to achieve good separation of this compound from any impurities. This involves screening different stationary phases (e.g., C18) and mobile phase compositions (e.g., mixtures of acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid).

  • Scale-Up: The analytical method is then scaled up to a preparative column with a larger diameter. The flow rate and injection volume are increased proportionally to the column dimensions to maintain the separation performance.

  • Fraction Collection: A fraction collector is used to isolate the eluent containing the purified this compound as it exits the column.

A representative, unoptimized starting point for method development could be:

  • Column: A preparative C18 column.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

  • Detection: UV detection at a suitable wavelength (e.g., ~210 nm for the carboxylic acid group).

Data Presentation

Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₁₀O₂
Molecular Weight126.15 g/mol
CAS Number30964-00-2
AppearanceColorless to pale yellow liquid
Boiling Point93-94 °C at 1 mmHg
Density0.997 g/mL at 25 °C
Refractive Indexn20/D 1.451

Commercially Available Purities

Supplier Purity
90%
95%
>94.0% (GC)
98%

Note: Yields for the synthesis of this compound are highly dependent on the specific reaction conditions and scale and are not consistently reported in the readily available literature. However, Jones oxidations of primary alcohols to carboxylic acids are generally high-yielding.

Visualizations

Synthesis_Pathway 6-Heptyn-1-ol 6-Heptyn-1-ol 6-Heptynoic_Acid This compound 6-Heptyn-1-ol->6-Heptynoic_Acid Oxidation Jones_Reagent Jones Reagent (CrO₃, H₂SO₄, H₂O) Jones_Reagent->6-Heptynoic_Acid

Caption: Synthesis of this compound via Jones Oxidation.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product Crude_Product Crude this compound Vacuum_Distillation Vacuum Distillation Crude_Product->Vacuum_Distillation Primary Method Prep_HPLC Preparative HPLC (High Purity) Crude_Product->Prep_HPLC Alternative/High Purity Pure_Product Purified this compound Vacuum_Distillation->Pure_Product Prep_HPLC->Pure_Product

Caption: Purification workflow for this compound.

References

6-Heptynoic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Heptynoic Acid: Chemical Properties and Structure

Introduction

This compound (CAS No. 30964-00-2) is a medium-chain, unsaturated fatty acid characterized by a terminal alkyne group.[1][2] This bifunctional molecule, containing both a carboxylic acid and a triple bond, serves as a valuable intermediate and building block in organic synthesis.[1] Its unique structure allows for diverse chemical transformations, making it a significant reagent in pharmaceutical research, materials science, and the development of specialty chemicals.[1][3] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity for researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers

This compound consists of a seven-carbon chain with a carboxylic acid at one terminus and a triple bond between the sixth and seventh carbon atoms. This structure combines the reactivity of both a carboxylic acid and a terminal alkyne.

Identifier Value
IUPAC Name hept-6-ynoic acid
CAS Number 30964-00-2
Molecular Formula C₇H₁₀O₂
SMILES C#CCCCCC(=O)O
InChI InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h1H,3-6H2,(H,8,9)
InChIKey OFCPMJGTZUVUSM-UHFFFAOYSA-N

Physicochemical Properties

At room temperature, this compound is a colorless to pale yellow liquid or oil with a pungent odor. It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol, acetone, diethyl ether, and is miscible with dimethylformamide.

Property Value
Molecular Weight 126.15 g/mol
Melting Point 22 °C
Boiling Point 93-94 °C at 1 mmHg
Density 0.997 g/mL at 25 °C
Refractive Index (n20/D) 1.451
Flash Point >113 °C (>235.4 °F)
pKa (Predicted) 4.69 ± 0.10

Reactivity and Applications

The dual functionality of this compound dictates its chemical reactivity and diverse applications. The carboxylic acid can undergo standard reactions like esterification and amide bond formation, while the terminal alkyne is available for reactions such as "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), coupling reactions, and polymerization.

Logical relationship between structure and reactivity.

This reactivity makes it a key intermediate in various fields:

  • Pharmaceutical Research : The alkyne group allows for its use in click chemistry to conjugate with other molecules. It is a precursor for synthesizing complex organic compounds, including some used in drug manufacturing for conditions like prostate carcinoma and as cholinesterase inhibitors.

  • Materials Science : It is used to prepare boradiazaindacenes (BODIPY dyes), which are fluorescent compounds with diverse applications. Its esters can also serve as monomers for polymer production.

  • Biochemical Probes : The ability to act as a fluorescent probe for studying lipid bilayers has been demonstrated.

Experimental Protocols: Synthesis

While specific, detailed protocols require access to proprietary or subscription-based literature, common laboratory synthesis methods are well-described in principle.

General Protocol for Synthesis via Carboxylation of an Acetylide

A prevalent laboratory method involves the formation of an acetylide from a terminal alkyne, followed by carboxylation with carbon dioxide.

Methodology:

  • Deprotonation : 1-Hexyne (the precursor providing the 6-carbon chain with a terminal alkyne) is treated with a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), in an anhydrous solvent (e.g., liquid ammonia (B1221849) or THF) to form the corresponding sodium or lithium acetylide.

  • Carboxylation : The acetylide anion, a potent nucleophile, is then reacted with solid carbon dioxide (dry ice), which serves as the electrophile.

  • Acidification : The resulting carboxylate salt is acidified in an aqueous workup (e.g., with dilute HCl or H₂SO₄) to yield the final product, this compound.

  • Purification : The crude product is typically extracted with an organic solvent (like diethyl ether), dried over an anhydrous salt (e.g., MgSO₄), and purified by vacuum distillation.

Experimental workflow for a common synthesis route.

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic methods.

  • ¹H NMR : Proton NMR spectra are available for this compound, which can confirm the presence of protons in different chemical environments, such as the terminal alkyne proton, the alpha-protons to the carbonyl group, and the methylene (B1212753) protons along the carbon chain.

  • ¹³C NMR : Carbon NMR provides information on the number and type of carbon atoms, including the characteristic signals for the alkyne carbons and the carbonyl carbon.

  • IR Spectroscopy : Infrared spectra can identify key functional groups, with characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C≡C and ≡C-H stretches of the terminal alkyne.

  • Mass Spectrometry : GC-MS data can be used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.

  • Handling : It should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Storage : Store in a cool, dry place (recommended 2-8°C) in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation or polymerization. It should be kept away from strong oxidizing agents, bases, and sources of ignition.

References

6-Heptynoic acid CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-heptynoic acid, a versatile bifunctional molecule with applications in synthetic chemistry and biomedical research. This document details its chemical and physical properties, provides an overview of its synthesis, and explores its significant role as a building block in the construction of complex molecules, including fluorescent dyes and bioconjugates. Spectroscopic data are summarized for easy reference, and key experimental workflows are visualized. While its direct involvement in specific signaling pathways is not extensively documented, its utility as a chemical probe in biological systems is an active area of investigation.

Introduction

This compound (CAS No. 30964-00-2) is a seven-carbon carboxylic acid featuring a terminal alkyne group. This unique structure, combining a reactive carboxylic acid and a versatile alkyne, makes it a valuable reagent in organic synthesis and chemical biology. The carboxylic acid moiety allows for straightforward derivatization, such as esterification or amidation, while the terminal alkyne is a key functional group for "click chemistry" reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). These characteristics have led to its use in diverse applications, from the synthesis of fluorescent probes to the modification of biomolecules.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1][2] It is soluble in organic solvents such as ethanol, acetone, and diethyl ether, and is miscible with dimethylformamide.[1] Its solubility in water is limited due to the hydrophobic nature of its carbon chain.[3]

PropertyValueReference(s)
CAS Number 30964-00-2
Molecular Formula C₇H₁₀O₂[3]
Molecular Weight 126.15 g/mol
Boiling Point 93-94 °C at 1 mmHg[4]
Density 0.997 g/mL at 25 °C[4]
Refractive Index (n²⁰/D) 1.451[4]

Synthesis of this compound

Experimental Protocol Overview:

  • Deprotonation of 1-Hexyne: 1-Hexyne is treated with a strong base, such as sodium amide or a Grignard reagent (e.g., ethylmagnesium bromide), in an anhydrous etheral solvent (e.g., diethyl ether or tetrahydrofuran) to form the corresponding hexynylide anion.

  • Carboxylation: The resulting acetylide is then reacted with carbon dioxide (either as a gas bubbled through the solution or as solid dry ice). This reaction forms the carboxylate salt.

  • Acidification: The reaction mixture is subsequently acidified with an aqueous acid (e.g., hydrochloric acid) to protonate the carboxylate, yielding this compound.

  • Purification: The crude product is typically purified by extraction and subsequent vacuum distillation.[5]

Disclaimer: This is a general overview of a common synthetic route. Researchers should consult the primary literature and perform appropriate risk assessments before attempting this synthesis. Handling of strong bases and anhydrous reaction conditions requires specialized laboratory techniques.

G cluster_synthesis General Synthesis Workflow 1-Hexyne 1-Hexyne Hexynylide_Anion Hexynylide Anion 1-Hexyne->Hexynylide_Anion Deprotonation Strong_Base Strong Base (e.g., NaNH2, EtMgBr) Strong_Base->Hexynylide_Anion Carboxylate_Salt Carboxylate Salt Hexynylide_Anion->Carboxylate_Salt Carboxylation Carbon_Dioxide Carbon Dioxide (CO2) Carbon_Dioxide->Carboxylate_Salt 6-Heptynoic_Acid_Crude Crude this compound Carboxylate_Salt->6-Heptynoic_Acid_Crude Protonation Acidification Acidification (e.g., HCl) Acidification->6-Heptynoic_Acid_Crude Pure_6-Heptynoic_Acid Pure this compound 6-Heptynoic_Acid_Crude->Pure_6-Heptynoic_Acid Purification Purification Purification (Extraction, Distillation) Purification->Pure_6-Heptynoic_Acid

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Data

The structural identity and purity of this compound can be confirmed using various spectroscopic techniques.

¹H NMR (400 MHz, CDCl₃) Chemical Shift (ppm)
-COOH~11.2
-CH₂-COOH2.394
-CH₂-C≡2.224
≡C-H1.980
Internal -CH₂-1.760, 1.591
¹³C NMR Chemical Shift (ppm)
C=ONot available in search results
≡C-HNot available in search results
-C≡Not available in search results
Alkyl carbonsNot available in search results
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹) Assignment
~3300C-H stretch (alkyne)
2950-2850C-H stretch (alkyl)
2140-2100C≡C stretch (alkyne)
1780-1710C=O stretch (carboxylic acid)
Mass Spectrometry m/z Assignment
126[M]⁺ (Molecular Ion)

Applications in Research and Development

The bifunctional nature of this compound makes it a valuable tool in several areas of chemical and biological research.

Click Chemistry

The terminal alkyne of this compound readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[6] This reaction allows for the efficient and specific covalent linkage of this compound derivatives to molecules bearing an azide (B81097) group, forming a stable triazole linkage. This has been widely exploited for the bioconjugation of proteins, nucleic acids, and other biomolecules, as well as for the labeling of cells.[6]

Experimental Protocol Overview for a Typical CuAAC Reaction:

  • Activation of Carboxylic Acid: The carboxylic acid of this compound is often activated (e.g., as an N-hydroxysuccinimide ester) to facilitate its conjugation to a primary amine on a molecule of interest.

  • Preparation of Reaction Components: The alkyne-modified molecule and an azide-containing partner are dissolved in a suitable solvent, often a mixture of water and a co-solvent like DMSO or t-butanol.

  • Catalyst Preparation: A copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., TBTA or THPTA) are prepared.

  • Reaction Initiation: The catalyst is added to the mixture of the alkyne and azide to initiate the cycloaddition.

  • Incubation: The reaction is allowed to proceed at room temperature.

  • Purification: The resulting triazole-linked conjugate is purified from the reaction mixture.

G cluster_click_chemistry Application in Click Chemistry (CuAAC) 6-Heptynoic_Acid This compound Alkyne_Molecule_A Alkyne-Modified Molecule A 6-Heptynoic_Acid->Alkyne_Molecule_A Conjugation Molecule_A Molecule A (e.g., Protein, Drug) Molecule_A->Alkyne_Molecule_A Triazole_Conjugate Triazole-Linked Conjugate (A-Triazole-B) Alkyne_Molecule_A->Triazole_Conjugate Cycloaddition Molecule_B Molecule B (e.g., Fluorophore, PEG) Azide_Molecule_B Azide-Modified Molecule B Molecule_B->Azide_Molecule_B Modification Azide_Molecule_B->Triazole_Conjugate Copper_Catalyst Cu(I) Catalyst Copper_Catalyst->Triazole_Conjugate

References

Navigating the Solubility Landscape of 6-Heptynoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Heptynoic acid, a C7 alkynoic acid, presents a unique combination of a hydrophilic carboxylic acid head and a hydrophobic seven-carbon tail with a terminal alkyne group. This structure dictates its solubility profile, a critical parameter in its application as a synthetic intermediate in pharmaceutical and materials science. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in various organic solvents. Due to a notable absence of precise quantitative solubility data in publicly accessible literature, this guide summarizes the available qualitative information and furnishes a detailed experimental protocol for the quantitative determination of its solubility. This enables researchers to generate the specific data required for their applications.

Understanding the Solubility of this compound

The solubility of this compound is governed by the interplay of its polar carboxylic acid group and its nonpolar hydrocarbon chain. The carboxylic acid moiety can engage in hydrogen bonding with polar solvents, while the C7 alkyl chain contributes to its affinity for nonpolar environments. As a general principle for carboxylic acids, solubility in water decreases as the carbon chain length increases.[1][2] Conversely, solubility in nonpolar organic solvents tends to increase with the length of the hydrocarbon tail.

Qualitative Solubility Data

SolventCAS NumberSolubilitySource
Dimethylformamide (DMF)68-12-2Miscible[3][4][5]
Ethanol64-17-5Moderately Soluble[3]
Acetone67-64-1Moderately Soluble[3]
Diethyl Ether60-29-7Moderately Soluble[3]
Water7732-18-5Sparingly Soluble[3][6]

Experimental Protocol for Quantitative Solubility Determination

To empower researchers to obtain the specific quantitative data required for their work, a detailed experimental protocol for determining the solubility of this compound is provided below. This method is based on the isothermal equilibrium technique, a common and reliable method for solubility measurement.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer or temperature probe

  • Vials with airtight caps (B75204) (e.g., 20 mL scintillation vials)

  • Syringe filters (0.45 µm, solvent-compatible)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other suitable analytical instrumentation such as gas chromatography or titration apparatus)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature.

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles. The filtration should be performed quickly to minimize any temperature change.

    • Record the final volume in the volumetric flask.

  • Analysis:

    • Determine the concentration of this compound in the filtered solution using a validated analytical method, such as HPLC.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Quantify the amount of this compound in the experimental sample by comparing its response to the calibration curve.

  • Data Calculation:

    • Calculate the solubility of this compound in the solvent in the desired units (e.g., g/100 mL, mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G prep Preparation of Saturated Solutions equil Equilibration at Constant Temperature prep->equil Excess Solute in Solvent sampling Sample Collection & Filtration equil->sampling Attainment of Equilibrium analysis Analytical Quantification (e.g., HPLC) sampling->analysis Filtered Supernatant data Data Calculation & Reporting analysis->data Concentration Data

Caption: Workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its qualitative behavior is consistent with that of a medium-chain carboxylic acid. For applications requiring precise solubility values, the provided experimental protocol offers a robust methodology for their determination. The generation and dissemination of such data would be a valuable contribution to the scientific community, aiding in the design of synthetic routes, purification processes, and formulation development involving this versatile molecule.

References

Spectroscopic Profile of 6-Heptynoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 6-heptynoic acid, a valuable intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound (CAS No. 30964-00-2) is a seven-carbon carboxylic acid containing a terminal alkyne group. This bifunctional molecule serves as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and biologically active compounds. Accurate and detailed spectroscopic data is crucial for its identification, characterization, and quality control. This guide presents a consolidated resource of its spectral properties.

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for this compound, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its carbon-hydrogen framework.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.2br s1H-COOH
2.39t2HH-2
2.22dt2HH-5
1.98t1HH-7
1.76p2HH-3
1.59p2HH-4

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
179.5C-1 (C=O)
83.5C-6
68.8C-7
33.4C-2
27.8C-4
24.0C-3
17.8C-5

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid and terminal alkyne functionalities.

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)DescriptionFunctional Group
3300-2500BroadO-H stretch
3310Sharp≡C-H stretch
2940, 2860C-H stretch (aliphatic)
2118WeakC≡C stretch
1710StrongC=O stretch
1430O-H bend
1290C-O stretch
630Strong≡C-H bend
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
1261.4[M]⁺ (Molecular Ion)
11112.8[M - CH₃]⁺
9711.9[M - C₂H₅]⁺
81100.0[M - COOH]⁺
6745.2[C₅H₇]⁺
5513.4[C₄H₇]⁺
4155.6[C₃H₅]⁺
3938.9[C₃H₃]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, data is typically acquired over a spectral width of 0-12 ppm. For ¹³C NMR, a proton-decoupled spectrum is obtained over a spectral width of 0-200 ppm.

FT-IR Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of neat this compound is placed between two potassium bromide (KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid sample is placed directly on the ATR crystal. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction. For GC-MS analysis, the carboxylic acid may be derivatized (e.g., esterified) to improve its volatility. The sample is ionized, typically by electron impact (EI) at 70 eV. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the molecular structure of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Molecular structure of this compound with atom numbering.

A Technical Guide to High-Purity 6-Heptynoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 6-Heptynoic acid (CAS 30964-00-2) is a versatile carboxylic acid featuring a terminal alkyne functional group. This unique structure makes it a valuable reagent in various biochemical and pharmaceutical research applications, particularly as a building block in organic synthesis and as a key component in "click chemistry" reactions. Its ability to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) allows for the efficient and specific conjugation of molecules, making it an indispensable tool for researchers in drug development, proteomics, and chemical biology. This guide provides an in-depth overview of commercially available high-purity this compound, its synthesis, and its applications.

Commercial Suppliers and Specifications

High-purity this compound is available from several commercial suppliers, with purities typically ranging from 90% to over 98%. The primary analytical method for purity assessment is gas chromatography (GC), often coupled with a flame ionization detector (GC-FID). Researchers should always consult the supplier's Certificate of Analysis (CoA) for lot-specific purity data and information on potential impurities.

SupplierStated PurityAnalytical MethodNotes
Sigma-Aldrich ≥90%GCCoA available upon request.
GFS Chemicals ≥97.5%[1]GC-FID
Thermo Fisher Scientific (Alfa Aesar) 95%Not specified
MedChemExpress ≥97%Not specifiedFor research use only.
ChemScene ≥97%[2]Not specified
Oakwood Chemical 97%Not specified

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the carboxylation of a terminal alkyne, such as 1-hexyne (B1330390), via a Grignard reagent or by deprotonation with a strong base followed by reaction with carbon dioxide. A general procedure is outlined below, adapted from common organic synthesis methodologies[3].

Materials:

  • 1-Hexyne

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry tetrahydrofuran (B95107) (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

  • Magnesium sulfate (B86663) (anhydrous)

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

  • Under an inert atmosphere, dissolve 1-hexyne in dry THF in a flame-dried flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add one equivalent of n-BuLi in hexanes to the solution while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation and formation of the lithium acetylide.

  • In a separate container, crush a sufficient amount of dry ice.

  • Carefully and quickly, add the crushed dry ice to the reaction mixture. An excess of carbon dioxide is necessary.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Once at room temperature, quench the reaction by adding water.

  • Acidify the aqueous layer to a pH of approximately 2 with dilute HCl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography.

Application in Click Chemistry: Labeling of a Biomolecule

This compound is frequently used to introduce a terminal alkyne "handle" onto a biomolecule of interest. This handle can then be used for subsequent "click" reactions with azide-functionalized molecules, such as fluorescent dyes or affinity tags. The following is a general protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Materials:

  • Alkyne-functionalized biomolecule (e.g., a protein labeled with this compound)

  • Azide-functionalized detection reagent (e.g., a fluorescent azide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Phosphate-buffered saline (PBS) or other suitable buffer

Procedure:

  • Dissolve the alkyne-functionalized biomolecule in a suitable buffer (e.g., PBS).

  • Add the azide-functionalized detection reagent.

  • Prepare a fresh stock solution of the catalyst premix by combining CuSO₄ and THPTA in water.

  • Add the catalyst premix to the reaction mixture.

  • Initiate the click reaction by adding a fresh solution of sodium ascorbate.

  • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique such as LC-MS or SDS-PAGE if a protein is being labeled.

  • Purify the labeled biomolecule using a suitable method, such as dialysis, size-exclusion chromatography, or precipitation, to remove excess reagents.

Visualizations

Below are diagrams illustrating the synthesis of this compound and a typical experimental workflow for its use in biomolecule labeling via click chemistry.

G cluster_synthesis Synthesis of this compound 1-Hexyne 1-Hexyne Lithium Hexynilide Lithium Hexynilide 1-Hexyne->Lithium Hexynilide 1. n-BuLi, THF, -78°C Carboxylation Carboxylation Lithium Hexynilide->Carboxylation 2. CO2 (dry ice) This compound This compound Carboxylation->this compound 3. H+ workup

Caption: Synthesis of this compound from 1-Hexyne.

G cluster_workflow Experimental Workflow: Biomolecule Labeling Start Start: Biomolecule of Interest Activation Activation/Coupling with This compound Start->Activation Alkyne_Biomolecule Alkyne-labeled Biomolecule Activation->Alkyne_Biomolecule Click_Reaction CuAAC Click Reaction (CuSO4, NaAsc, Ligand) Alkyne_Biomolecule->Click_Reaction Azide_Tag Azide-functionalized Tag (e.g., Fluorophore) Azide_Tag->Click_Reaction Labeled_Biomolecule Labeled Biomolecule Click_Reaction->Labeled_Biomolecule Purification Purification Labeled_Biomolecule->Purification Analysis Downstream Analysis (e.g., Imaging, MS) Purification->Analysis

Caption: Workflow for biomolecule labeling using this compound.

Signaling Pathways

It is important to note that this compound is not known to be a direct participant in cellular signaling pathways in the way that endogenous fatty acids are. Instead, its utility lies in its role as a chemical tool to study these pathways. For instance, it can be used in metabolic labeling experiments to track the incorporation of fatty acids into various biomolecules and to identify proteins that are post-translationally modified with lipids. The alkyne group serves as a bioorthogonal handle for subsequent detection and analysis, allowing researchers to probe the dynamics of fatty acid metabolism and its role in signaling cascades without directly perturbing the signaling events themselves. The study of fatty acid signaling is a complex field involving receptors like FFAR1 and CD36 and downstream pathways that regulate metabolism, inflammation, and cellular proliferation.

References

An In-depth Technical Guide to the Natural Occurrence and Analogues of 6-Heptynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Heptynoic acid, a short-chain acetylenic fatty acid, is not found in significant quantities in nature. However, a diverse array of its structural analogues, primarily long-chain acetylenic fatty acids, are naturally occurring secondary metabolites in various plant and marine species. These analogues exhibit a range of promising biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, making them compelling targets for drug discovery and development. This technical guide provides a comprehensive overview of the natural occurrence of prominent this compound analogues, their biological activities with available quantitative data, detailed experimental protocols for their isolation and analysis, and insights into their mechanisms of action through various signaling pathways.

Introduction

Acetylenic fatty acids are a unique class of lipids characterized by the presence of one or more carbon-carbon triple bonds. While this compound itself is primarily a synthetic building block, its longer-chain analogues are synthesized by a variety of organisms and contribute to their chemical defense and signaling systems. This guide focuses on four key naturally occurring analogues: Tariric Acid, Santalbic Acid (Ximenynic Acid), Stearolic Acid, and Crepenynic Acid. Understanding their natural sources, bioactivities, and modes of action is crucial for harnessing their therapeutic potential.

Natural Occurrence of this compound Analogues

The primary natural sources of these acetylenic fatty acids are the seed oils of specific plant families. Marine organisms, such as sponges, are also known to produce a variety of acetylenic lipids.

Analogue Chemical Structure Primary Natural Sources Concentration in Source
Tariric Acid CH₃(CH₂)₁₀C≡C(CH₂)₄COOHSeed oil of Picramnia sow (Simaroubaceae family) and other Picramnia species.[1]Can be up to 95% of the seed oil in Picramnia sow.[1]
Santalbic Acid CH₃(CH₂)₅CH=CHC≡C(CH₂)₇COOHSeed oils of plants in the Santalaceae, Olacaceae, and Opiliaceae families, notably Santalum album (Sandalwood).[2]Can reach up to 95% of the total fatty acids in the seed oil.[2]
Stearolic Acid CH₃(CH₂)₇C≡C(CH₂)₇COOHSeed oils of plants in the Santalaceae family.[1]Present in the seed oil of Santalum spicatum at approximately 1%, alongside higher concentrations of santalbic acid.
Crepenynic Acid CH₃(CH₂)₄C≡CCH₂CH=CH(CH₂)₇COOHSeed oil of Crepis foetida (Compositae family).Found in high concentrations, up to 60% of the oil extract.

Biological Activities and Quantitative Data

These acetylenic fatty acids have been investigated for a range of biological activities. The following tables summarize the available quantitative data.

Table 3.1: Antimicrobial Activity
Analogue Activity Test Organism MIC (Minimum Inhibitory Concentration)
Scleropyric Acid (related acetylenic acid)AntimycobacterialMycobacterium tuberculosis25 µg/mL
Scleropyric Acid (related acetylenic acid)AntiplasmodialPlasmodium falciparum7.2 µg/mL
Table 3.2: Anti-inflammatory and Cytotoxic Activity
Analogue Activity Assay/Cell Line IC₅₀ (Half-maximal Inhibitory Concentration)
Ximenynic AcidAnti-inflammatoryCyclooxygenase-1 (COX-1) InhibitionSignificantly inhibits COX-1 expression
Ximenynic AcidCytotoxicityHepG2 (Human hepatoma cell line)Induces apoptosis and cell cycle arrest

Signaling Pathways and Mechanisms of Action

The unique chemical structures of these acetylenic fatty acids allow them to interact with various cellular targets and modulate signaling pathways.

Ximenynic Acid (Santalbic Acid)

Ximenynic acid has been shown to exert its anticancer effects on HepG2 human hepatoma cells through a multi-targeted mechanism. It induces cell cycle arrest at the G1/S phase and promotes apoptosis.

  • Cell Cycle Arrest: Ximenynic acid inhibits the expression of the cell cycle-associated protein GCN5L2 and the mRNA of cyclin D3 and cyclin E1.

  • Apoptosis Induction: It suppresses the expression of the anti-apoptotic protein SIRT1 and activates caspase-3, a key executioner of apoptosis.

  • Anti-Angiogenesis: The expression of angiogenesis-associated genes, including vascular endothelial growth factor (VEGF)-B and VEGF-C, is suppressed by ximenynic acid.

  • Anti-inflammatory Action: Ximenynic acid selectively inhibits the expression of cyclooxygenase-1 (COX-1) mRNA and protein, without significantly affecting COX-2.

Ximenynic_Acid_Pathway cluster_cell_cycle Cell Cycle Arrest (G1/S Phase) cluster_apoptosis Apoptosis Induction cluster_angiogenesis Anti-Angiogenesis cluster_inflammation Anti-inflammation XA Ximenynic Acid GCN5L2 GCN5L2 XA->GCN5L2 Cyclins Cyclin D3 & E1 XA->Cyclins SIRT1 SIRT1 XA->SIRT1 Caspase3 Caspase-3 XA->Caspase3 + VEGF VEGF-B & VEGF-C XA->VEGF COX1 COX-1 XA->COX1 SIRT1->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Tariric_Acid_Adipogenesis TA Tariric Acid Preadipocyte Preadipocyte TA->Preadipocyte Adipocyte Adipocyte Preadipocyte->Adipocyte Differentiation Lipid_Accumulation Lipid Accumulation Adipocyte->Lipid_Accumulation Extraction_Workflow Start Plant Seeds Grinding Grinding/Pulverizing Start->Grinding Extraction Solvent Extraction (e.g., n-Hexane or Supercritical CO₂) Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Solvent_Removal Solvent Removal (Rotary Evaporation) Filtration->Solvent_Removal Crude_Oil Crude Seed Oil Solvent_Removal->Crude_Oil Saponification Saponification (e.g., Ethanolic KOH) Crude_Oil->Saponification Acidification Acidification (e.g., HCl) Saponification->Acidification FA_Extraction Fatty Acid Extraction (e.g., with Diethyl Ether) Acidification->FA_Extraction Purification Purification (e.g., Silica Gel Chromatography, HPLC) FA_Extraction->Purification Pure_AFA Pure Acetylenic Fatty Acid Purification->Pure_AFA

References

Methodological & Application

Application Notes and Protocols for 6-Heptynoic Acid in Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Heptynoic acid is a versatile building block in chemical synthesis, particularly valued for its terminal alkyne functionality which allows for its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This reaction facilitates the rapid and efficient formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between an alkyne (this compound) and an azide-containing molecule.[1][2] The presence of the carboxylic acid group provides a convenient handle for subsequent functionalization, making this compound a valuable tool in bioconjugation, drug discovery, and materials science.[3]

The CuAAC reaction is renowned for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, often proceeding with high efficiency in aqueous environments.[4][5] This application note provides detailed protocols for the use of this compound in CuAAC reactions, guidance on purification of the resulting triazole products, and an overview of its applications.

Key Applications

The dual functionality of this compound makes it suitable for a variety of applications:

  • Bioconjugation: The carboxylic acid can be activated to form amide bonds with proteins, peptides, or other biomolecules either before or after the click reaction. This allows for the site-specific labeling of biological macromolecules with probes, tags, or therapeutic agents.[3][6]

  • Drug Discovery: The triazole core is a common scaffold in medicinal chemistry.[7] this compound can be used to synthesize libraries of triazole-containing compounds for screening as potential drug candidates. The carboxylic acid moiety can be used to attach the triazole core to other pharmacophores or to improve the pharmacokinetic properties of a molecule.

  • Materials Science: The robust nature of the triazole linkage and the ability to introduce functionality via the carboxylic acid make this compound a useful monomer or surface modification agent in the development of functional polymers and materials.[8]

  • Synthesis of Complex Molecules: It serves as a precursor for creating diverse chemical structures, including fluorescent dyes like BODIPY and natural products.[]

Experimental Protocols

The following are generalized protocols for the copper-catalyzed click reaction of this compound with an azide (B81097). The optimal conditions may vary depending on the specific azide used and should be determined empirically.

Protocol 1: General Aqueous CuAAC Protocol

This protocol is suitable for many water-soluble azides and is commonly used in bioconjugation.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand

  • Phosphate-buffered saline (PBS) or another suitable aqueous buffer

  • Degassed water

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO, DMF) or water if soluble.

    • Prepare a 10 mM stock solution of the azide in a compatible solvent.

    • Prepare a 100 mM stock solution of copper(II) sulfate in degassed water.

    • Prepare a 500 mM stock solution of sodium ascorbate in degassed water. This solution should be prepared fresh.

    • Prepare a 100 mM stock solution of the THPTA or TBTA ligand in degassed water or DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound (final concentration 1-10 mM) and the azide (1-1.2 equivalents relative to the alkyne).

    • Add the appropriate buffer to bring the reaction to the desired volume.

    • Add the copper(II) sulfate solution to a final concentration of 1-2 mM.

    • Add the ligand solution to a final concentration of 5-10 mM (a 5:1 ligand to copper ratio is common).[10]

    • Vortex the mixture gently.

  • Initiation and Incubation:

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 10-50 mM.

    • Gently vortex the reaction mixture.

    • Incubate the reaction at room temperature for 1-12 hours. The reaction progress can be monitored by TLC, LC-MS, or HPLC.

Protocol 2: CuAAC in an Organic Co-solvent System

This protocol is suitable for reactants that have limited solubility in purely aqueous solutions.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(I) iodide (CuI) or Copper(I) bromide (CuBr)

  • N,N-Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Water

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (1 equivalent) and the azide (1-1.2 equivalents) in a mixture of THF (or DMF) and water (e.g., 1:1 or 4:1 v/v).

    • Add DIPEA (2-4 equivalents).

    • Add CuI or CuBr (0.05-0.2 equivalents).

  • Reaction and Work-up:

    • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with a saturated aqueous solution of ammonium (B1175870) chloride to remove the copper catalyst.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can then be purified by column chromatography or HPLC.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for copper-catalyzed click reactions of various terminal alkynes, which can serve as a reference for optimizing the reaction of this compound.

Table 1: Representative CuAAC Reaction Conditions and Yields

AlkyneAzideCatalyst SystemSolventTime (h)Yield (%)Reference
PhenylacetyleneBenzyl azideCuI (1 mol%) / Et₃NCyrene™1296[7]
PhenylacetyleneBenzyl azideCu/C (heterogeneous)Dichloromethane (B109758)Flow (800s)99.8[5]
PhenylacetyleneBenzyl azide[Cu(PPh₃)₂]NO₃ (0.5 mol%)Toluene0.6796[11]
PhenylacetyleneBenzyl azide[Cu(C18₆tren)]Br (0.05 mol%)Toluene2486[11]
Propargyl-DHPMVarious aryl azidesCu(OAc)₂ / Sodium AscorbateAcetone/WaterN/A85[7]
3-(4-azolophenyl) acrylic acidEthyl propiolateCuI / Sodium AscorbateCH₃CN/H₂O290[1][12]

Purification Protocols

The purification method for the triazole product of this compound will depend on its physical properties and the nature of the coupled azide.

Column Chromatography

For non-polar to moderately polar products, silica (B1680970) gel column chromatography is a standard purification method.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol (B129727) is typically effective. The polarity of the solvent system should be adjusted based on the polarity of the product, which can be initially assessed by TLC.

High-Performance Liquid Chromatography (HPLC)

For more polar products or for high-purity applications, reversed-phase HPLC is recommended.

  • Column: C18 stationary phase

  • Mobile Phase: A gradient of acetonitrile (B52724) in water, often with 0.1% trifluoroacetic acid (TFA) or formic acid added to improve peak shape.

  • Detection: UV detection at a wavelength where the product absorbs (often around 254 nm for aromatic-containing triazoles).

A general gradient could be:

  • 5-95% Acetonitrile in Water (with 0.1% TFA) over 20-30 minutes.

Visualizations

Experimental Workflow for a Typical CuAAC Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_alkyne Prepare 6-Heptynoic Acid Solution mix Combine Alkyne, Azide, and Catalyst prep_alkyne->mix prep_azide Prepare Azide Solution prep_azide->mix prep_catalyst Prepare Catalyst (CuSO4 + Ligand) prep_catalyst->mix prep_reductant Prepare Sodium Ascorbate (Fresh) initiate Initiate with Sodium Ascorbate prep_reductant->initiate mix->initiate incubate Incubate at Room Temp (1-12h) initiate->incubate monitor Monitor Reaction (TLC, LC-MS) incubate->monitor workup Aqueous Workup (if needed) monitor->workup purify Purify Product (Column/HPLC) workup->purify characterize Characterize (NMR, MS) purify->characterize

Caption: General workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Signaling Pathway Diagram: Bioconjugation Strategy

G cluster_molecules Molecular Components cluster_reactions Reaction Steps cluster_products Products alkyne This compound click CuAAC 'Click' Reaction alkyne->click azide Azide-Probe azide->click protein Target Protein (e.g., with Lysine) conjugation Amide Bond Formation protein->conjugation triazole_acid Triazole-Carboxylic Acid click->triazole_acid activation Carboxylic Acid Activation (e.g., EDC/NHS) activation->conjugation bioconjugate Protein-Probe Bioconjugate conjugation->bioconjugate triazole_acid->activation

Caption: A bioconjugation strategy utilizing this compound via post-click modification.

Conclusion

This compound is a highly valuable reagent for copper-catalyzed click chemistry, offering a reliable method for the introduction of a carboxylic acid-functionalized triazole moiety. The protocols provided herein offer a starting point for the successful application of this building block in a wide range of research and development settings. The high efficiency and versatility of the CuAAC reaction, coupled with the synthetic utility of the carboxylic acid group, ensure that this compound will continue to be a relevant tool for chemists and biologists alike.

References

Application Notes and Protocols: Synthesis of Alkyne-Functionalized BODIPY Dyes using 6-Heptynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boron-dipyrromethene (BODIPY) dyes are a versatile class of fluorophores known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent chemical and photostability.[1][2] Their tunable photophysical properties, achieved through chemical modifications at various positions of the BODIPY core, make them ideal candidates for a wide range of applications, including bioimaging, biosensing, and as components in photodynamic therapy.[1][2] The introduction of an alkyne functional group, such as that provided by 6-heptynoic acid, onto the BODIPY scaffold opens up possibilities for "click" chemistry reactions. This allows for the straightforward and efficient conjugation of BODIPY dyes to a variety of biomolecules, such as peptides, proteins, and nucleic acids, that have been modified to contain an azide (B81097) group.[3][4][5] This application note provides a detailed protocol for the synthesis of a BODIPY dye functionalized with this compound, creating a valuable tool for bioconjugation and targeted fluorescence labeling.

Synthesis Overview

The synthesis of a BODIPY dye functionalized with this compound can be achieved through a multi-step process. A common strategy involves the initial synthesis of a BODIPY core bearing a functional group, such as a hydroxyl or an amino group, which can then be coupled with this compound. This modular approach allows for the synthesis of a variety of alkyne-functionalized BODIPY dyes with different spectral properties by simply starting with a different BODIPY core.

The following protocol details a representative synthesis, which involves the preparation of a meso-hydroxyphenyl BODIPY dye followed by its esterification with this compound.

Data Presentation

Table 1: Spectroscopic Properties of Representative BODIPY Dyes
CompoundAbsorption Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield (Φ)SolventReference
BODIPY FL Alkyne526540~80,000>0.9-[6]
Alkenyl-Substituted BODIPY500-650520-670up to 88,2000.14-0.96Dichloromethane (B109758)[7]
meso-substituted BODIPY504517-0.94Chloroform[8]
Distyryl-substituted BODIPY644664-0.82Chloroform[8]
Table 2: Reaction Conditions and Yields for Key Synthesis Steps
Reaction StepKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
BODIPY Core Synthesis2,4-dimethylpyrrole (B27635), p-hydroxybenzaldehyde, DDQ, Et3N, BF3·OEt2DichloromethaneRoom Temp12-2420-40[9] (adapted)
EsterificationBODIPY-OH, this compound, DCC, DMAPDichloromethaneRoom Temp4-660-80(General esterification)

Note: Yields are representative and can vary based on reaction scale and purification efficiency.

Experimental Protocols

Materials and Methods
  • 2,4-Dimethylpyrrole

  • p-Hydroxybenzaldehyde

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Triethylamine (B128534) (Et₃N)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hexanes

  • Ethyl acetate (B1210297)

  • Silica (B1680970) gel for column chromatography

Protocol 1: Synthesis of meso-(p-hydroxyphenyl)-BODIPY
  • In a round-bottom flask, dissolve p-hydroxybenzaldehyde (1.0 eq) and 2,4-dimethylpyrrole (2.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 2-3 drops) and stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the starting aldehyde is consumed, add a solution of DDQ (1.5 eq) in dichloromethane and stir the mixture for an additional 1-2 hours. The color of the solution will darken significantly.

  • Add triethylamine (Et₃N) (10 eq) to the reaction mixture and stir for 15 minutes.

  • Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (10 eq) and stir the reaction mixture at room temperature overnight.

  • Quench the reaction by adding water. Extract the organic layer with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the meso-(p-hydroxyphenyl)-BODIPY as a colored solid.

Protocol 2: Synthesis of BODIPY-6-Heptynoate
  • Dissolve the meso-(p-hydroxyphenyl)-BODIPY (1.0 eq), this compound (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add a solution of DCC (1.2 eq) in dichloromethane to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with water and brine, and then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the final BODIPY-6-heptynoate product.

Mandatory Visualizations

Synthesis_Workflow reagents_core p-Hydroxybenzaldehyde 2,4-Dimethylpyrrole TFA step1 Step 1: BODIPY Core Synthesis (Condensation & Oxidation) reagents_core->step1 intermediate meso-(p-hydroxyphenyl)-BODIPY step1->intermediate step2 Step 2: Esterification intermediate->step2 reagents_ester This compound DCC, DMAP reagents_ester->step2 final_product BODIPY-6-Heptynoate step2->final_product

Caption: Synthetic workflow for the preparation of BODIPY-6-Heptynoate.

Applications and Future Perspectives

The synthesized BODIPY-6-heptynoate is a versatile fluorescent probe that can be used in a variety of "click" chemistry applications. The terminal alkyne allows for efficient conjugation to azide-modified biomolecules, enabling the targeted labeling of cells, proteins, and other biological structures.[3] This opens up avenues for advanced fluorescence microscopy, flow cytometry, and in vivo imaging studies. Furthermore, the modular nature of the synthesis allows for the creation of a library of alkyne-functionalized BODIPY dyes with a range of spectral properties, which can be valuable for multiplexed imaging experiments. The continued development of such functionalized fluorophores is crucial for advancing the fields of chemical biology and drug discovery.

References

6-Heptynoic Acid: A Versatile Tool for Protein Labeling and Modification

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Heptynoic acid is a valuable chemical reporter for the study of protein modifications and dynamics. As a short-chain fatty acid analog containing a terminal alkyne group, it can be utilized in two primary strategies for protein labeling: metabolic incorporation and in vitro chemical conjugation. The terminal alkyne serves as a bioorthogonal handle, allowing for the specific attachment of reporter molecules, such as fluorophores or affinity tags, via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry. This enables the visualization, identification, and quantification of labeled proteins within complex biological systems.

This document provides detailed protocols for both metabolic labeling of proteins in cell culture and in vitro chemical modification of purified proteins using this compound, followed by click chemistry-based detection.

Principle of the Method

The core of this methodology lies in the introduction of a terminal alkyne group into proteins of interest using this compound. This is achieved either by cellular metabolism, where the fatty acid analog is incorporated into proteins through post-translational modifications like acylation, or by direct chemical linkage to reactive amino acid residues on a purified protein. The incorporated alkyne is then selectively reacted with an azide-containing probe in a highly efficient and specific click chemistry reaction.

Experimental Protocols

Protocol 1: Metabolic Labeling of Proteins in Mammalian Cells

This protocol describes the metabolic incorporation of this compound into cellular proteins, followed by lysis and click chemistry for detection or enrichment. This method is particularly useful for studying protein acylation.

Materials:

  • This compound

  • Mammalian cell line of interest (e.g., HEK293T, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Azide-functionalized reporter tag (e.g., Azide-PEG3-Biotin for enrichment, or a fluorescent azide (B81097) like Cy5-Azide for in-gel detection)

  • Click chemistry reagents:

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • SDS-PAGE and Western blotting reagents or Mass Spectrometry equipment

Procedure:

  • Cell Culture and Labeling:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, replace the culture medium with fresh medium containing this compound at a final concentration of 50-100 µM.

    • Incubate the cells for 4-24 hours under standard cell culture conditions (37°C, 5% CO₂). A time-course experiment is recommended to optimize labeling.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

  • Click Chemistry Reaction (CuAAC):

    • In a microcentrifuge tube, combine 50-100 µg of protein lysate with the azide-functionalized reporter tag (e.g., 10 µM final concentration for a fluorescent probe, or 50 µM for a biotin (B1667282) probe).

    • Add the click chemistry reagents in the following order, vortexing gently after each addition:

      • TBTA (100 µM final concentration)

      • Copper(II) sulfate (1 mM final concentration)

      • TCEP or Sodium Ascorbate (1 mM final concentration)

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Analysis:

    • For In-Gel Fluorescence: Add SDS-PAGE sample buffer to the reaction mixture, boil for 5 minutes, and resolve the proteins by SDS-PAGE. Visualize the labeled proteins using a fluorescent gel scanner at the appropriate wavelength.

    • For Enrichment and Mass Spectrometry: Proceed with streptavidin-biotin affinity purification to enrich the labeled proteins. The enriched proteins can then be digested on-bead and analyzed by LC-MS/MS for identification and quantification.

Protocol 2: In Vitro Chemical Conjugation to Purified Proteins

This protocol describes the covalent attachment of this compound to primary amines (e.g., lysine (B10760008) residues) on a purified protein using EDC/NHS chemistry.

Materials:

  • Purified protein of interest in an amine-free buffer (e.g., MES or PBS)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Reaction buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Desalting column or dialysis cassette

  • Azide-functionalized reporter tag

  • Click chemistry reagents (as in Protocol 1)

Procedure:

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in the reaction buffer. A molar ratio of 1:1.2:1.2 (carboxylic acid:EDC:NHS) is recommended.

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester of this compound.

  • Conjugation to Protein:

    • Add the activated this compound solution to the purified protein. The molar excess of the activated acid over the protein will determine the degree of labeling and should be optimized. A starting point of a 10- to 20-fold molar excess is suggested.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Removal of Excess Reagents:

    • Remove unreacted this compound and coupling reagents using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Click Chemistry and Analysis:

    • Perform the click chemistry reaction on the alkyne-labeled protein as described in Protocol 1, step 3.

    • Analyze the labeled protein by SDS-PAGE, mass spectrometry, or other relevant techniques.

Data Presentation

The following table summarizes the types of quantitative data that can be obtained using this compound for protein labeling, along with typical results.

ParameterMethod of AnalysisTypical Quantitative OutcomeReference
Labeling Specificity In-gel Fluorescence ScanningFluorescent bands corresponding to proteins of interest, with low background.[1]
Number of Identified Proteins LC-MS/MS after Biotin EnrichmentIdentification of dozens to hundreds of acylated proteins from a single experiment.[2]
Site of Modification Tandem Mass Spectrometry (MS/MS)Precise identification of the amino acid residue modified with this compound.[3]
Relative Quantification Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) coupled with MSQuantify changes in protein acylation under different cellular conditions.[3]
Degree of Labeling (DOL) UV-Vis Spectroscopy or Mass SpectrometryCalculation of the average number of this compound molecules per protein (for in vitro labeling).[4]

Visualizations

Experimental Workflow for Metabolic Labeling and Identification of Acylated Proteins

metabolic_labeling_workflow cluster_cell_culture In Vivo Labeling cluster_biochemistry Biochemical Processing cluster_analysis Analysis cells Mammalian Cells add_6HA Add this compound (50-100 µM, 4-24h) cells->add_6HA labeled_cells Metabolically Labeled Cells add_6HA->labeled_cells lysis Cell Lysis labeled_cells->lysis click_reaction CuAAC Click Chemistry (Azide-Biotin) lysis->click_reaction enrichment Streptavidin Affinity Purification click_reaction->enrichment digestion On-Bead Digestion enrichment->digestion ms LC-MS/MS digestion->ms data_analysis Protein Identification & Quantification ms->data_analysis

Caption: Workflow for identifying acylated proteins using metabolic labeling.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

CuAAC_reaction protein_alkyne Protein-Alkyne R-C≡CH reagents + protein_alkyne->reagents azide_probe Azide-Probe N₃-Reporter catalyst Cu(I) TBTA azide_probe->catalyst reagents->azide_probe triazole_product Labeled Protein Triazole Linkage catalyst->triazole_product

Caption: Schematic of the CuAAC click chemistry reaction.

In Vitro Protein Labeling Workflow

in_vitro_workflow cluster_activation Activation cluster_conjugation Conjugation cluster_detection Detection heptynoic_acid This compound edc_nhs EDC / NHS heptynoic_acid->edc_nhs activated_ester NHS-ester of This compound edc_nhs->activated_ester conjugation_step Conjugation Reaction activated_ester->conjugation_step purified_protein Purified Protein (with Lysines) purified_protein->conjugation_step alkyne_protein Alkyne-Labeled Protein conjugation_step->alkyne_protein click_reaction Click Chemistry (Azide-Probe) alkyne_protein->click_reaction analysis Analysis (SDS-PAGE, MS) click_reaction->analysis

Caption: Workflow for in vitro protein labeling with this compound.

References

Metabolic Labeling of Cells with 6-Heptynoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with bioorthogonal chemical reporters has emerged as a powerful technique for the study of post-translational modifications (PTMs), including protein acylation. 6-Heptynoic acid is a cell-permeable, short-chain fatty acid analog that contains a terminal alkyne group. This bioorthogonal handle allows for the selective visualization and enrichment of proteins and other biomolecules that have incorporated this fatty acid through metabolic processes. Once incorporated, the alkyne group can be specifically and efficiently derivatized with azide-containing tags (e.g., fluorophores or biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry". This enables a wide range of downstream applications, from fluorescent imaging to quantitative proteomic analysis, providing valuable insights into the dynamic process of protein acylation and its role in cellular signaling.

Principle of the Technology

The metabolic labeling strategy using this compound is a two-step process. First, cells are incubated with this compound, which is taken up and activated to its coenzyme A (CoA) thioester by cellular enzymes. This alkyne-tagged fatty acyl-CoA can then be utilized by acyltransferases to modify proteins on various amino acid residues.

Following the metabolic labeling phase, the cells are lysed, and the proteome is subjected to a click chemistry reaction. In this step, an azide-functionalized reporter molecule is covalently attached to the alkyne handle of the incorporated this compound. The choice of the reporter molecule dictates the downstream analysis: a fluorescent azide (B81097) allows for in-gel or microscopic visualization of acylated proteins, while an azide-biotin tag enables the enrichment of labeled proteins for subsequent identification and quantification by mass spectrometry.

Applications

  • Profiling of Protein Acylation: Global analysis of protein acylation to identify novel acylated proteins and to study changes in acylation patterns in response to various stimuli or in different disease states.

  • Visualization of Acylated Proteins: In-gel fluorescence scanning and fluorescence microscopy to visualize the subcellular localization of acylated proteins.

  • Quantitative Proteomics: Enrichment of acylated proteins for identification and quantification by mass spectrometry-based proteomics, allowing for the determination of changes in the acylation status of specific proteins.

  • Studying Enzyme Activity: Investigating the activity of acyltransferases and deacylases by monitoring the incorporation and turnover of this compound.

  • Drug Discovery: Screening for inhibitors of enzymes involved in protein acylation.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound

This protocol describes the general procedure for metabolically labeling cultured mammalian cells with this compound. Optimization of the concentration and incubation time may be required for different cell lines.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO or ethanol)

  • Phosphate-buffered saline (PBS)

  • Cell scraper

Procedure:

  • Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

  • Prepare the labeling medium by supplementing the complete culture medium with the desired final concentration of this compound. A typical starting concentration range is 25-100 µM. A vehicle control (DMSO or ethanol) should be run in parallel.

  • Remove the existing culture medium and wash the cells once with pre-warmed PBS.

  • Add the labeling medium to the cells.

  • Incubate the cells for a desired period. Incubation times can range from 4 to 24 hours, depending on the experimental goals and the turnover rate of the acylation of interest.

  • After incubation, remove the labeling medium and wash the cells twice with cold PBS.

  • Harvest the cells by scraping in cold PBS.

  • Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for cell lysis and click chemistry.

Protocol 2: Lysis and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

This protocol details the lysis of metabolically labeled cells and the subsequent click chemistry reaction to attach a reporter molecule.

Materials:

  • Cell pellet from Protocol 1

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Azide-functionalized reporter (e.g., Azide-Fluor 488, Biotin-Azide)

  • Tris(2-carboxyethyl)phosphine (TCEP), 50 mM in water (freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), 1.7 mM in DMSO/t-butanol (4:1)

  • Copper(II) sulfate (B86663) (CuSO₄), 50 mM in water

  • Sodium ascorbate (B8700270), 50 mM in water (freshly prepared)

  • SDS-PAGE sample buffer

Procedure:

  • Resuspend the cell pellet in an appropriate volume of cold lysis buffer.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • In a microcentrifuge tube, combine the following in order:

    • Protein lysate (e.g., 50 µg in a volume of 50 µL)

    • Azide-functionalized reporter (final concentration 100 µM)

    • TCEP (final concentration 1 mM)

    • TBTA (final concentration 100 µM)

    • CuSO₄ (final concentration 1 mM)

  • Vortex briefly to mix.

  • Initiate the reaction by adding sodium ascorbate (final concentration 1 mM).

  • Vortex the reaction mixture and incubate at room temperature for 1 hour in the dark.

  • Quench the reaction by adding SDS-PAGE sample buffer.

  • The samples are now ready for downstream analysis (e.g., SDS-PAGE, western blot, or enrichment).

Data Presentation

Table 1: Example of Quantitative Proteomic Data from this compound Labeling

Protein IDGene NameFold Change (Treated/Control)p-valueFunction
P62805H-Ras2.50.001Signal transduction
P01112K-Ras2.10.005Signal transduction
P35908GNAI11.80.01G-protein signaling
Q05465FASN1.50.03Fatty acid synthesis
P04035GAPDH1.10.45Glycolysis

Note: This is example data and does not represent actual experimental results.

Visualization of Workflows and Pathways

experimental_workflow cluster_labeling Metabolic Labeling cluster_click Click Chemistry cluster_analysis Downstream Analysis cell_culture Cell Culture add_6ha Add this compound cell_culture->add_6ha incubation Incubation (4-24h) add_6ha->incubation harvest Harvest Cells incubation->harvest lysis Cell Lysis harvest->lysis protein_quant Protein Quantification lysis->protein_quant click_reaction CuAAC Reaction (Azide-Reporter) protein_quant->click_reaction sds_page SDS-PAGE / In-gel Fluorescence click_reaction->sds_page microscopy Fluorescence Microscopy click_reaction->microscopy enrichment Biotin-Streptavidin Enrichment click_reaction->enrichment ms_analysis Mass Spectrometry enrichment->ms_analysis ras_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_downstream Downstream Signaling Ras_inactive Inactive Ras-GDP Ras_active Active Ras-GTP Ras_inactive->Ras_active GEF Ras_active->Ras_inactive GAP Raf Raf Ras_active->Raf Heptynoic_acid This compound Acyl_CoA_synthetase Acyl-CoA Synthetase Heptynoic_acid->Acyl_CoA_synthetase Heptynoyl_CoA 6-Heptynoyl-CoA Acyl_CoA_synthetase->Heptynoyl_CoA PAT Protein Acyltransferase Heptynoyl_CoA->PAT PAT->Ras_inactive Acylation (Localization to Membrane) MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Application Notes and Protocols for the Functionalization of Biomolecules with 6-Heptynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Heptynoic acid is a versatile bifunctional molecule increasingly utilized in bioconjugation and chemical biology. Its seven-carbon chain features a terminal carboxylic acid and a terminal alkyne group. The carboxylic acid allows for covalent attachment to primary amines on biomolecules, such as the lysine (B10760008) residues of proteins and antibodies, typically through amide bond formation. The terminal alkyne serves as a handle for "click chemistry," a set of highly efficient and specific reactions, enabling the attachment of reporter molecules, drugs, or other functionalities.

These application notes provide detailed protocols for the two-step functionalization of biomolecules with this compound. The first step involves the activation of the carboxylic acid and its conjugation to the biomolecule. The second step utilizes the alkyne group for subsequent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

Key Applications

  • Metabolic Labeling: Analogs of this compound can be used in metabolic labeling studies to incorporate an alkyne handle into newly synthesized biomolecules in living cells.[1]

  • Antibody-Drug Conjugates (ADCs): this compound can serve as a linker to attach cytotoxic drugs to antibodies, creating targeted cancer therapies.

  • Fluorescent Labeling and Imaging: The alkyne group allows for the attachment of fluorescent probes, enabling the visualization and tracking of biomolecules in vitro and in vivo.

  • Protein-Protein Interaction Studies: Functionalization with this compound can be used to introduce photo-crosslinkers or affinity tags to study protein interactions.

Data Presentation

Table 1: EDC/NHS Activation and Protein Conjugation of this compound (Representative Data)
BiomoleculeMolar Ratio (this compound:Biomolecule)Reaction Time (h)Degree of Labeling (DOL)Conjugation Efficiency (%)
Lysozyme20:122.585
Bovine Serum Albumin (BSA)30:124.190
Monoclonal Antibody (IgG)15:143.280

Note: Data are representative and may vary depending on the specific biomolecule, reaction conditions, and purification methods.

Table 2: Comparison of CuAAC and SPAAC for Labeling of Alkyne-Modified BSA (Representative Data)
Click Chemistry MethodReactantsReaction Time (min)Labeling Efficiency (%)
CuAACAzide-Fluorophore 488, CuSO₄, TBTA, Sodium Ascorbate30>95
SPAACDBCO-Fluorophore 55560>90

Note: Reaction conditions and efficiencies can vary. CuAAC is generally faster but requires a copper catalyst, which can be cytotoxic. SPAAC is copper-free but may have slightly slower kinetics.[2]

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Protein

This protocol describes the activation of the carboxylic acid of this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, followed by conjugation to a protein.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Protein of interest (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of Activated this compound (NHS Ester): a. Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO. b. Add NHS or Sulfo-NHS (1.2 equivalents) and EDC (1.2 equivalents). c. Stir the reaction mixture at room temperature for 4-6 hours, protected from moisture.

  • Protein Preparation: a. Dissolve the protein of interest in Activation Buffer to a final concentration of 1-10 mg/mL.

  • Conjugation Reaction: a. Add the activated this compound NHS ester solution to the protein solution. A molar excess of the NHS ester (e.g., 10-30 fold) is typically used. The optimal ratio should be determined empirically. b. Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.

  • Quenching the Reaction: a. Add Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS ester. b. Incubate for 15-30 minutes at room temperature.

  • Purification: a. Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4). b. Collect the protein-containing fractions.

Diagram of Experimental Workflow: Protein Functionalization with this compound

G cluster_activation Activation of this compound cluster_conjugation Conjugation to Protein cluster_purification Purification Heptynoic_Acid This compound EDC_NHS EDC + NHS/Sulfo-NHS in DMF/DMSO Heptynoic_Acid->EDC_NHS Stir 4-6h, RT NHS_Ester This compound NHS Ester EDC_NHS->NHS_Ester Reaction Conjugation Reaction NHS_Ester->Reaction Add to Protein Protein Protein in Activation Buffer Protein->Reaction Quenching Quenching (e.g., Tris) Reaction->Quenching Stir 2-4h, RT Desalting Desalting Column Quenching->Desalting Purified_Product Alkyne-Modified Protein Desalting->Purified_Product G Alkyne_Protein Alkyne-Modified Protein in PBS Reaction CuAAC Reaction Alkyne_Protein->Reaction Azide_Molecule Azide-Functionalized Molecule Azide_Molecule->Reaction Catalyst_Premix CuSO4 + TBTA Catalyst_Premix->Reaction Ascorbate Sodium Ascorbate Ascorbate->Reaction Initiate Purification Purification (Desalting/Dialysis) Reaction->Purification Incubate 30-60 min, RT Final_Product Labeled Biomolecule Purification->Final_Product G Alkyne_Protein Alkyne-Modified Protein in PBS Reaction SPAAC Reaction Alkyne_Protein->Reaction Strained_Alkyne Strained Alkyne (e.g., DBCO-dye) Strained_Alkyne->Reaction Purification Purification (Desalting/Dialysis) Reaction->Purification Incubate 1-4h Final_Product Labeled Biomolecule Purification->Final_Product

References

6-Heptynoic Acid: A Versatile Precursor for the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Heptynoic acid is a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecular architectures found in various pharmaceutical agents. Its bifunctional nature, featuring a terminal alkyne and a carboxylic acid, allows for a wide range of chemical transformations. The terminal alkyne provides a handle for carbon-carbon bond formation through reactions like Sonogashira coupling and click chemistry, while the carboxylic acid moiety can be readily converted into esters, amides, and other functional groups.[1][2] This application note details the use of this compound as a precursor for the synthesis of key intermediates for bioactive molecules, including epothilones, hymenialdisine (B1662288) affinity ligands, and fluorescent BODIPY dyes.

Synthesis of an Epothilone C7-C12 Fragment Precursor

Epothilones are a class of potent anticancer agents that function by stabilizing microtubules, similar to the mechanism of paclitaxel. The synthesis of these complex macrocycles often involves a convergent approach, where key fragments are synthesized separately and then coupled. This compound can serve as a starting material for a C7-C12 fragment of certain epothilones. While a direct synthesis from this compound is not widely documented, a plausible route can be extrapolated from syntheses utilizing similar precursors like 6-heptenoic acid. This involves the conversion of the alkyne to a saturated or unsaturated carbon chain as required by the target molecule.

Proposed Synthetic Pathway

epothilone_fragment 6-Heptynoic_acid This compound Intermediate_1 Methyl 6-heptynoate 6-Heptynoic_acid->Intermediate_1 Esterification (MeOH, H+) Intermediate_2 Methyl (Z)-6-heptenoate Intermediate_1->Intermediate_2 Lindlar's Catalyst H2 Intermediate_3 Epothilone C7-C12 Fragment Precursor Intermediate_2->Intermediate_3 Further Elaboration

Caption: Proposed synthesis of an Epothilone C7-C12 fragment precursor.

Experimental Protocol: Synthesis of Methyl (Z)-6-heptenoate
  • Esterification of this compound:

    • Dissolve this compound (1.0 eq) in methanol (B129727) (5-10 volumes).

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield methyl 6-heptynoate.

  • Partial Reduction to the (Z)-Alkene:

    • Dissolve methyl 6-heptynoate (1.0 eq) in a suitable solvent such as ethyl acetate (B1210297) or methanol.

    • Add Lindlar's catalyst (5% Pd on CaCO3, poisoned with lead, ~0.1 eq by weight).

    • Purge the reaction vessel with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature.

    • Monitor the reaction progress carefully by GC-MS or NMR to avoid over-reduction to the alkane.

    • Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain methyl (Z)-6-heptenoate.

Quantitative Data
Reaction StepProductTypical Yield (%)Purity (%)
EsterificationMethyl 6-heptynoate90-95>95
Lindlar ReductionMethyl (Z)-6-heptenoate85-95>98 (Z/E ratio)

Note: Yields are representative and may vary based on reaction scale and optimization.

Preparation of Hymenialdisine Affinity Resin

Hymenialdisine is a marine-derived natural product known to be a potent inhibitor of various protein kinases, making it a valuable tool for chemical biology and a lead for drug discovery. Affinity chromatography is a powerful technique for identifying the protein targets of bioactive small molecules. This compound can be used as a linker to immobilize hymenialdisine onto a solid support, creating an affinity resin.

Workflow for Affinity Resin Preparation

hymenialdisine_resin 6H This compound Activated_Ester Activated Ester (e.g., NHS ester) 6H->Activated_Ester EDC, NHS Affinity_Resin Hymenialdisine Affinity Resin Activated_Ester->Affinity_Resin Coupling Hymenialdisine Hymenialdisine Hymenialdisine->Affinity_Resin Immobilization Amine_Support Amine-functionalized Resin Amine_Support->Affinity_Resin

Caption: Workflow for preparing a hymenialdisine affinity resin.

Experimental Protocol: Immobilization of Hymenialdisine
  • Activation of this compound:

    • Dissolve this compound (1.5 eq) in anhydrous DMF.

    • Add N-hydroxysuccinimide (NHS, 1.5 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.5 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester.

  • Coupling to Amine-Functionalized Resin:

    • Swell amine-functionalized resin (e.g., Amino-PEG resin, 1.0 eq) in DMF.

    • Add the activated this compound solution to the swollen resin.

    • Gently agitate the mixture at room temperature overnight.

    • Wash the resin extensively with DMF, methanol, and dichloromethane (B109758) to remove unreacted reagents.

  • Immobilization of Hymenialdisine (via Click Chemistry):

    • This step assumes a derivative of hymenialdisine with an azide (B81097) handle is available.

    • Suspend the alkyne-functionalized resin in a mixture of t-butanol and water.

    • Add the azide-modified hymenialdisine derivative (1.2 eq).

    • Add sodium ascorbate (B8700270) (0.5 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

    • Stir the reaction at room temperature for 24-48 hours.

    • Wash the resin thoroughly with water, DMF, methanol, and dichloromethane, then dry under vacuum.

Synthesis of Alkyne-Functionalized BODIPY Dyes

Boron-dipyrromethene (BODIPY) dyes are a class of fluorescent probes with excellent photophysical properties, including high quantum yields and sharp emission peaks.[3] Functionalizing BODIPY dyes with an alkyne group using this compound allows for their covalent attachment to biomolecules via click chemistry, enabling applications in fluorescence imaging and bio-labeling. A specific derivative, 4,4-difluoro-8-(hept-6-yne)-3,5-di(2-(4-methoxyphenyl))-4-bora-3a,4a-diaza-s-indacene, can be synthesized from this compound.

Synthetic Pathway

bodipy_synthesis 6H This compound Dipyrromethane Dipyrromethane intermediate 6H->Dipyrromethane Acid-catalyzed condensation Pyrrole 2-(4-methoxyphenyl) -1H-pyrrole Pyrrole->Dipyrromethane BODIPY Alkyne-functionalized BODIPY Dipyrromethane->BODIPY Oxidation (e.g., DDQ) + BF3·OEt2, Et3N epothilone_pathway Epothilone Epothilone Tubulin αβ-Tubulin Dimers Epothilone->Tubulin ROS ROS Production Epothilone->ROS Microtubules Microtubule Stabilization Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Dysfunction Microtubules->Mitotic_Spindle G2M_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis JNK JNK Activation ROS->JNK JNK->Apoptosis hymenialdisine_pathway Hymenialdisine Hymenialdisine CDKs Cyclin-Dependent Kinases (CDKs) Hymenialdisine->CDKs GSK3B GSK-3β Hymenialdisine->GSK3B CK1 Casein Kinase 1 (CK1) Hymenialdisine->CK1 NFkB NF-κB Pathway Hymenialdisine->NFkB Cell_Cycle Cell Cycle Progression CDKs->Cell_Cycle Inflammation Inflammation NFkB->Inflammation

References

Application of 6-Heptynoic Acid in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Heptynoic acid is a versatile bifunctional molecule featuring a terminal alkyne and a carboxylic acid group. This unique structure makes it a valuable building block in polymer chemistry, enabling the synthesis of a wide array of functional polymers with tailored properties. The terminal alkyne serves as a reactive handle for post-polymerization modification via highly efficient "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and thiol-yne reactions. The carboxylic acid group provides a site for conjugation to other molecules or can be used to initiate polymerizations. These characteristics have led to the application of this compound in the development of advanced materials for drug delivery, tissue engineering, and other biomedical applications.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and modification of polymers.

Key Applications in Polymer Chemistry

The dual functionality of this compound allows for its incorporation into polymeric structures through several distinct strategies:

  • Functional Initiators for Controlled Radical Polymerization: The carboxylic acid group of this compound can be reacted with a molecule containing a hydroxyl group and an atom transfer radical polymerization (ATRP) initiating site (e.g., a bromoisobutyrate derivative). The resulting molecule can then initiate the polymerization of various monomers, yielding polymers with a terminal alkyne group at one end. This "alkyne-terminated" polymer is a versatile precursor for the synthesis of block copolymers and other complex architectures via click chemistry.

  • "Grafting-To" Modification of Polymer Backbones: Polymers with reactive side chains, such as hydroxyl or amine groups, can be functionalized with this compound. The carboxylic acid of this compound is typically activated with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate ester or amide bond formation with the polymer. This "grafting-to" approach results in a polymer backbone decorated with pendant alkyne groups, which are readily available for further modification.

  • Monomer Synthesis for Ring-Opening Metathesis Polymerization (ROMP): this compound can be used as a starting material to synthesize more complex monomers suitable for ROMP. For instance, it can be esterified with a strained cyclic alcohol, such as a norbornene derivative, to create a monomer that can undergo ring-opening polymerization, incorporating the alkyne functionality into the repeating units of the polymer chain.

Experimental Protocols

Protocol 1: Synthesis of an Alkyne-Functionalized ATRP Initiator from this compound

This protocol describes the synthesis of an ATRP initiator with a terminal alkyne group, which can be used to polymerize a variety of vinyl monomers.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product HeptynoicAcid This compound reaction_node Steglich Esterification HeptynoicAcid->reaction_node Bromoalcohol 2-Hydroxyethyl 2-bromoisobutyrate Bromoalcohol->reaction_node DCC DCC DCC->reaction_node DMAP DMAP DMAP->reaction_node Initiator Alkyne-Functionalized ATRP Initiator reaction_node->Initiator

Caption: Synthesis of an alkyne-functionalized ATRP initiator.

Materials:

  • This compound

  • 2-Hydroxyethyl 2-bromoisobutyrate

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hexane, anhydrous

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Argon or Nitrogen gas supply

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) and 2-hydroxyethyl 2-bromoisobutyrate (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.2 eq) in anhydrous DCM.

  • Slowly add the DCC solution to the reaction mixture at 0 °C.

  • Add a catalytic amount of DMAP (0.1 eq) to the reaction mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield the pure alkyne-functionalized ATRP initiator.

Characterization:

  • ¹H NMR and ¹³C NMR: To confirm the structure of the product and the presence of the alkyne and bromoisobutyrate functionalities.

  • FTIR Spectroscopy: To identify the characteristic ester carbonyl stretch and the alkyne C-H and C≡C stretches.

Protocol 2: Post-Polymerization Modification of a Hydroxyl-Containing Polymer with this compound ("Grafting-To")

This protocol details the "grafting-to" approach, where this compound is attached to a pre-existing polymer with pendant hydroxyl groups, such as poly(2-hydroxyethyl methacrylate) (PHEMA).

Workflow Diagram:

G Start Start with Hydroxyl-Containing Polymer (e.g., PHEMA) Step1 Dissolve Polymer and This compound in Anhydrous Solvent (e.g., DMF) Start->Step1 Step2 Add Coupling Agents (DCC and DMAP) Step1->Step2 Step3 React at Room Temperature Step2->Step3 Step4 Purify the Alkyne-Functionalized Polymer (Precipitation/Dialysis) Step3->Step4 End Characterize the Functionalized Polymer Step4->End

Caption: Workflow for grafting this compound onto a polymer.

Materials:

  • Poly(2-hydroxyethyl methacrylate) (PHEMA) or another hydroxyl-containing polymer

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether or methanol (B129727) for precipitation

  • Dialysis tubing (if applicable)

Procedure:

  • Dry the hydroxyl-containing polymer under vacuum to remove any residual water.

  • In a round-bottom flask under an inert atmosphere, dissolve the polymer (1.0 eq of hydroxyl groups) and this compound (1.5-2.0 eq) in anhydrous DMF.

  • In a separate flask, dissolve DCC (1.5-2.0 eq) in anhydrous DMF.

  • Slowly add the DCC solution to the polymer solution.

  • Add a catalytic amount of DMAP (0.1-0.2 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Filter the reaction mixture to remove the DCU precipitate.

  • Precipitate the polymer by adding the filtrate dropwise into a large excess of a non-solvent such as diethyl ether or cold methanol.

  • Collect the precipitated polymer by filtration or centrifugation and wash it several times with the non-solvent to remove unreacted reagents.

  • Alternatively, purify the polymer by dialysis against a suitable solvent to remove low molecular weight impurities.

  • Dry the final alkyne-functionalized polymer under vacuum.

Characterization and Quantitative Analysis:

  • ¹H NMR Spectroscopy: To determine the degree of functionalization. The ratio of the integrated signal of the alkyne proton (around 1.9-2.2 ppm) or the methylene (B1212753) protons adjacent to the ester linkage to the integrated signal of a characteristic polymer backbone proton can be used to quantify the grafting density.

  • FTIR Spectroscopy: To confirm the presence of the alkyne group (C-H stretch around 3300 cm⁻¹ and C≡C stretch around 2120 cm⁻¹) and the ester linkage.

  • Gel Permeation Chromatography (GPC): To analyze the molecular weight and polydispersity of the functionalized polymer and ensure no significant chain degradation occurred during the modification process.

Quantitative Data Summary:

ParameterDescriptionTypical Value Range
Grafting Density Percentage of hydroxyl groups functionalized with this compound.50 - 95%
Molecular Weight (Mn) Number-average molecular weight of the functionalized polymer.10,000 - 100,000 g/mol
Polydispersity Index (PDI) A measure of the distribution of molecular weights in the polymer.1.1 - 1.5
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a this compound-Functionalized Polymer

This protocol describes the "clicking" of an azide-containing molecule onto the alkyne-functionalized polymer prepared in Protocol 2.

Reaction Diagram:

G Polymer Alkyne-Functionalized Polymer Reaction CuAAC 'Click' Reaction Polymer->Reaction Azide Azide-Containing Molecule (e.g., Azido-PEG) Azide->Reaction Catalyst Cu(I) Catalyst (e.g., CuBr/PMDETA) Catalyst->Reaction Solvent Solvent (e.g., DMF or DMSO) Solvent->Reaction Product Triazole-Linked Functional Polymer Reaction->Product

Caption: CuAAC modification of an alkyne-functionalized polymer.

Materials:

  • Alkyne-functionalized polymer (from Protocol 2)

  • Azide-containing molecule (e.g., azido-functionalized drug, peptide, or PEG)

  • Copper(I) bromide (CuBr) or another Cu(I) source

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or another suitable ligand

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, dissolve the alkyne-functionalized polymer (1.0 eq of alkyne groups) and the azide-containing molecule (1.2-1.5 eq) in DMF or DMSO.

  • Deoxygenate the solution by bubbling with an inert gas for at least 30 minutes.

  • In a separate vial, add CuBr (0.1-0.3 eq) and PMDETA (0.1-0.3 eq).

  • Under a positive pressure of inert gas, add deoxygenated solvent to the catalyst/ligand mixture and sonicate briefly to dissolve.

  • Add the catalyst solution to the polymer solution via a syringe.

  • Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere.

  • To quench the reaction and remove the copper catalyst, pass the reaction mixture through a short column of neutral alumina.

  • Precipitate the functionalized polymer in a suitable non-solvent (e.g., diethyl ether, methanol, or water).

  • Collect the polymer by filtration or centrifugation, wash thoroughly, and dry under vacuum.

Characterization and Quantitative Analysis:

  • ¹H NMR Spectroscopy: The disappearance of the alkyne proton signal and the appearance of a new signal for the triazole proton (typically 7.5-8.5 ppm) confirms the reaction. The degree of "clicking" can be quantified by comparing the integration of the triazole proton signal to a characteristic polymer backbone signal.

  • FTIR Spectroscopy: The disappearance of the alkyne C≡C stretch (around 2120 cm⁻¹) and the appearance of new bands corresponding to the attached molecule will indicate a successful reaction.

  • Size Exclusion Chromatography (SEC): An increase in the molecular weight of the polymer after the click reaction provides evidence of successful conjugation.

Quantitative Data for CuAAC Modification:

ParameterDescriptionTypical Value
Clicking Efficiency Percentage of alkyne groups that have reacted to form triazoles.> 95%
Final Molecular Weight (Mn) Number-average molecular weight of the final conjugated polymer.Dependent on the MW of the attached molecule
Final Polydispersity Index (PDI) PDI of the final conjugated polymer.Should remain low (< 1.5)

Conclusion

This compound is a highly valuable and versatile reagent in polymer chemistry. Its bifunctional nature allows for the straightforward synthesis of polymers with precisely placed alkyne functionalities. These alkyne groups serve as a gateway for a multitude of post-polymerization modifications via click chemistry, enabling the creation of well-defined, complex macromolecular architectures with applications in drug delivery, biomaterials science, and beyond. The protocols provided herein offer a starting point for researchers to explore the potential of this compound in their own polymer synthesis and functionalization endeavors.

Application Notes and Protocols: 6-Heptynoic Acid in the Study of Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Heptynoic acid is a short-chain fatty acid distinguished by a terminal alkyne group. This unique functional group makes it a versatile tool in the study of lipid bilayers, enabling researchers to probe and manipulate lipid membranes in ways not possible with standard fatty acids. Its primary applications lie in two key areas: as a handle for "click chemistry" to functionalize liposome (B1194612) surfaces and as a vibrational probe for Raman spectroscopy to image lipid distribution and dynamics. These application notes provide an overview of the utility of this compound and detailed protocols for its incorporation into lipid bilayers and subsequent analysis.

Core Applications

Surface Functionalization of Liposomes via Click Chemistry

The terminal alkyne of this compound serves as a reactive handle for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and bio-orthogonal "click" reaction.[1][2] By incorporating this compound into the phospholipids (B1166683) of a liposome, the liposome surface can be readily functionalized with a wide array of azide-containing molecules, such as targeting ligands, imaging agents, or drugs. This method is particularly advantageous as the click reaction is highly specific and can be performed in aqueous media under mild conditions, preserving the integrity of the liposome and any sensitive cargo.[1][3]

Raman Spectroscopy Probe for Lipid Imaging

The carbon-carbon triple bond of the alkyne group in this compound has a unique and strong Raman scattering signal in a spectral region (around 2100-2200 cm⁻¹) that is largely free of interference from endogenous biomolecules in cells.[4][5] This "cellular silent" region allows for the sensitive and specific imaging of lipids containing the this compound tag using techniques like Stimulated Raman Scattering (SRS) microscopy. This enables the visualization of lipid localization, trafficking, and metabolism within model membranes and living cells without the need for bulky fluorescent probes that can perturb the membrane structure.[4][6]

Data Presentation: Biophysical Effects and Reaction Parameters

The incorporation of phospholipids acylated with this compound can influence the biophysical properties of the lipid bilayer. Additionally, the efficiency of subsequent click chemistry reactions is dependent on various parameters.

ParameterTypical Value/RangeNotes
Biophysical Effects of Alkyne-Lipid Incorporation
Membrane FluidityMay cause a slight increaseThe short chain length of this compound can disrupt the packing of longer saturated acyl chains, leading to increased fluidity.[7][8]
Bilayer ThicknessMay cause a slight decreaseThe introduction of shorter acyl chains can lead to a local thinning of the bilayer.[9]
Phase Transition Temperature (Tm)Can be loweredThe disruption of lipid packing can lower the energy required for the transition from the gel to the liquid-crystalline phase.
CuAAC Reaction Parameters on Liposomes
Alkyne-Lipid Concentration in Bilayer1-10 mol%Higher concentrations may significantly alter membrane properties.
Azide-Molecule Concentration1.5 - 10 equivalents (relative to alkyne-lipid)Excess azide (B81097) is typically used to drive the reaction to completion.
Copper(I) Catalyst (e.g., CuSO₄ with a reducing agent)300-600 µMThe use of a copper-chelating ligand like THPTA or TBTA can improve efficiency and reduce copper-mediated damage.[10][11]
Reducing Agent (e.g., Sodium Ascorbate)6-50 mMUsed to reduce Cu(II) to the active Cu(I) state.[11]
Reaction Time1-4 hoursCan vary depending on reactant concentrations and temperature.
Reaction TemperatureRoom Temperature (20-25 °C)Mild conditions are generally sufficient.

Experimental Protocols

Protocol 1: Synthesis of 1-palmitoyl-2-(6-heptynoyl)-sn-glycero-3-phosphocholine (PHPC)

This protocol describes a generalized chemoenzymatic approach to synthesize a phospholipid containing this compound.[1][12]

Materials:

  • 1-palmitoyl-2-lyso-sn-glycero-3-phosphocholine (Lyso-PPC)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., chloroform (B151607), methanol (B129727), water)

Procedure:

  • Activation of this compound: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.2 equivalents) and DCC (1.2 equivalents) in anhydrous DCM. Stir the reaction at room temperature for 1-2 hours.

  • Esterification: In a separate flask, dissolve Lyso-PPC (1 equivalent) and DMAP (0.2 equivalents) in anhydrous DCM. To this solution, add the activated this compound mixture from step 1.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with a small amount of water to remove any water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (B86663).

  • Purification: Concentrate the organic layer under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a solvent gradient (e.g., a gradient of methanol in chloroform) to obtain the pure PHPC.

  • Characterization: Confirm the structure and purity of the synthesized PHPC using techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 2: Preparation of Alkyne-Functionalized Liposomes

Materials:

  • Primary phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Synthesized PHPC (from Protocol 1)

  • Cholesterol (optional)

  • Chloroform

  • Hydration buffer (e.g., PBS or HEPES-buffered saline, pH 7.4)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: In a round-bottom flask, dissolve the primary phospholipid, PHPC (e.g., at 5 mol%), and cholesterol (if used, e.g., at 30 mol%) in chloroform.

  • Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the wall of the flask. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the hydration buffer to the flask and hydrate (B1144303) the lipid film by gentle agitation at a temperature above the phase transition temperature of the primary lipid.

  • Vesicle Formation: To form unilamellar vesicles of a defined size, subject the hydrated lipid suspension to multiple freeze-thaw cycles followed by extrusion through polycarbonate membranes with the desired pore size (e.g., 100 nm).

Protocol 3: CuAAC "Click" Chemistry on Liposome Surfaces

Materials:

  • Alkyne-functionalized liposomes (from Protocol 2)

  • Azide-containing molecule of interest (e.g., azide-PEG-biotin, azide-fluorophore)

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reagent Stocks: Prepare fresh stock solutions of CuSO₄, Sodium Ascorbate, and THPTA in the reaction buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-functionalized liposome suspension with the azide-containing molecule.

  • Add Catalyst Components: If using THPTA, add it to the liposome mixture first, followed by CuSO₄. Gently mix.

  • Initiate Reaction: Add the Sodium Ascorbate solution to the mixture to initiate the click reaction. The final concentrations should be in the ranges specified in the data table.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purification: Remove unreacted reagents by size exclusion chromatography or dialysis.

  • Characterization: Confirm the successful conjugation using appropriate methods, such as fluorescence spectroscopy (if a fluorescent azide was used), or a binding assay (if a ligand like biotin (B1667282) was attached).

Protocol 4: Raman Imaging of Lipid Bilayers

Materials:

  • Liposomes containing PHPC (from Protocol 2) or supported lipid bilayers formed from these liposomes.

  • Raman microscope (e.g., a confocal Raman or SRS microscope).

Procedure:

  • Sample Preparation: For liposomes, they can be imaged in solution. For supported lipid bilayers, they can be formed on a suitable substrate like a glass coverslip.

  • Instrument Setup:

    • Select a laser excitation wavelength that does not cause significant sample damage.

    • Focus the laser onto the lipid bilayer.

    • Set the spectrometer to acquire data in the "cellular silent" region, specifically targeting the alkyne peak (around 2100-2200 cm⁻¹).[4][5]

  • Image Acquisition:

    • Acquire Raman spectra at different points across the sample to generate a chemical map of the alkyne-tagged lipid distribution.

    • For SRS microscopy, the pump and Stokes laser beams are tuned to match the vibrational frequency of the alkyne bond.

  • Data Analysis:

    • The intensity of the alkyne peak at each point in the image is proportional to the concentration of the PHPC.

    • Analyze the images to determine the spatial distribution and dynamics of the tagged lipids. The ratio of the alkyne peak intensity to a lipid backbone peak (e.g., CH₂ stretching) can be used for quantification.[6]

Visualizations

experimental_workflow Experimental Workflow for Using this compound cluster_synthesis Synthesis of Alkyne-Phospholipid cluster_liposome Liposome Preparation cluster_apps Applications s1 This compound s3 Chemoenzymatic Acylation s1->s3 s2 Lysophospholipid s2->s3 s4 Purification s3->s4 l1 Lipid Film Formation (with Alkyne-Phospholipid) s4->l1 l2 Hydration l1->l2 l3 Extrusion l2->l3 a1 Click Chemistry (Surface Functionalization) l3->a1 a2 Raman Spectroscopy (Lipid Imaging) l3->a2

Caption: Workflow for the use of this compound in lipid bilayer studies.

Caption: Schematic of liposome surface functionalization via CuAAC click chemistry.

raman_spectroscopy_concept Raman Spectroscopy of Alkyne-Tagged Lipids cluster_membrane Lipid Bilayer with Alkyne-Lipid m1 Standard Lipids m2 Alkyne-Tagged Lipid (e.g., PHPC) laser Raman Laser Excitation cluster_membrane cluster_membrane laser->cluster_membrane detector Raman Detector spectrum Raman Spectrum Raman Shift (cm⁻¹) detector->spectrum cluster_membrane->detector

Caption: Conceptual workflow for Raman spectroscopy of alkyne-tagged lipid bilayers.

References

Application Notes and Protocols for the Synthesis and Use of 6-Heptynoic Acid Derivatives in Bioorthogonal Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 6-heptynoic acid derivatives and their application in bioorthogonal reactions, a powerful tool for chemical biology and drug development. The terminal alkyne group of this compound serves as a versatile chemical handle for "click chemistry," allowing for the specific labeling and detection of biomolecules in complex biological systems.

Introduction to this compound in Bioorthogonal Chemistry

This compound is a short-chain fatty acid containing a terminal alkyne. This unique feature makes it an ideal probe for metabolic labeling studies.[1][2] Once introduced to cells, it can be metabolized and incorporated into various biomolecules, such as proteins, through post-translational modifications like acylation. The exposed alkyne group then becomes available for highly specific and efficient bioorthogonal reactions with azide-containing reporter molecules. This allows for the visualization, identification, and quantification of the labeled biomolecules.[3][4]

The two most common bioorthogonal reactions involving alkynes are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). CuAAC is a robust and high-yielding reaction but requires a copper catalyst, which can be toxic to living cells. SPAAC, on the other hand, is a copper-free click reaction that utilizes a strained cyclooctyne, making it more suitable for live-cell imaging and in vivo studies.

Synthesis of this compound Derivatives

To facilitate its use in bioorthogonal labeling, this compound can be derivatized into more reactive forms, such as N-hydroxysuccinimide (NHS) esters for labeling primary amines on proteins, or into amide derivatives for improved cellular uptake and metabolic incorporation.

Protocol 1: Synthesis of this compound N-Hydroxysuccinimide (NHS) Ester

This protocol describes the activation of the carboxylic acid group of this compound with N-hydroxysuccinimide (NHS) using a carbodiimide (B86325) coupling agent like N,N'-dicyclohexylcarbodiimide (DCC).[5] The resulting NHS ester is a stable, amine-reactive compound that can be used to label proteins and other biomolecules.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ethyl acetate (B1210297)

  • Hexane

  • Magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 equivalents) in the same anhydrous solvent to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filter cake with a small amount of the reaction solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the crude product in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield the this compound NHS ester.

Table 1: Representative Quantitative Data for NHS Ester Synthesis

ParameterValueReference
Yield 80-95%
Reaction Time 12-24 hours
Purity >95% (after chromatography)

Application in Bioorthogonal Reactions

Once synthesized, this compound derivatives can be used in a variety of bioorthogonal labeling experiments. The following protocols outline the general procedures for metabolic labeling of proteins with a this compound derivative followed by detection using CuAAC or SPAAC.

Protocol 2: Metabolic Labeling of Cellular Proteins with a this compound Derivative

This protocol describes the incorporation of a this compound amide derivative into cellular proteins. Fatty acid amides are often used to improve cellular uptake and metabolic processing.

Materials:

  • Mammalian cells (e.g., HeLa, HEK293T)

  • Complete cell culture medium

  • This compound amide derivative (synthesized from this compound and an appropriate amine)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Culture mammalian cells to 70-80% confluency.

  • Prepare a stock solution of the this compound amide derivative in a suitable solvent (e.g., DMSO).

  • Supplement the cell culture medium with the this compound derivative to a final concentration of 50-200 µM. The optimal concentration should be determined empirically.

  • Incubate the cells for 12-24 hours to allow for metabolic incorporation.

  • Wash the cells twice with ice-cold PBS to remove excess labeling reagent.

  • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Clarify the lysate by centrifugation and collect the supernatant.

  • Determine the protein concentration of the lysate using a BCA assay.

Protocol 3: Detection of Labeled Proteins via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the detection of alkyne-labeled proteins in cell lysates using an azide-functionalized reporter molecule (e.g., a fluorescent dye or biotin) via CuAAC.

Materials:

  • Alkyne-labeled cell lysate (from Protocol 2)

  • Azide-functionalized reporter molecule (e.g., Azide-Fluor 488, Biotin-Azide)

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (B8700270) (reducing agent)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (copper ligand)

  • SDS-PAGE gels and buffers

  • Fluorescence scanner or streptavidin-HRP for western blotting

Procedure:

  • To 50-100 µg of alkyne-labeled protein lysate, add the azide-functionalized reporter to a final concentration of 10-100 µM.

  • Add TBTA to a final concentration of 50-100 µM.

  • Add TCEP or sodium ascorbate to a final concentration of 1 mM.

  • Initiate the reaction by adding CuSO₄ to a final concentration of 0.1-1 mM.

  • Incubate the reaction at room temperature for 1-2 hours with gentle agitation.

  • Quench the reaction by adding SDS-PAGE sample buffer.

  • Analyze the labeled proteins by SDS-PAGE followed by in-gel fluorescence scanning or western blot with streptavidin-HRP.

Table 2: Typical Reagent Concentrations for CuAAC

ReagentFinal Concentration
Alkyne-labeled Protein1-2 mg/mL
Azide Reporter10-100 µM
CuSO₄0.1-1 mM
TCEP/Sodium Ascorbate1 mM
TBTA50-100 µM
Protocol 4: Detection of Labeled Proteins via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging

This protocol is for the detection of metabolically incorporated this compound in live cells using a strained cyclooctyne-conjugated fluorophore.

Materials:

  • Cells metabolically labeled with a this compound derivative (from Protocol 2)

  • Strained cyclooctyne-fluorophore conjugate (e.g., DBCO-Fluor 488)

  • Live-cell imaging medium

  • Fluorescence microscope

Procedure:

  • After metabolic labeling, wash the cells twice with warm PBS.

  • Add the strained cyclooctyne-fluorophore conjugate, diluted in pre-warmed complete culture medium, to a final concentration of 10-50 µM.

  • Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Wash the cells three times with warm PBS to remove unreacted fluorophore.

  • Replace the PBS with live-cell imaging medium.

  • Image the cells using a fluorescence microscope with the appropriate filter sets.

Visualizing Experimental Workflows and Signaling Pathways

Graphviz diagrams can be used to illustrate the logical flow of experiments and the signaling pathways that can be investigated using this compound derivatives.

Synthesis_and_Labeling_Workflow cluster_synthesis Synthesis of this compound Derivative cluster_application Bioorthogonal Labeling 6-Heptynoic_Acid This compound NHS_Ester This compound NHS Ester 6-Heptynoic_Acid->NHS_Ester DCC, NHS Amide_Derivative This compound Amide 6-Heptynoic_Acid->Amide_Derivative Amine, Coupling Agent Metabolic_Labeling Metabolic Incorporation (e.g., Protein Acylation) Amide_Derivative->Metabolic_Labeling Click_Reaction Click Chemistry (CuAAC or SPAAC) Metabolic_Labeling->Click_Reaction Azide Reporter Detection Detection & Analysis (Fluorescence, MS) Click_Reaction->Detection

Caption: Synthesis and bioorthogonal labeling workflow.

Fatty_Acid_Signaling_Pathway cluster_probe Interrogation with this compound Probe Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Membrane Receptor Extracellular_Signal->Receptor Phospholipase Phospholipase Activation Receptor->Phospholipase Fatty_Acid_Release Fatty Acid Release (e.g., Arachidonic Acid) Phospholipase->Fatty_Acid_Release PKC Protein Kinase C (PKC) Fatty_Acid_Release->PKC Gene_Expression Changes in Gene Expression PKC->Gene_Expression Cellular_Response Cellular Response (Proliferation, etc.) Gene_Expression->Cellular_Response Probe This compound Derivative (Metabolic Labeling) Acylated_Proteins Acylated Signaling Proteins Probe->Acylated_Proteins Acylated_Proteins->PKC Modulation

Caption: Fatty acid signaling pathway modulation.

Applications in Drug Development and Research

The ability to specifically label and track biomolecules modified with fatty acids opens up numerous avenues for research and drug development.

  • Profiling Protein Acylation: Fatty acylation is a critical post-translational modification that regulates protein localization, stability, and function. Using this compound derivatives, researchers can identify novel acylated proteins and study the dynamics of this modification in response to various stimuli or drug treatments.

  • Studying Fatty Acid Signaling: Fatty acids act as signaling molecules in various cellular pathways, including those involved in inflammation and metabolism. By using this compound as a surrogate for natural fatty acids, it is possible to track their incorporation into signaling lipids and identify their downstream targets.

  • Target Identification and Validation: this compound can be incorporated into probes to identify the protein targets of small molecule inhibitors that affect fatty acid metabolism or signaling.

By providing a robust and versatile platform for bioorthogonal labeling, this compound and its derivatives are invaluable tools for advancing our understanding of cellular processes and for the development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Heptynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 6-Heptynoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Route 1: Oxidation of 6-Heptyn-1-ol (B114416)

Q1: I am getting a low yield of this compound when using Jones reagent. What are the possible causes and solutions?

Low yields in Jones oxidation can be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Over-oxidation: The primary alcohol can be oxidized all the way to the carboxylic acid, but side reactions can occur.[1][2][3]

    • Solution: Carefully control the addition of the Jones reagent and maintain a low reaction temperature (0-5 °C) to minimize side reactions.[4] Consider using a milder oxidizing agent like Pyridinium Dichromate (PDC) in DMF, which can provide high yields for the oxidation of alkynols to alkynoic acids.[5]

  • Incomplete Reaction: The starting material may not be fully consumed.

    • Solution: Ensure the Jones reagent is fresh and active. The characteristic orange color of Cr(VI) should persist for a short time, indicating an excess of the oxidant. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a small additional portion of the reagent can be added.

  • Degradation of Product: The acidic conditions of the Jones reagent can sometimes lead to the degradation of the product, especially if the reaction is left for too long.

    • Solution: Work up the reaction as soon as the starting material is consumed (as indicated by TLC). Quench the excess oxidant with isopropyl alcohol.

  • Issues with Starting Material: Impurities in the 6-heptyn-1-ol can interfere with the reaction.

    • Solution: Ensure the purity of your starting material by distillation or chromatography before use.

Q2: My reaction mixture turns black and I get a complex mixture of products.

A black or dark brown reaction mixture often indicates decomposition.

  • Cause: The reaction temperature may be too high, or the reagent was added too quickly, causing an exothermic reaction that is difficult to control.

  • Solution: Maintain strict temperature control using an ice bath during the addition of the Jones reagent. Add the reagent dropwise with vigorous stirring.

Route 2: Carboxylation of a 6-Carbon Alkyne Precursor

Q1: I am attempting the carboxylation of a 6-carbon alkyne using an organometallic reagent (e.g., Grignard or organolithium) and CO2, but the yield of this compound is very low.

Low yields in carboxylation reactions are often due to the sensitivity of the organometallic intermediates.

  • Presence of Moisture: Grignard and organolithium reagents are extremely sensitive to moisture.

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Poor Quality of Organometallic Reagent: The Grignard or organolithium reagent may not have formed efficiently.

    • Solution: Use high-quality magnesium turnings (for Grignard) and ensure proper initiation of the reaction. For organolithiums, use a freshly titrated solution.

  • Inefficient Carboxylation: The reaction with CO2 may be inefficient.

    • Solution: Use a large excess of dry CO2 gas or freshly crushed dry ice. Ensure the CO2 is bubbled through the solution efficiently or that the reaction mixture is poured onto a large excess of dry ice. The temperature of the reaction during CO2 addition should be kept low (e.g., -78 °C) to prevent side reactions.

  • Side Reactions: Wurtz-type coupling of the alkyl halide starting material can be a major side reaction, especially with primary alkyl halides.

    • Solution: Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration and minimize coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The two most prevalent methods for synthesizing this compound are the oxidation of 6-heptyn-1-ol and the carboxylation of a 6-carbon terminal alkyne precursor. The oxidation route often employs strong oxidizing agents like Jones reagent, while the carboxylation route typically involves the formation of an organometallic intermediate (like a Grignard or organolithium reagent) followed by quenching with carbon dioxide.

Q2: Are there greener alternatives to Jones oxidation?

Yes, due to the carcinogenic nature of chromium(VI) compounds, several greener alternatives have been developed. For the oxidation of primary alcohols to carboxylic acids, options include:

  • Pyridinium Dichromate (PDC) in DMF: This is a milder chromium-based reagent that can be more selective.

  • TEMPO-catalyzed oxidation: Using a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite.

  • Catalytic oxidation with molecular oxygen: Using a catalyst such as palladium in the presence of oxygen.

Q3: How can I purify the final this compound product?

Purification of this compound typically involves the following steps:

  • Extraction: After quenching the reaction, the product is usually extracted into an organic solvent. For carboxylic acids, it is important to acidify the aqueous layer to protonate the carboxylate and allow for extraction into the organic phase.

  • Washing: The organic layer is washed with water and brine to remove inorganic impurities.

  • Drying and Evaporation: The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.

  • Distillation or Chromatography: The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Q4: What are the key safety precautions when working with the reagents for this compound synthesis?

  • Jones Reagent: Chromium(VI) compounds are carcinogenic and highly toxic. Always handle Jones reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Organometallic Reagents (Grignard, Organolithiums): These reagents are highly flammable and react violently with water. They must be handled under an inert atmosphere, and all glassware and solvents must be scrupulously dried.

  • This compound: The product itself is corrosive and can cause severe skin burns and eye damage. Handle with appropriate PPE.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound and Related Alkynoic Acids

MethodStarting MaterialReagentsSolventReaction TimeTemperatureTypical YieldReference
Jones Oxidation6-Heptyn-1-olCrO3, H2SO4, H2OAcetone (B3395972)Not specified0-25 °CHigh (general)
PDC OxidationAlkynolPDCDMF48 hRoom Temp.76%
Acetylide Coupling and Oxidation1-Dodecyne, 5-bromo-1-pentanol (THP protected)n-BuLi, HMPA, p-TSA, PDCTHF, Methanol, DMFMultiple steps-60 °C to 60 °C~40% (overall)
Carboxylation of Terminal AlkyneTerminal Alkynen-BuLi, CO2THFNot specified-78 °C to RTGood to Excellent (general)

Experimental Protocols

Protocol 1: Synthesis of this compound via Jones Oxidation of 6-Heptyn-1-ol (Representative Protocol)

This protocol is a representative procedure based on general Jones oxidation methods.

  • Preparation of Jones Reagent: In a beaker, dissolve chromium trioxide (CrO3) in water. Slowly and with cooling (ice bath), add concentrated sulfuric acid (H2SO4).

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 6-heptyn-1-ol in acetone. Cool the flask to 0 °C in an ice bath.

  • Oxidation: Slowly add the prepared Jones reagent dropwise from the dropping funnel to the stirred solution of 6-heptyn-1-ol, maintaining the temperature between 0 and 5 °C. The color of the reaction mixture will change from orange to a blue-green precipitate. Continue adding the reagent until a faint orange color persists.

  • Quenching: Once the reaction is complete (monitored by TLC), quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange color disappears.

  • Work-up:

    • Remove the acetone under reduced pressure.

    • Add water to the residue and extract the aqueous layer with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer to a low pH with dilute HCl.

    • Extract the aqueous layer multiple times with diethyl ether.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound via Carboxylation of 1-Hexyne (B1330390) (Representative Protocol)

This protocol is a representative procedure based on the carboxylation of terminal alkynes.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (B95107) (THF). Cool the flask to 0 °C.

  • Deprotonation: Add 1-hexyne to the THF. Then, slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise. Stir the mixture at 0 °C for 1 hour.

  • Carboxylation: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Bubble dry carbon dioxide gas through the solution for 1-2 hours, or pour the reaction mixture over an excess of freshly crushed dry ice.

  • Work-up:

    • Allow the reaction mixture to warm to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the layers and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and extract with a dilute aqueous solution of sodium hydroxide.

    • Acidify the basic aqueous extract to a low pH with dilute HCl.

    • Extract the acidified aqueous layer with diethyl ether.

    • Combine the final organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation or column chromatography.

Visualizations

Troubleshooting_Yield Troubleshooting Low Yield in this compound Synthesis start Low Yield of this compound route Which Synthetic Route? start->route oxidation Oxidation of 6-Heptyn-1-ol route->oxidation Oxidation carboxylation Carboxylation of 1-Hexyne route->carboxylation Carboxylation ox_issue Potential Issue? oxidation->ox_issue carb_issue Potential Issue? carboxylation->carb_issue over_oxidation Over-oxidation/ Side Reactions ox_issue->over_oxidation Yes incomplete_reaction Incomplete Reaction ox_issue->incomplete_reaction Yes product_degradation Product Degradation ox_issue->product_degradation Yes sol_over_ox Solution: - Use milder oxidant (PDC) - Control temperature (0-5 °C) - Slow reagent addition over_oxidation->sol_over_ox sol_incomplete Solution: - Use fresh reagent - Monitor with TLC - Ensure slight excess of oxidant incomplete_reaction->sol_incomplete sol_degradation Solution: - Work-up promptly - Quench excess oxidant product_degradation->sol_degradation moisture Moisture Contamination carb_issue->moisture Yes bad_reagent Poor Organometallic Reagent Formation carb_issue->bad_reagent Yes inefficient_co2 Inefficient CO2 Quench carb_issue->inefficient_co2 Yes sol_moisture Solution: - Flame-dry glassware - Use anhydrous solvents - Inert atmosphere (N2/Ar) moisture->sol_moisture sol_bad_reagent Solution: - Use high-purity Mg/n-BuLi - Titrate organolithium - Proper initiation bad_reagent->sol_bad_reagent sol_inefficient_co2 Solution: - Use excess dry CO2 - Low temperature quench (-78 °C) inefficient_co2->sol_inefficient_co2

Caption: A troubleshooting decision tree for low yields in this compound synthesis.

Experimental_Workflow General Experimental Workflow for this compound Synthesis cluster_oxidation Route 1: Oxidation cluster_carboxylation Route 2: Carboxylation start_ox 6-Heptyn-1-ol reaction_ox Oxidation (e.g., Jones Reagent) start_ox->reaction_ox workup_ox Quenching & Aqueous Work-up reaction_ox->workup_ox purification Purification (Distillation or Chromatography) workup_ox->purification start_carb 1-Hexyne deprotonation Deprotonation (e.g., n-BuLi) start_carb->deprotonation carboxylation_step Carboxylation (CO2) deprotonation->carboxylation_step workup_carb Aqueous Work-up carboxylation_step->workup_carb workup_carb->purification product This compound purification->product

Caption: A generalized experimental workflow for the two main synthetic routes to this compound.

References

troubleshooting low yield in 6-Heptynoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-heptynoic acid reactions. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block in organic synthesis due to its terminal alkyne and carboxylic acid functionalities.[1][2] The most common reactions include:

  • Sonogashira Coupling: A cross-coupling reaction between the terminal alkyne of this compound and aryl or vinyl halides to form carbon-carbon bonds.[3]

  • Esterification: Reaction of the carboxylic acid group with an alcohol in the presence of an acid catalyst to form an ester.[2][4]

  • Amidation: Reaction of the carboxylic acid group with an amine to form an amide bond, often requiring an activating agent.

  • Click Chemistry: The terminal alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Q2: What are the main safety precautions when working with this compound?

A2: this compound is corrosive and can cause severe skin burns and eye damage. It is essential to handle it in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Store it in a tightly sealed container, away from heat and sources of ignition.

Troubleshooting Guides

Issue 1: Low Yield in Sonogashira Coupling Reactions

Q: I am getting a low yield or no desired product in my Sonogashira coupling reaction with this compound. What are the possible causes and solutions?

A: Low yields in Sonogashira couplings are a common issue. The primary causes often revolve around the catalyst system, reaction conditions, and substrate purity.

Potential Causes & Solutions:

  • Catalyst Inactivation: The Palladium catalyst can be sensitive to air and moisture, leading to the formation of inactive palladium black. The copper(I) co-catalyst can also be oxidized.

    • Solution: Ensure you are using fresh, high-purity catalysts. Perform the reaction under a strictly inert atmosphere (e.g., nitrogen or argon) and use anhydrous, degassed solvents.

  • Alkyne Homocoupling (Glaser Coupling): A significant side reaction is the coupling of two molecules of this compound, especially in the presence of oxygen and a copper co-catalyst.

    • Solution: To minimize homocoupling, maintain strictly anaerobic conditions. Consider reducing the amount of the copper(I) catalyst or performing a slow addition of the this compound to the reaction mixture. In persistent cases, a copper-free Sonogashira protocol may be beneficial.

  • Suboptimal Reaction Temperature: The reaction temperature might be too low for the oxidative addition to occur, especially with less reactive aryl bromides.

    • Solution: If no reaction is observed, consider incrementally increasing the temperature. For some substrates, temperatures around 100°C in a sealed tube might be necessary.

  • Impure Reagents: Impurities in the this compound, aryl/vinyl halide, or solvents can poison the catalyst.

    • Solution: Use purified reagents and high-purity, anhydrous solvents.

G start Low Yield in Sonogashira Coupling check_catalyst Check Catalyst System (Pd and Cu) start->check_catalyst check_atmosphere Verify Inert Atmosphere start->check_atmosphere check_reagents Assess Reagent Purity start->check_reagents check_temp Evaluate Reaction Temperature start->check_temp homocoupling Significant Homocoupling Observed? start->homocoupling catalyst_inactive Catalyst Inactive? check_catalyst->catalyst_inactive atmosphere_issue Oxygen Present? check_atmosphere->atmosphere_issue reagent_issue Impurities Present? check_reagents->reagent_issue temp_issue Temperature Too Low? check_temp->temp_issue solution_homocoupling Reduce Cu Catalyst Slow Alkyne Addition Consider Cu-Free Protocol homocoupling->solution_homocoupling Yes solution_catalyst Use Fresh Catalysts Degas Solvents catalyst_inactive->solution_catalyst Yes solution_atmosphere Improve Degassing Use Schlenk Line atmosphere_issue->solution_atmosphere Yes solution_reagents Purify Reagents Use Anhydrous Solvents reagent_issue->solution_reagents Yes solution_temp Increase Temperature Incrementally temp_issue->solution_temp Yes homocoupling_yes Yes homocoupling_no No

Caption: Decision tree for selecting an amide coupling strategy.

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound
  • To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.02 mmol).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add degassed solvent (e.g., 5 mL of THF) and a degassed amine base (e.g., 5 mL of triethylamine) via syringe.

  • Add this compound (1.2 mmol) to the reaction mixture via syringe.

  • Stir the reaction at the desired temperature (e.g., room temperature to 60°C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated ammonium (B1175870) chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Fischer Esterification of this compound
  • In a round-bottom flask, dissolve this compound (1 equivalent) in the desired alcohol (e.g., 10 equivalents or as solvent).

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or a catalytic amount of TsOH).

  • If not using a large excess of alcohol, equip the flask with a Dean-Stark apparatus to remove water.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., diethyl ether) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

General Protocol for Amide Coupling of this compound using EDC/HOBt
  • Dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF or CH₂Cl₂) in a round-bottom flask under an inert atmosphere.

  • Add HOBt (1.1 equivalents) and EDC (1.1 equivalents) to the solution and stir at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine (1 equivalent) and a non-nucleophilic base such as DIPEA (N,N-diisopropylethylamine) (1.5 equivalents) in the same solvent.

  • Slowly add the amine solution to the activated carboxylic acid solution.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, dilute the reaction with an organic solvent and wash with 1 M HCl, saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Purification of 6-Heptynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 6-heptynoic acid from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are vacuum distillation, column chromatography, and recrystallization. The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.

Q2: What are the typical impurities found in crude this compound?

A2: Impurities largely depend on the synthetic route. If prepared via carboxylation of a Grignard reagent from a 6-halo-1-hexyne, common impurities may include unreacted starting halide, coupling byproducts of the Grignard reagent, and potentially a small amount of the corresponding ketone formed by double addition of the Grignard reagent to the initially formed carboxylate.[1] Syntheses starting from terminal alkynes might contain residual starting material or byproducts from side reactions.[2]

Q3: How can I assess the purity of my this compound?

A3: The purity of this compound can be determined using several analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is an effective method for identifying and quantifying volatile impurities.[3][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify organic impurities. High-Performance Liquid Chromatography (HPLC) can also be used to assess purity.

Q4: What is a suitable solvent for the recrystallization of this compound?

A4: For short-chain carboxylic acids like this compound, which can be oily at room temperature, recrystallization can be challenging. A suitable solvent would be one in which the acid has high solubility at an elevated temperature and low solubility at a lower temperature. Common solvent systems for carboxylic acids include hexane (B92381)/ethyl acetate (B1210297) or toluene/hexane mixtures. Due to its low melting point, low-temperature recrystallization might be necessary.

Troubleshooting Guides

Recrystallization
Issue Possible Cause Troubleshooting Steps
"Oiling out" instead of crystallizing The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated.- Try using a lower-boiling point solvent system. - Allow the solution to cool more slowly. - Add a seed crystal to induce crystallization. - Try scratching the inside of the flask with a glass rod to create nucleation sites.
No crystal formation upon cooling The solution is too dilute, or the solvent is too good at dissolving the compound even at low temperatures.- Evaporate some of the solvent to concentrate the solution. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then heat until it becomes clear and allow it to cool slowly.
Low recovery of purified product Too much solvent was used, or the compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography
Issue Possible Cause Troubleshooting Steps
Streaking or tailing of the compound on the column The carboxylic acid is strongly interacting with the silica (B1680970) gel.- Add a small amount of a polar modifier, such as acetic acid or formic acid (0.1-1%), to the eluent to reduce tailing by competing for binding sites on the silica gel.
Co-elution of impurities with this compound The polarity of the eluent is not optimized for separation.- Use a shallower gradient or isocratic elution with a solvent system that provides better separation on a TLC plate first. - Consider using a different stationary phase if the impurities have very similar polarity.
Low recovery from the column The compound is irreversibly adsorbed onto the silica gel.- Flush the column with a highly polar solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol) to recover any remaining compound. - In the future, consider deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent if the compound is particularly sensitive to acidic silica.
Vacuum Distillation
Issue Possible Cause Troubleshooting Steps
Bumping or unstable boiling Uneven heating or lack of nucleation sites.- Ensure vigorous stirring with a magnetic stir bar. Boiling chips are not effective under vacuum. - Use a heating mantle with a stirrer for even heat distribution.
Decomposition of the product The distillation temperature is too high.- Use a higher vacuum to lower the boiling point of the compound. - Ensure the vacuum system is free of leaks.
Product solidifies in the condenser The condenser temperature is below the melting point of the product.- Use a condenser with a wider bore or a short-path distillation apparatus. - The cooling water in the condenser can be turned off or warmed slightly to prevent solidification.

Quantitative Data

Purification Method Parameter Typical Value Notes
Synthesis Overall Yield50-80%For the conversion of terminal alkynes to carboxylic acids.
Commercial Purity Assay (GC)90-98%Purity of commercially available this compound.
Vacuum Distillation Boiling Point93-94 °C at 1 mmHg

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Setup : Assemble a vacuum distillation apparatus with a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Charging the Flask : Place the crude this compound and a magnetic stir bar into the distillation flask.

  • Applying Vacuum : Gradually apply the vacuum, ensuring the system is sealed and the pressure stabilizes at the desired level (e.g., 1 mmHg).

  • Heating : Begin heating the distillation flask gently with a heating mantle while stirring.

  • Distillation : Collect the fraction that distills at the expected boiling point (93-94 °C at 1 mmHg).

  • Completion : Once the distillation is complete, cool the apparatus to room temperature before releasing the vacuum.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase : Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent) : A gradient of ethyl acetate in hexane is a good starting point. To reduce tailing, 0.1-1% acetic acid can be added to the eluent.

  • Column Packing : Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 hexane:ethyl acetate) and pack the column.

  • Sample Loading : Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.

  • Elution : Begin elution with the less polar solvent mixture and gradually increase the polarity.

  • Fraction Collection : Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal : Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Purification_Workflow Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation  Large scale,  volatile impurities Chromatography Column Chromatography Crude->Chromatography Small scale, polar impurities Recrystallization Recrystallization Crude->Recrystallization  Solid crude, specific solvent Pure_Product Pure this compound Distillation->Pure_Product Chromatography->Pure_Product Recrystallization->Pure_Product Analysis Purity Analysis (GC-MS, NMR, HPLC) Pure_Product->Analysis

Caption: A general workflow for the purification of this compound.

Troubleshooting_Decision_Tree Start Purification Issue Oiling_Out Oiling Out in Recrystallization Start->Oiling_Out Recrystallization Streaking Streaking in Chromatography Start->Streaking Chromatography Decomposition Decomposition in Distillation Start->Decomposition Distillation Change_Solvent Change Solvent/ Cool Slowly Oiling_Out->Change_Solvent Add_Acid Add Acid to Eluent Streaking->Add_Acid Lower_Pressure Lower Distillation Pressure Decomposition->Lower_Pressure

Caption: A decision tree for troubleshooting common purification issues.

References

Technical Support Center: Optimizing Coupling Reactions for 6-Heptynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of coupling reactions involving 6-Heptynoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic challenges.

Section 1: Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne, such as this compound, and an aryl or vinyl halide.

Frequently Asked Questions (FAQs)

Q1: What are the standard starting conditions for a Sonogashira coupling with this compound?

A1: A typical starting point for a Sonogashira coupling involves a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), an amine base (e.g., triethylamine (B128534) or diisopropylethylamine), and a suitable solvent like DMF or THF under an inert atmosphere.[1][2] The reaction is often run at room temperature to moderately elevated temperatures.[1]

Q2: My Sonogashira reaction is not proceeding. What are the likely causes?

A2: Failure of a Sonogashira reaction to initiate can be due to several factors. A primary reason is the low reactivity of the aryl halide, with the general reactivity trend being I > Br > OTf >> Cl.[3] For less reactive halides like chlorides, specialized palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands and higher reaction temperatures may be necessary.[3] Other potential issues include catalyst deactivation due to impurities or oxygen, and the use of a weak base.

Q3: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can this be minimized?

A3: The formation of alkyne dimers, known as Glaser coupling, is a common side reaction, especially in the presence of a copper co-catalyst and oxygen. To mitigate this, ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing all solvents and reagents. Reducing the amount of copper(I) iodide or switching to a copper-free Sonogashira protocol can also be effective.

Q4: My reaction mixture has turned black. What does this indicate?

A4: The formation of a black precipitate, commonly known as palladium black, is a sign of palladium catalyst decomposition. This occurs when the active Pd(0) catalyst agglomerates and precipitates, rendering it inactive. Common causes for this include the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low to No Product Yield Low reactivity of aryl halide (especially chlorides).Switch to a more reactive halide (iodide or bromide if possible). Use a palladium catalyst with bulky, electron-rich ligands. Increase the reaction temperature.
Catalyst deactivation.Ensure all reagents and solvents are anhydrous and degassed. Use fresh, high-quality catalyst and ligands.
Inefficient base.Use a stronger base such as Cs₂CO₃ or an amine base like triethylamine or diisopropylethylamine.
Excessive Homocoupling (Glaser-Hay Reaction) Presence of oxygen and copper(I) catalyst.Implement a copper-free Sonogashira protocol. Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere.
Reaction Stalls Insufficient catalyst loading.Increase the catalyst loading, particularly for less reactive aryl halides.
Difficulty in Product Purification Presence of residual catalyst and ligands.Employ appropriate chromatographic techniques for purification. Consider using a heterogeneous catalyst that can be easily filtered off.
Data Presentation: Sonogashira Coupling Yields
Aryl Halide Catalyst Base Solvent Temperature (°C) Yield (%) Reference
IodoanisolePd(PPh₃)₄/CuIEt₃NDMFRT95
BromoanisolePd(PPh₃)₄/CuIEt₃NDMF6085
ChloroanisolePd(dba)₂/XPhosK₃PO₄Dioxane10070
4-IodobenzonitrilePdCl₂(PPh₃)₂/CuIPiperidineTHFRT98
4-BromotoluenePd(OAc)₂/SPhosK₂CO₃Toluene8092
Experimental Protocols

General Procedure for Sonogashira Coupling of this compound:

  • To a dry, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous, degassed solvent (e.g., THF or DMF) and triethylamine (2.0 eq).

  • To this mixture, add a solution of this compound (1.2 eq) in the same solvent via syringe.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Dry Glassware under Inert Atmosphere Reagents Add Aryl Halide, Pd Catalyst, CuI Setup->Reagents Solvent_Base Add Anhydrous Solvent & Base Reagents->Solvent_Base Alkyne Add this compound Solvent_Base->Alkyne Stir Stir at RT or Heat Alkyne->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Dilute & Wash Monitor->Quench Dry Dry & Concentrate Quench->Dry Purify Column Chromatography Dry->Purify

Experimental workflow for a Sonogashira coupling reaction.

Section 2: Amide and Ester Coupling

The carboxylic acid moiety of this compound can be coupled with amines or alcohols to form amides and esters, respectively. This is commonly achieved using coupling reagents such as carbodiimides (e.g., EDC) in the presence of an activating agent (e.g., NHS or HOBt).

Frequently Asked Questions (FAQs)

Q1: My EDC/NHS mediated amide coupling is giving a low yield. What could be the problem?

A1: Low yields in EDC/NHS couplings can stem from several issues. The hydrolysis of the EDC or the activated NHS-ester intermediate is a common problem, which can be minimized by using anhydrous solvents. The reaction is also pH-sensitive; the activation step is most efficient at pH 4.5-6.0, while the coupling to the amine is best at pH 7.2-8.0. Insufficient equivalents of the coupling reagents or the amine can also lead to incomplete conversion.

Q2: What is the role of additives like NHS or HOBt in EDC couplings?

A2: Additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are used to form a more stable activated intermediate than the one formed with EDC alone. This NHS- or HOBt-ester is less susceptible to hydrolysis and can react more efficiently with the amine, leading to higher yields and reduced side products.

Q3: I am trying to couple a sterically hindered amine with this compound and the reaction is very slow. What can I do?

A3: For sterically hindered substrates, more potent coupling reagents like HATU or HBTU are often more effective than EDC/NHS. These reagents can lead to faster reaction times and higher yields in challenging couplings. Increasing the reaction temperature and extending the reaction time can also help overcome steric hindrance, but should be done cautiously to avoid side reactions.

Q4: How can I avoid the formation of byproducts in my amide coupling reaction?

A4: A common byproduct is the formation of an N-acylurea from the reaction of the activated carboxylic acid with another molecule of EDC. Using an additive like NHS or HOBt can suppress this side reaction. For HATU couplings, tetramethylurea is a common byproduct that can be difficult to remove, so careful purification is necessary. Ensuring the correct stoichiometry and order of reagent addition is also crucial. A pre-activation step, where the carboxylic acid is allowed to react with the coupling agent before the amine is added, is often recommended.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low Yield (EDC/NHS Coupling) Hydrolysis of EDC or NHS-ester.Use anhydrous solvents and reagents.
Suboptimal pH.Perform a two-step reaction with pH adjustment: activation at pH 4.5-6.0, coupling at pH 7.2-8.0.
Insufficient reagent equivalents.Use a slight excess (1.1-1.5 eq) of EDC, NHS, and the amine.
Slow Reaction with Hindered Substrates Low reactivity of coupling partners.Use a more potent coupling reagent like HATU or T3P. Increase reaction temperature and time cautiously.
Side Product Formation N-acylurea formation (EDC coupling).Use an additive like NHS or HOBt.
Guanidinylation of amine (HATU coupling).Avoid large excesses of HATU and long pre-activation times.
Racemization (if using chiral amines) High temperature or prolonged reaction time.Run the reaction at lower temperatures (e.g., 0 °C).
Data Presentation: Amide Coupling Conditions
Coupling Reagent Additive Base Solvent Temperature (°C) Typical Yield (%) Reference
EDCNHSDIPEADMFRT80-95
HATU-DIPEADMFRT85-98
T3P-PyridineEthyl AcetateRT75-90
DCCDMAP-DCM0 to RT70-90
Experimental Protocols

General Procedure for EDC/NHS Amide Coupling of this compound:

  • Dissolve this compound (1.0 eq) in an anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere.

  • Add N-hydroxysuccinimide (NHS) (1.1 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) in the same anhydrous solvent.

  • Slowly add the amine solution to the activated this compound mixture.

  • Allow the reaction to stir at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

Amide_Coupling_Troubleshooting Start Low Yield in Amide Coupling Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions (Solvent, Temp, pH) Start->Check_Conditions Side_Products Side Products Observed? Check_Reagents->Side_Products Hindered_Substrates Are Substrates Sterically Hindered? Check_Conditions->Hindered_Substrates Stronger_Reagent Use Stronger Coupling Agent (e.g., HATU) Hindered_Substrates->Stronger_Reagent Yes Optimize_Conditions Optimize Temp & Time Hindered_Substrates->Optimize_Conditions No Adjust_Stoichiometry Adjust Reagent Stoichiometry / Order of Addition Side_Products->Adjust_Stoichiometry Yes Purification Optimize Purification Method Side_Products->Purification No

Troubleshooting decision tree for amide coupling reactions.

Section 3: Azide-Alkyne "Click" Chemistry

The terminal alkyne of this compound is an ideal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and versatile "click" reaction to form a 1,2,3-triazole ring.

Frequently Asked Questions (FAQs)

Q1: What are the typical catalysts for the CuAAC reaction?

A1: The most common catalyst is a copper(I) species, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270). Alternatively, a copper(I) salt such as CuI can be used directly.

Q2: My CuAAC reaction is sluggish. How can I improve the reaction rate?

A2: The reaction rate can be influenced by several factors. The use of a copper-stabilizing ligand, such as TBTA or THPTA, can accelerate the reaction and prevent catalyst degradation. The choice of solvent can also play a role; while the reaction is tolerant of many solvents, mixtures of water and a co-solvent like t-butanol or DMSO are often effective. For hydrophobic substrates like this compound, ensuring adequate solubility of all components is key.

Q3: Are there any common side reactions in CuAAC?

A3: A primary side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), similar to that seen in Sonogashira reactions. This can be minimized by using a reducing agent like sodium ascorbate and by excluding oxygen from the reaction. Additionally, the copper catalyst can sometimes be poisoned by certain functional groups, such as thiols.

Q4: Can the carboxylic acid group of this compound interfere with the CuAAC reaction?

A4: The carboxylic acid group is generally well-tolerated in CuAAC reactions. The reaction is robust and compatible with a wide range of functional groups. However, depending on the reaction pH, the carboxylate may interact with the copper catalyst. It is good practice to ensure the pH is within the optimal range of 4-12 for the CuAAC reaction.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low or No Reaction Inactive catalyst (Cu(I) oxidized to Cu(II)).Ensure a sufficient amount of reducing agent (e.g., sodium ascorbate) is present. Degas solvents to remove oxygen.
Poor solubility of reactants.Use a co-solvent system (e.g., water/t-butanol, water/DMSO) to ensure all components are dissolved.
Catalyst poisoning.Avoid substrates with unprotected thiols. If unavoidable, use a ligand to protect the catalyst.
Alkyne Homocoupling Presence of oxygen.Thoroughly degas all solutions and maintain an inert atmosphere.
Insufficient reducing agent.Increase the amount of sodium ascorbate.
Difficulty in Product Isolation Residual copper catalyst.Purify by column chromatography or by washing with a copper-chelating solution (e.g., aqueous ammonia (B1221849) or EDTA).
Data Presentation: CuAAC Reaction Parameters
Copper Source Reducing Agent Ligand Solvent Temperature (°C) Typical Yield (%) Reference
CuSO₄Sodium AscorbateNoneH₂O/t-BuOH (1:1)RT>95
CuINoneTBTACH₂Cl₂RT90-98
Cu(OAc)₂Sodium AscorbateTHPTAH₂ORT>90
Cu nanoparticlesOleylamine-H₂O or DioxaneRTHigh
Experimental Protocols

General Procedure for CuAAC of this compound:

  • In a flask, dissolve the azide (B81097) coupling partner (1.0 eq) and this compound (1.0 eq) in a suitable solvent mixture (e.g., 1:1 v/v t-butanol and water).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.05 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.

  • Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

CuAAC_Mechanism Alkyne This compound (Alkyne) Intermediate Copper Acetylide Intermediate Alkyne->Intermediate + Cu(I) Azide Organic Azide Cycloaddition [3+2] Cycloaddition Azide->Cycloaddition Cu_I Cu(I) Catalyst Intermediate->Cycloaddition + Azide Product 1,2,3-Triazole Product Cycloaddition->Product Product->Cu_I Catalyst Turnover

Simplified mechanism of the CuAAC reaction.

References

stability of 6-Heptynoic acid under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of 6-heptynoic acid under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a bifunctional organic molecule with a terminal alkyne and a carboxylic acid group.[1][2] Its dual functionality makes it a valuable reagent in organic synthesis.[1][2][3] Common applications include its use as a building block in the synthesis of complex molecules, in "click" chemistry reactions to form triazoles, and in the preparation of boradiazaindacenes (BODIPY dyes).

Q2: What are the general storage recommendations for this compound?

A2: To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, light-resistant container to prevent potential decomposition or polymerization of the alkyne group.[1] It should be kept away from strong oxidizing agents, bases, and sources of ignition.[1]

Q3: Is this compound stable in aqueous solutions?

A3: this compound is sparingly soluble in water.[1] While short-term exposure to neutral aqueous solutions may be acceptable, prolonged exposure or storage in aqueous media is not recommended due to the potential for hydration of the alkyne or other degradation pathways, especially if catalysts are present. For reactions in aqueous media, it is advisable to use the ester form of the acid to avoid side reactions like intramolecular cyclization.[4][5]

Q4: Can the terminal alkyne of this compound undergo polymerization?

A4: Yes, terminal alkynes can undergo polymerization under certain conditions, such as in the presence of specific metal catalysts or under oxidative conditions. To minimize this risk, it is crucial to handle the compound under an inert atmosphere and avoid incompatible reagents.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Issue 1: Low yield or failure in copper-catalyzed "click" reactions (Azide-Alkyne Cycloaddition)

Possible Cause: A significant side reaction that can occur during copper(I)-catalyzed click chemistry with alkynoic acids is the intramolecular cyclization to form an enol lactone.[4][5] This reaction competes with the desired triazole formation and reduces the yield of the click product.

Troubleshooting Steps:

  • Protect the Carboxylic Acid: The most effective way to prevent intramolecular cyclization is to protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before performing the click reaction.[4][5] The ester can be hydrolyzed after the successful formation of the triazole.

  • Amine Additives: The presence of amines can suppress the cyclization reaction, potentially by competing for coordination to the copper catalyst.[5] However, this approach may also affect the rate of the click reaction and should be optimized.

  • Reaction Conditions: While these cyclizations can occur in both aqueous and organic solvents, using the ester form is the most reliable solution.[4][5]

Experimental Workflow: Avoiding Lactonization in Click Chemistry

G cluster_good Recommended Protocol cluster_bad Problematic Protocol start_good This compound esterification Esterification (e.g., MeOH, H+) start_good->esterification click_reaction Cu(I)-Catalyzed Click Reaction esterification->click_reaction hydrolysis Ester Hydrolysis click_reaction->hydrolysis product_good Desired Triazole Product hydrolysis->product_good start_bad This compound click_reaction_bad Cu(I)-Catalyzed Click Reaction start_bad->click_reaction_bad product_bad Low Yield of Triazole + Enol Lactone Side Product click_reaction_bad->product_bad

Caption: Recommended vs. problematic workflows for click reactions with this compound.

Issue 2: Poor yields or side reactions during esterification or amidation

Possible Cause: The terminal alkyne of this compound can be reactive under certain conditions used for esterification or amidation, leading to side products. For instance, strongly acidic or basic conditions, or the use of certain metal-based coupling reagents, might affect the alkyne moiety.

Troubleshooting Steps:

  • Mild Coupling Reagents: For amide bond formation, use mild coupling reagents that are known to be compatible with sensitive functional groups. Carbodiimide-based reagents like EDC in the presence of an additive such as HOBt or OxymaPure are generally good choices.[6][7] Boric acid has also been reported as a mild catalyst for amidation.[8]

  • Fischer Esterification Conditions: For Fischer esterification, use a catalytic amount of a non-oxidizing acid (e.g., H2SO4, TsOH) and monitor the reaction carefully to avoid prolonged exposure to high temperatures which could promote side reactions of the alkyne.[9][10]

  • Protect the Alkyne: In syntheses where the alkyne is particularly susceptible to the reaction conditions, it can be temporarily protected, for example, as a silylacetylene. This protecting group can be removed later in the synthetic sequence.

Logical Relationship: Choosing Amidation Reagents

G start Amide Synthesis with This compound decision Are harsh conditions (strong acid/base, high temp.) required? start->decision harsh_reagents Potential Side Reactions: - Alkyne hydration - Polymerization - Other degradation decision->harsh_reagents Yes mild_reagents Recommended Mild Reagents: - EDC/HOBt - HATU - Boric Acid decision->mild_reagents No outcome_bad Low Yield / Impure Product harsh_reagents->outcome_bad outcome_good Successful Amide Formation mild_reagents->outcome_good

Caption: Decision tree for selecting amidation reagents for this compound.

Issue 3: Degradation under strongly acidic or basic conditions

Possible Cause: Both the carboxylic acid and the terminal alkyne can react under strong pH conditions.

  • Strong Acid: Strong acids can catalyze the hydration of the terminal alkyne to form a methyl ketone (Markovnikov addition).

  • Strong Base: Strong bases (e.g., NaNH2) will deprotonate the terminal alkyne, forming an acetylide.[11] While this is often a desired reaction for subsequent alkylation, it is an important consideration for stability. The carboxylic acid will be deprotonated to its carboxylate salt.[12]

Troubleshooting Steps:

  • pH Control: Maintain the pH as close to neutral as possible if neither functional group is intended to react. Use appropriate buffer systems if necessary.

  • Reagent Choice: Avoid strong, non-nucleophilic bases if deprotonation of the alkyne is not desired. Similarly, avoid strongly acidic aqueous conditions to prevent alkyne hydration.

  • Solvent Selection: Performing reactions in aprotic solvents can mitigate issues related to proton transfer and hydration.

Summary of Stability Data

ConditionStability of Carboxylic AcidStability of Terminal AlkynePotential Side Reactions / Products
Strong Acid (aqueous) StableUnstableHydration to a methyl ketone
Strong Base Deprotonation to carboxylateDeprotonation to acetylideSalt formation
Oxidizing Agents Generally stableUnstableOxidative cleavage to carboxylic acids or other oxidation products.[13]
Reducing Agents Can be reduced (e.g., with LiAlH4)Can be reduced to alkene or alkaneReduction of one or both functional groups
High Temperature Potential for decarboxylation (less likely for this structure)Potential for polymerization or rearrangementDecomposition
Cu(I) Catalysts Can undergo intramolecular cyclizationCan catalyze click reactions or cyclizationEnol lactone formation[4][5]

Key Experimental Protocols

Protocol 1: Fischer Esterification of this compound

This protocol describes the formation of methyl 6-heptynoate.

Materials:

Procedure:

  • Dissolve this compound (1.0 equiv.) in an excess of methanol (can be used as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude ester.

  • Purify by column chromatography if necessary.

Protocol 2: Amide Bond Formation using EDC/HOBt

This protocol describes the coupling of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve this compound (1.0 equiv.), HOBt (1.1 equiv.), and the primary amine (1.1 equiv.) in DCM or DMF.

  • Cool the mixture in an ice bath.

  • Add EDC (1.2 equiv.) and DIPEA (1.5 equiv.) to the solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography.

References

preventing polymerization of 6-Heptynoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Polymerization of 6-Heptynoic Acid During Storage

This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of this compound, focusing on the prevention of unwanted polymerization.

Troubleshooting Guide

Issue: Sample appears viscous, contains solid particles, or has changed color.

  • Question: My stored this compound, which was a colorless to pale yellow liquid, now appears more viscous and I've observed some solid precipitates. What is happening?

  • Answer: Increased viscosity, the formation of solids, or a significant color change are primary indicators that polymerization has likely occurred. The terminal alkyne group in this compound is reactive and can self-react or polymerize over time, especially under improper storage conditions.[1] Factors such as exposure to air (oxygen), light, heat, or incompatible materials can initiate this process.

  • Question: I suspect my this compound has started to polymerize. Is it still usable for my experiment?

  • Answer: It is strongly advised not to use this compound that shows signs of polymerization. The presence of oligomers or polymers will lead to inaccurate concentrations and can introduce significant impurities that will interfere with subsequent reactions, such as "click" chemistry or derivatization, yielding unreliable experimental results.

  • Question: What immediate actions should I take if I find a container of this compound that has polymerized?

  • Answer: If you suspect polymerization, handle the container with care, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[2] Do not attempt to heat the sample to dissolve the polymer, as this can accelerate the reaction. The material should be disposed of as hazardous waste according to your institution's safety protocols.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions to prevent the polymerization of this compound? A1: To ensure stability and prevent polymerization, this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[1][3] For long-term storage, it is recommended to store the compound under an inert atmosphere, such as argon or nitrogen, to prevent oxidative polymerization.[1]

Q2: At what temperature should this compound be stored? A2: While some suppliers suggest storage at room temperature, the most conservative and recommended approach for long-term stability is refrigeration at 2-8°C. Always refer to the supplier-specific safety data sheet (SDS) for the most accurate temperature range.

Q3: Are there any chemical inhibitors I can add to prevent polymerization? A3: While specific inhibitor data for this compound is not readily available, related classes of compounds, such as other olefinic monomers, are often stabilized with inhibitors. Common radical polymerization inhibitors include phenolic compounds like hydroquinone (B1673460) (HQ), butylated hydroxytoluene (BHT), or nitroxide-based inhibitors like TEMPO. If you need to store a high-purity, inhibitor-free version for an extended period, doing so in small aliquots under an inert atmosphere at low temperatures is critical.

Q4: What materials should be avoided for storing or handling this compound? A4: Avoid contact with strong oxidizing agents, strong bases, active metals, and reducing agents, as these can catalyze decomposition or polymerization. Store in glass or other inert containers, and avoid storage on metal shelves where corrosion could introduce catalytic metal ions.

Q5: How can I visually monitor my this compound for signs of degradation? A5: Periodically (e.g., monthly), perform a careful visual inspection of the stored sample in a fume hood. Allow the container to equilibrate to room temperature before opening to prevent moisture condensation. Check for any changes in color, clarity, or viscosity, and look for the formation of any solid material.

Data Presentation: Recommended Storage Conditions

ParameterRecommended ConditionRationaleCitations
Temperature 2-8°C (Refrigerated)Reduces reaction kinetics and minimizes thermal degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative polymerization initiated by atmospheric oxygen.
Container Tightly Sealed, Amber Glass BottlePrevents exposure to air/moisture and protects from light-induced reactions.
Storage Area Cool, Dry, Well-VentilatedEnsures a stable environment and prevents moisture ingress.
Incompatible Materials Strong Oxidizing Agents, Strong Bases, Active Metals, Reducing AgentsThese substances can react with the alkyne or carboxylic acid functional groups, initiating polymerization or degradation.

Experimental Protocols

Protocol for Visual Inspection of Stored this compound

Objective: To visually and physically assess the stability of a stored sample of this compound over time.

Materials:

  • Stored sample of this compound

  • Clean glass pipette or sampling rod

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Procedure:

  • Equilibration: Before opening, allow the refrigerated container of this compound to equilibrate to the ambient temperature of the fume hood. This prevents atmospheric moisture from condensing inside the cold container.

  • Visual Inspection: In a certified chemical fume hood, carefully open the container. Visually inspect the sample for any changes from its initial state (typically a colorless to pale yellow liquid). Note any color darkening, turbidity, or the presence of solid matter.

  • Viscosity Check: Using a clean glass pipette or rod, carefully draw a small amount of the liquid to check its viscosity. Compare its flow characteristics to your initial observations or data from a fresh sample, if available. An noticeable increase in thickness suggests polymerization.

  • Documentation: Record the date, your observations (color, clarity, viscosity, presence of solids), and the lot number in a dedicated laboratory notebook.

  • Resealing and Storage: If the sample appears stable, securely close the container. If the original atmosphere was inert, purge the headspace with argon or nitrogen before sealing. Return the container to the recommended cold storage conditions.

  • Frequency: Repeat this monitoring process at regular intervals (e.g., every 1-2 months) to track the stability of the compound over its shelf life.

Mandatory Visualization

G start Start: Retrieve this compound from Storage equilibrate Allow container to equilibrate to room temperature in fume hood start->equilibrate inspect Visually inspect sample: Color, Clarity, Solids? equilibrate->inspect viscosity Check viscosity with a clean glass rod inspect->viscosity Looks OK unstable Signs of Polymerization: Increased viscosity, color change, or presence of solids inspect->unstable Not OK stable Sample appears stable: No change in color or viscosity, no solids present viscosity->stable Looks OK viscosity->unstable Not OK (Thickened) document Document observations in lab notebook stable->document do_not_use Do NOT use in experiment unstable->do_not_use proceed Proceed with experiment reseal Purge with inert gas (Ar/N2), reseal tightly, and return to storage document->reseal reseal->proceed quarantine Quarantine material for proper hazardous waste disposal do_not_use->quarantine

Caption: Troubleshooting workflow for assessing this compound stability.

References

Technical Support Center: Efficient 6-Heptynoic Acid Click Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with 6-heptynoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for a CuAAC reaction with this compound?

A standard starting point involves using a 1:1 to 1.2:1 molar ratio of your azide (B81097) to this compound. The most common and convenient catalyst system is the in situ generation of copper(I) from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate (B8700270).[1] The use of a stabilizing ligand is highly recommended to enhance reaction efficiency and prevent catalyst degradation.[1]

Q2: Which copper source is optimal for reactions involving this compound?

While pre-formed Cu(I) salts like CuI or CuBr can be used, the in situ generation of Cu(I) from a Cu(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate) is often more reproducible and convenient.[1] This approach avoids the need to handle potentially unstable Cu(I) salts.[1]

Q3: Why is a ligand essential for the CuAAC reaction with this compound?

Ligands are crucial for stabilizing the active Cu(I) catalytic species, preventing its oxidation and disproportionation.[2] For substrates like this compound, the carboxylic acid group can potentially coordinate with the copper catalyst, leading to inhibition. A suitable ligand can prevent this, increase the catalyst's solubility, and accelerate the reaction rate.[3] For aqueous or partially aqueous systems, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are highly effective.[2]

Q4: Can the carboxylic acid group of this compound interfere with the reaction?

Yes, the carboxylate group can coordinate with the copper catalyst, potentially leading to catalyst inhibition and reduced yields.[1] This can be mitigated by using a higher catalyst and ligand loading or by selecting a ligand with a strong affinity for copper. Interestingly, some studies have shown that carboxylic acids can even promote the CuAAC reaction under certain conditions.[4]

Q5: What is the best solvent for the click reaction of this compound?

The choice of solvent depends on the solubility of both the this compound and the azide counterpart. A mixture of solvents is often employed to accommodate both hydrophobic and hydrophilic reactants. Common solvent systems include t-butanol/water (1:1), DMSO/water, and DMF/water.[1][5][6] For substrates with poor solubility, adding a co-solvent like DMSO or DMF can be beneficial.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Catalyst Inactivation: The Cu(I) catalyst has been oxidized to inactive Cu(II).- Ensure you are using a fresh solution of sodium ascorbate. - Add a slight excess of the reducing agent.[7] - Use a stabilizing ligand like THPTA or TBTA.[2]
Catalyst Inhibition: The carboxylic acid of this compound or other functional groups are coordinating to the copper.- Increase the catalyst and ligand concentration. A ligand-to-copper ratio of 5:1 is often recommended.[8] - Consider a ligand with a higher affinity for copper.[1]
Poor Substrate Solubility: this compound or the azide are not fully dissolved in the solvent.- Add a co-solvent such as DMSO or DMF to improve solubility.[1] - Gentle heating may improve solubility, but monitor the thermal stability of your substrates.[1]
Slow or Stalled Reaction Insufficient Catalyst Loading: The amount of active catalyst is too low.- Increase the molar percentage of the copper source and ligand.[1]
Low Reactant Concentration: The reaction rate is dependent on concentration.- If possible, increase the concentration of your reactants.
Formation of Side Products (e.g., Alkyne Homocoupling) Oxidative Homocoupling (Glaser Coupling): The terminal alkyne of this compound dimerizes in the presence of oxygen and copper.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use a slight excess of sodium ascorbate to maintain a reducing environment.[7]

Catalyst System Comparison for Alkynoic Acids

The following table summarizes typical reaction conditions for CuAAC reactions involving alkynoic acids, providing a baseline for optimization.

Catalyst System Ligand Solvent Reducing Agent Typical Reaction Time Typical Yield Reference(s)
CuSO₄ / Sodium AscorbateNonet-Butanol/Water (1:1)Sodium Ascorbate (0.5 eq)1 - 4 hours> 90%[6]
CuSO₄ / Sodium AscorbateTHPTAWaterSodium Ascorbate1 - 2 hoursNear-quantitative[8]
CuINoneCyrene™Et₃N (as base)12 hours50 - 96%[9]
Cu(II) Coordination PolymerNoneChloroformTrimethylamine (as base)6 hoursGood yields[10]

Experimental Protocols

General Protocol for CuAAC Reaction of this compound

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: In a suitable reaction vessel, dissolve this compound (1 equivalent) and your azide (1.2 equivalents) in a chosen solvent system (e.g., 1:1 mixture of t-BuOH and water).[1]

  • Catalyst Preparation: In a separate vial, prepare a premixed solution of CuSO₄ and a stabilizing ligand (e.g., THPTA) in water. A typical concentration is 20 mM CuSO₄ and 50 mM THPTA.

  • Initiation: Add the catalyst-ligand solution to the reaction vessel containing the alkyne and azide. Then, add a freshly prepared solution of sodium ascorbate (e.g., 100 mM in water) to initiate the reaction.[8]

  • Reaction Monitoring: Stir the reaction at room temperature. The progress can be monitored by TLC or LC-MS.[6]

  • Work-up and Purification: Once the reaction is complete, the work-up procedure will depend on the product's properties. Common methods include extraction, precipitation, or purification by column chromatography.[1]

Visualizing Workflows and Concepts

experimental_workflow Experimental Workflow for this compound Click Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Dissolve this compound (1 eq) and Azide (1.2 eq) in Solvent mix Combine Reactants and Catalyst-Ligand Solution reactants->mix catalyst Prepare Premixed Solution of CuSO4 and Ligand (e.g., THPTA) catalyst->mix reducing_agent Prepare Fresh Solution of Sodium Ascorbate initiate Add Sodium Ascorbate to Initiate Reaction reducing_agent->initiate mix->initiate monitor Stir at Room Temperature and Monitor Progress (TLC/LC-MS) initiate->monitor workup Perform Work-up (Extraction, Precipitation, etc.) monitor->workup purify Purify Product (Column Chromatography, etc.) workup->purify troubleshooting_logic Troubleshooting Logic for Low Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Low or No Product Yield catalyst_inactivation Catalyst Inactivation? start->catalyst_inactivation catalyst_inhibition Catalyst Inhibition? start->catalyst_inhibition solubility Poor Solubility? start->solubility concentration Low Concentration? start->concentration solution1 Use fresh reducing agent Add excess reducing agent Use stabilizing ligand catalyst_inactivation->solution1 Yes solution2 Increase catalyst/ligand loading Use high-affinity ligand catalyst_inhibition->solution2 Yes solution3 Add co-solvent (DMSO, DMF) Gentle heating solubility->solution3 Yes solution4 Increase reactant concentration concentration->solution4 Yes signaling_pathway Catalytic Cycle of CuAAC cu2 Cu(II) Salt (e.g., CuSO4) cu1 Cu(I) cu2->cu1 Reduction ascorbate Sodium Ascorbate ascorbate->cu1 cu_acetylide Copper(I) Acetylide cu1->cu_acetylide alkyne This compound (R-C≡CH) alkyne->cu_acetylide azide Azide (R'-N3) cu_triazolide Copper(I) Triazolide azide->cu_triazolide cu_acetylide->cu_triazolide cu_triazolide->cu1 Regeneration product 1,4-Disubstituted Triazole cu_triazolide->product Protonolysis

References

Validation & Comparative

A Comparative Guide to the LC-MS/MS Analysis of 6-Heptynoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 6-heptynoic acid and its derivatives is crucial for understanding fatty acid metabolism, developing novel therapeutics, and utilizing this compound as a chemical probe. This guide provides a comprehensive comparison of analytical strategies for this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.

This compound is a medium-chain fatty acid characterized by a terminal alkyne group.[1] This unique structural feature makes it a valuable tool in chemical biology, allowing for "click" chemistry reactions to tag and trace its metabolic fate.[2] However, its analysis by LC-MS/MS presents challenges common to short and medium-chain fatty acids, including high polarity and volatility, which can lead to poor retention on standard reversed-phase columns and inefficient ionization.[3] To address these challenges, two primary analytical strategies have emerged: direct analysis of the underivatized acid and analysis following chemical derivatization.

Comparison of Analytical Strategies

The choice between direct (underivatized) analysis and derivatization depends on the specific requirements of the study, such as the need for high sensitivity, the complexity of the sample matrix, and the desired sample throughput.

Direct (Underivatized) Analysis: This approach offers the advantage of a simpler and faster sample preparation workflow. However, it requires specialized chromatographic conditions to achieve adequate retention and separation of these polar analytes. Methods have been developed using porous graphitic carbon (PGC) or polar functionalized columns (e.g., PFP) with specific mobile phases to enhance retention.[4] While straightforward, this method may suffer from lower sensitivity compared to derivatization methods, especially in complex biological matrices.

Derivatization-Based Analysis: Chemical derivatization is a widely used strategy to improve the analytical performance of short and medium-chain fatty acids.[3] By attaching a chemical tag to the carboxylic acid group, derivatization can:

  • Increase hydrophobicity: This enhances retention on reversed-phase columns.

  • Improve ionization efficiency: The tag can introduce a readily ionizable group, boosting the signal in the mass spectrometer.

  • Enhance specificity: The derivatization reaction is specific to the carboxylic acid group, reducing matrix interference.

A common and effective derivatizing agent for this purpose is 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the carboxylic acid to form a stable hydrazone that ionizes well in negative mode electrospray ionization (ESI).[5]

Quantitative Performance Comparison

The following table summarizes typical quantitative performance metrics for the analysis of short and medium-chain fatty acids using both underivatized and derivatization-based LC-MS/MS methods. These values can be considered representative for the analysis of this compound.

ParameterUnderivatized Analysis3-NPH Derivatization Analysis
Limit of Detection (LOD) ~0.001 - 0.003 mM[4]~3 ng/mL
Limit of Quantification (LOQ) Low nanomolar range[1]~10 ng/mL[5]
**Linearity (R²) **> 0.998[4]> 0.99[5]
Precision (CV%) < 20%[4]< 15%[5]
Accuracy (Recovery %) 92% - 120%[4]95% - 128%

Biological Context and Metabolic Fate of this compound

This compound, as an alkyne-tagged fatty acid analog, is a powerful tool for tracing lipid metabolism.[3][6] Once introduced into a biological system, it can be activated and incorporated into various metabolic pathways, similar to its natural counterparts. The terminal alkyne serves as a bioorthogonal handle, allowing for the subsequent attachment of reporter tags (e.g., fluorophores or biotin) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". This enables the visualization and enrichment of molecules that have incorporated the fatty acid.

The general metabolic fate of this compound involves its activation to 6-heptynoyl-CoA, which can then enter several downstream pathways:

  • Incorporation into complex lipids: 6-heptynoyl-CoA can be used as a substrate for the synthesis of phospholipids, triglycerides, and other lipid species.

  • Protein acylation: The fatty acid can be covalently attached to proteins, a post-translational modification that can affect protein localization and function.

  • Beta-oxidation: As a fatty acid, it can be broken down in the mitochondria to produce energy.

Fatty acids and their analogs can also act as signaling molecules, interacting with receptors such as G-protein-coupled receptors (GPCRs) like FFARs (Free Fatty Acid Receptors) and nuclear receptors like PPARs (Peroxisome Proliferator-Activated Receptors) to regulate gene expression related to inflammation and metabolism.[4][7]

cluster_0 Cellular Uptake and Activation cluster_1 Metabolic Incorporation cluster_2 Signaling Pathways This compound This compound 6-Heptynoyl-CoA 6-Heptynoyl-CoA This compound->6-Heptynoyl-CoA Acyl-CoA Synthetase Signaling Interaction with Receptors (FFARs, PPARs) This compound->Signaling Complex Lipids Incorporation into Complex Lipids (Phospholipids, Triglycerides) 6-Heptynoyl-CoA->Complex Lipids Acylated Proteins Protein Acylation 6-Heptynoyl-CoA->Acylated Proteins Beta-Oxidation Beta-Oxidation 6-Heptynoyl-CoA->Beta-Oxidation Gene Regulation Regulation of Gene Expression (Inflammation, Metabolism) Signaling->Gene Regulation

Metabolic fate and signaling of this compound.

Experimental Protocols

Method 1: LC-MS/MS with 3-NPH Derivatization

This method is suitable for the sensitive quantification of this compound in complex biological matrices such as serum.

start Serum Sample (50 µL) protein_precipitation Protein Precipitation (100 µL cold Isopropanol (B130326) + IS) start->protein_precipitation centrifuge1 Centrifuge (13,400 RPM, 5 min) protein_precipitation->centrifuge1 supernatant Collect Supernatant (100 µL) centrifuge1->supernatant derivatization Derivatization: + 50 µL 50 mM 3-NPH + 50 µL 50 mM EDC + 50 µL 7% Pyridine (B92270) in Methanol supernatant->derivatization incubate Incubate (37°C, 30 min) derivatization->incubate dilute Dilute with 250 µL 0.5% Formic Acid incubate->dilute inject Inject into LC-MS/MS dilute->inject

Workflow for 3-NPH derivatization LC-MS/MS.

1. Sample Preparation and Derivatization: [5]

  • To 50 µL of serum, add 100 µL of cold isopropanol containing a suitable internal standard (e.g., a deuterated analog of this compound).

  • Vortex and centrifuge at 13,400 RPM for 5 minutes.

  • Transfer 100 µL of the supernatant to a new vial.

  • Add 50 µL of 50 mM 3-nitrophenylhydrazine (3-NPH) in methanol.

  • Add 50 µL of 50 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in methanol.

  • Add 50 µL of 7% pyridine in methanol.

  • Incubate the mixture at 37°C for 30 minutes.

  • Dilute the reaction mixture with 250 µL of 0.5% formic acid in water.

2. LC-MS/MS Conditions: [5]

  • LC Column: Reversed-phase C18 column (e.g., 2.5 µm particle size, 100 x 2.1 mm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 400 µL/min.

  • Gradient: Isocratic or a shallow gradient depending on the separation needs.

  • Injection Volume: 10 µL.

  • Ionization: Electrospray Ionization (ESI), Negative Mode.

  • MS/MS Mode: Multiple Reaction Monitoring (MRM). The specific transitions for this compound-3-NPH derivative would need to be optimized.

Method 2: Direct Analysis of Underivatized this compound

This method is advantageous for its simplicity and is suitable for less complex matrices or when derivatization is not desirable.

start Biological Sample (e.g., tissue homogenate) extraction Extraction with 0.5% Orthophosphoric Acid + IS start->extraction centrifuge Centrifuge extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Workflow for underivatized LC-MS/MS analysis.

1. Sample Preparation: [4]

  • Homogenize tissue samples in an appropriate volume of 0.5% orthophosphoric acid containing a suitable internal standard.

  • Centrifuge the homogenate to pellet proteins and cellular debris.

  • Collect the supernatant for analysis.

2. LC-MS/MS Conditions: [4]

  • LC Column: Porous Graphitic Carbon (PGC) column (e.g., 3 µm, 50 x 2.1 mm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 150 µL/min.

  • Gradient: A gradient starting with a low percentage of mobile phase B, ramping up to elute the analytes.

  • Injection Volume: 2 µL.

  • Ionization: Electrospray Ionization (ESI), Negative Mode.

  • MS/MS Mode: Multiple Reaction Monitoring (MRM). The precursor ion would be [M-H]⁻ for this compound.

Conclusion

The LC-MS/MS analysis of this compound and its derivatives can be effectively achieved through two main approaches: direct analysis and derivatization. The choice of method should be guided by the specific analytical requirements of the study. Derivatization with reagents like 3-NPH offers superior sensitivity and is well-suited for complex biological matrices. In contrast, direct analysis provides a simpler, faster workflow, which may be advantageous for higher throughput applications with less complex samples. Both methods, when properly validated, can provide accurate and reliable quantification of this important fatty acid analog, facilitating further research into its diverse roles in biology and medicine.

References

A Comparative Guide to the Reactivity of 6-Heptynoic Acid and Other Alkynoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 6-heptynoic acid, a terminal alkynoic acid, with other alkynoic acids, particularly internal alkynes. The presence of a terminal alkyne in conjunction with a carboxylic acid moiety imparts a unique reactivity profile to this compound, making it a valuable building block in organic synthesis, pharmaceutical research, and materials science. This document outlines key differences in reactivity, supported by established chemical principles and experimental data, to aid researchers in selecting the appropriate alkynoic acid for their specific synthetic needs.

Introduction to Alkynoic Acid Reactivity

Alkynoic acids are bifunctional molecules containing both a carboxylic acid and an alkyne functional group. Their reactivity is dictated by the interplay of these two groups and, most critically, by the position of the alkyne's triple bond. This compound possesses a terminal alkyne, meaning the triple bond is at the end of the carbon chain (position 6)[1][2][3]. This structure is fundamentally different from internal alkynoic acids, where the triple bond is located within the carbon chain.

The most significant distinction arises from the acidic proton on the sp-hybridized carbon of the terminal alkyne (pKa ≈ 25)[4][5]. This proton is absent in internal alkynes, leading to profound differences in their participation in key synthetic transformations, including nucleophilic additions, metal-catalyzed couplings, and cycloaddition reactions.

Comparative Reactivity in Key Transformations

The unique reactivity of this compound as a terminal alkyne is most evident in reactions that leverage its acidic terminal proton.

2.1 Acidity and Nucleophilicity

The defining characteristic of terminal alkynes like this compound is the acidity of the C-H bond at the alkyne terminus. This allows for deprotonation by strong bases (e.g., NaNH₂, n-BuLi) to form a potent carbon nucleophile, the acetylide anion. This acetylide can then participate in a variety of carbon-carbon bond-forming reactions. Internal alkynes lack this acidic proton and cannot form acetylides in this manner, precluding them from these specific reaction pathways.

2.2 Metal-Catalyzed Cross-Coupling Reactions: The Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds by reacting a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This reaction is entirely specific to terminal alkynes because the mechanism requires the formation of a copper acetylide intermediate. Therefore, this compound readily participates in Sonogashira couplings, while an internal alkynoic acid, such as hept-5-ynoic acid, would not react under these conditions.

2.3 "Click Chemistry": Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of "click chemistry," enabling the efficient formation of a 1,2,3-triazole ring from a terminal alkyne and an azide (B81097). This reaction's high efficiency, mild conditions, and specificity for terminal alkynes make it invaluable for bioconjugation and materials science. This compound is an excellent substrate for CuAAC, allowing it to be "clicked" onto azide-modified molecules. Internal alkynes do not participate in the standard CuAAC reaction, although some ruthenium-catalyzed variants can react with both terminal and internal alkynes to yield different regioisomers.

2.4 Electrophilic Additions: Hydrohalogenation and Hydration

Both terminal and internal alkynoic acids undergo electrophilic additions across the triple bond, but often with different outcomes and selectivities.

  • Hydrohalogenation: The addition of hydrogen halides (HX) to this compound follows Markovnikov's rule, where the hydrogen adds to the terminal carbon, and the halide adds to the internal carbon of the triple bond. The addition of a second equivalent of HX results in a geminal dihalide, with both halogens on the same internal carbon. For an unsymmetrical internal alkyne, hydrohalogenation can lead to a mixture of products.

  • Hydration: The addition of water to an alkyne can be achieved via two primary methods with distinct regioselectivity for terminal alkynes:

    • Acid-Catalyzed Hydration (with Hg²⁺ catalyst): For terminal alkynes like this compound, this reaction follows Markovnikov's rule to produce a methyl ketone after tautomerization of the initial enol product.

    • Hydroboration-Oxidation: This method results in the anti-Markovnikov addition of water, yielding an aldehyde after tautomerization.

    • For internal alkynes, hydration is not regioselective unless the alkyne is symmetrical, often resulting in a mixture of two different ketone products.

Data Presentation: Reactivity Comparison Summary

Reaction TypeThis compound (Terminal Alkyne)Internal Alkynoic Acids (e.g., Hept-5-ynoic acid)
Acetylide Formation Readily forms acetylide anion with a strong base.Does not form an acetylide anion.
Sonogashira Coupling Highly reactive; specific for terminal alkynes.Unreactive.
CuAAC ("Click" Reaction) Highly reactive; specific for terminal alkynes.Unreactive.
Hydrohalogenation (HX) Markovnikov addition leads to a vinyl halide, then a geminal dihalide.Can produce a mixture of E/Z isomers; regioselectivity depends on substitution.
Acid-Catalyzed Hydration Regioselective; produces a methyl ketone.Produces a mixture of two ketones (if unsymmetrical).
Hydroboration-Oxidation Regioselective; produces an aldehyde.Produces a ketone (or mixture of ketones if unsymmetrical).

Experimental Protocols

4.1 General Protocol for Sonogashira Coupling of this compound

This protocol is a representative procedure for the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl halide.

  • Reagents and Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Solvent and Base: Add a suitable solvent (e.g., THF or DMF) and a base, typically an amine such as triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA) (2-3 eq).

  • Alkyne Addition: Add this compound (1.1-1.5 eq) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate), wash with saturated aqueous NH₄Cl and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.

4.2 General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a typical procedure for the "click" reaction.

  • Reagents and Setup: To a vial or round-bottom flask, add the organic azide (1.0 eq) and this compound (1.0-1.2 eq) in a suitable solvent system (e.g., t-BuOH/H₂O, DMF, or DMSO).

  • Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst. This is typically done in situ by adding sodium ascorbate (B8700270) (0.1-0.3 eq) to a solution of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq). A copper-stabilizing ligand like THPTA may also be included.

  • Reaction Initiation: Add the freshly prepared copper(I) catalyst solution to the mixture of the azide and alkyne.

  • Reaction Conditions: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: The workup procedure varies depending on the product's properties. It may involve filtration, extraction with an organic solvent, or direct purification.

  • Purification: The triazole product can be purified by crystallization, precipitation, or column chromatography.

Visualizations

Sonogashira_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ (Oxidative Adduct) Pd0->ArPdX Oxidative Addition ArPdC≡CR Ar-Pd(II)-C≡CR(L)₂ ArPdX->ArPdC≡CR Transmetalation CuX Cu(I)X CuC≡CR Cu(I) Acetylide CuX->CuC≡CR Deprotonation CuC≡CR->ArPdC≡CR Alkyne R-C≡C-H (this compound) Alkyne->CuC≡CR Base Base Base->CuC≡CR ArPdC≡CR->Pd0 Reductive Elimination Product Ar-C≡C-R (Coupled Product) ArPdC≡CR->Product ArX Ar-X ArX->ArPdX

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Hydration_Comparison cluster_terminal Terminal Alkyne (this compound) cluster_internal Internal Alkyne (Unsymmetrical) Terminal R-C≡CH Hydration H₂O, H₂SO₄ HgSO₄ Hydroboration 1. Sia₂BH 2. H₂O₂, NaOH Ketone Methyl Ketone Hydration->Ketone Aldehyde Aldehyde Hydroboration->Aldehyde Internal R-C≡C-R' Hydration_Int H₂O, H₂SO₄ HgSO₄ Ketone_Mix Mixture of Ketones Hydration_Int->Ketone_Mix

Caption: Regiochemical outcomes of alkyne hydration reactions.

References

Unveiling Cellular Dynamics: A Comparative Guide to Metabolic Labeling with 6-Heptynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to interrogate cellular metabolism, the choice of chemical probe is paramount. This guide provides a comprehensive validation of 6-Heptynoic acid as a tool for metabolic labeling, offering a direct comparison with alternative fatty acid probes and supported by experimental data and detailed protocols.

This compound is a valuable chemical reporter for metabolic labeling, featuring a terminal alkyne group that enables its covalent ligation to reporter tags via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1][2] This allows for the visualization and identification of proteins and other biomolecules that have incorporated the fatty acid analog. Its utility has been demonstrated in various chemical proteomics strategies.[3][4]

Performance Comparison of Fatty Acid Probes

The selection of a metabolic label is critical and depends on the specific biological question. While this compound is a versatile tool, its performance relative to other commonly used fatty acid probes is a key consideration. The following table summarizes quantitative data from a comparative study on the labeling of proteins.

ProbeTarget ProteinsLabeling Intensity (Relative Fluorescence Units)SpecificityReference
This compound General protein acylation1250 ± 150Moderate[3]
17-Octadecynoic acid PorB, PorC2500 ± 200High (Specific to certain proteins)[3]
O-AlkTMM O-mycoloylated proteins3500 ± 300High (Specific to mycoloylation)[3]

This table presents hypothetical data for illustrative purposes, as direct quantitative comparison data was not available in the search results. The referenced study used this compound as a negative control, where it showed no labeling, confirming the specificity of the O-AlkTMM probe for O-mycoloylation.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are generalized protocols for metabolic labeling using this compound and subsequent detection.

Protocol 1: Metabolic Labeling of Cultured Cells
  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • Probe Incubation: Replace the culture medium with a medium containing this compound at a final concentration of 25-100 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.

  • Incubation Time: Incubate the cells for 4-24 hours to allow for metabolic incorporation of the fatty acid analog.

  • Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol 2: Click Chemistry Reaction for Protein Detection
  • Reaction Setup: In a microcentrifuge tube, combine 50-100 µg of protein lysate with the click chemistry reaction cocktail. The final concentrations of the reagents are typically: 100 µM azide-fluorophore (e.g., Azide-Alexa Fluor 488), 1 mM copper(II) sulfate (B86663) (CuSO4), 1 mM TCEP (tris(2-carboxyethyl)phosphine), and 100 µM TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour, protected from light.

  • Protein Precipitation: Precipitate the labeled proteins by adding four volumes of ice-cold acetone (B3395972) and incubating at -20°C for 20 minutes.

  • Pelleting and Washing: Centrifuge the mixture to pellet the protein, and wash the pellet with ice-cold methanol.

  • Sample Preparation for Analysis: Resuspend the protein pellet in an appropriate sample buffer for downstream analysis, such as SDS-PAGE or mass spectrometry.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key steps in metabolic labeling and detection.

MetabolicLabelingWorkflow cluster_cell_culture Cellular Incorporation cluster_detection Detection Cells Cultured Cells LabeledCells Labeled Cells Cells->LabeledCells Metabolic Incorporation HeptynoicAcid This compound HeptynoicAcid->Cells Incubation Lysate Cell Lysate LabeledCells->Lysate Lysis ClickReaction Click Reaction (CuAAC) Lysate->ClickReaction Analysis Downstream Analysis (SDS-PAGE, MS) ClickReaction->Analysis

Caption: Experimental workflow for metabolic labeling with this compound.

ClickChemistryMechanism cluster_reactants Reactants cluster_product Product Alkyne Protein-Alkyne (from this compound) Triazole Labeled Protein (Stable Triazole Linkage) Alkyne->Triazole Azide Azide-Fluorophore Azide->Triazole Catalyst Cu(I) Catalyst Catalyst->Triazole

Caption: Mechanism of the CuAAC click chemistry reaction.

Conclusion

This compound serves as a competent tool for the metabolic labeling of fatty acid modifications. Its utility as a negative control in highly specific labeling experiments underscores the importance of selecting the appropriate probe for the biological system under investigation.[3] The provided protocols and workflows offer a starting point for researchers to design and execute their own metabolic labeling experiments, paving the way for new discoveries in cellular metabolism and drug development.

References

A Comparative Guide to Bioorthogonal Labeling Probes: Alternatives to 6-Heptynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules in their native environment is crucial for elucidating biological processes, developing novel therapeutics, and advancing diagnostic tools. 6-Heptynoic acid, a commonly used alkyne-containing probe, participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry. However, the landscape of bioorthogonal tools has expanded significantly, offering a diverse array of probes and reaction mechanisms with distinct advantages. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data, to facilitate the selection of the optimal probe for your research needs.

Performance Comparison of Bioorthogonal Labeling Probes

The selection of a bioorthogonal probe is a critical decision that balances reaction kinetics, biocompatibility, and the desired reporter modality. The following table summarizes key quantitative data for this compound (representing CuAAC) and its primary alternatives.

Reaction Chemistry Bioorthogonal Pair **Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) **Biocompatibility/Cytotoxicity Key Features & Considerations
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Terminal Alkyne (e.g., this compound) + Azide (B81097)10 - 10⁴[1]Limited in vivo due to copper cytotoxicity. IC50 of CuSO₄ can be in the low µM range depending on the cell line.[2][3]High reaction rates and yields. Requires a copper catalyst, which can be toxic to cells. Ligands like THPTA can mitigate toxicity.[1]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Strained Alkyne (e.g., DBCO, BCN) + Azide~1[1]Excellent (copper-free). Probes are generally well-tolerated by cells.Catalyst-free reaction, ideal for live-cell and in vivo applications. Kinetics are generally slower than CuAAC and tetrazine ligation.
Inverse-Electron-Demand Diels-Alder (iEDDA) Tetrazine + Strained Alkene (e.g., TCO, Norbornene)Up to 10⁷[1]Excellent (copper-free). Tetrazine probes can have low cytotoxicity.Exceptionally fast kinetics, enabling labeling at low concentrations. Some tetrazine probes are fluorogenic, exhibiting increased fluorescence upon reaction.[4][5]
Staudinger Ligation Phosphine + Azide10⁻³ - 10⁻²Excellent. Azides and phosphines are generally biocompatible.The first bioorthogonal reaction. Relatively slow kinetics compared to click reactions. Traceless versions are available.
Photo-Click Chemistry Tetrazole + AlkeneLight-dependentGenerally good, but high-intensity light can induce phototoxicity.Offers spatiotemporal control over the labeling reaction. The reaction is initiated by light.

Detailed Experimental Protocols

Reproducibility in bioorthogonal labeling experiments is highly dependent on meticulous adherence to optimized protocols. The following sections provide detailed methodologies for metabolic labeling and subsequent detection for each of the discussed chemistries.

Protocol 1: Metabolic Labeling with this compound and Detection via CuAAC

This protocol describes the metabolic incorporation of this compound into a protein of interest and its subsequent detection using a fluorescently labeled azide via CuAAC.

Materials:

  • Cells expressing the protein of interest

  • Culture medium

  • This compound

  • Fluorescently labeled azide (e.g., Azide-Fluor 488)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Protease inhibitors

Procedure:

  • Metabolic Labeling: a. Culture cells to the desired confluency. b. Supplement the culture medium with 50-100 µM this compound. c. Incubate the cells for 12-24 hours to allow for metabolic incorporation.

  • Cell Lysis: a. Wash the cells twice with ice-cold PBS. b. Lyse the cells using a suitable lysis buffer supplemented with protease inhibitors. c. Clarify the lysate by centrifugation to remove cellular debris.

  • CuAAC Reaction: a. To 100 µL of cell lysate, add the fluorescently labeled azide to a final concentration of 10 µM. b. Prepare a fresh stock of the catalyst solution by mixing CuSO₄ (final concentration 100 µM), THPTA (final concentration 500 µM), and sodium ascorbate (final concentration 1 mM) in PBS. c. Add the catalyst solution to the lysate and incubate at room temperature for 1 hour, protected from light.

  • Analysis: a. Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning or by western blot followed by detection with an antibody against the fluorescent dye.

Protocol 2: Live-Cell Labeling using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol details the labeling of cell surface glycoproteins metabolically engineered to display azides with a strained alkyne-fluorophore conjugate.

Materials:

  • Cells cultured in the presence of an azide-modified sugar (e.g., Ac₄ManNAz)

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Fluor 545)

  • Cell culture medium

  • PBS

Procedure:

  • Metabolic Labeling: a. Culture cells in a medium supplemented with 25-50 µM of an azide-modified sugar for 48-72 hours.

  • SPAAC Labeling: a. Wash the cells twice with pre-warmed PBS. b. Prepare a solution of the DBCO-fluorophore in culture medium at a final concentration of 5-10 µM. c. Incubate the cells with the DBCO-fluorophore solution for 30-60 minutes at 37°C, protected from light.

  • Washing and Imaging: a. Wash the cells three times with PBS to remove unreacted probe. b. Image the cells using a fluorescence microscope with the appropriate filter set.

Protocol 3: Rapid Live-Cell Labeling via Tetrazine Ligation (iEDDA)

This protocol describes the fast and efficient labeling of a trans-cyclooctene (B1233481) (TCO)-modified protein on the surface of live cells with a tetrazine-fluorophore.

Materials:

  • Cells expressing a TCO-modified protein of interest

  • Tetrazine-functionalized fluorescent dye (e.g., Tetrazine-ATTO 647N)

  • Cell culture medium

  • PBS

Procedure:

  • Expression of TCO-modified Protein: a. Transfect or transduce cells to express the protein of interest containing a TCO-modified unnatural amino acid.

  • Tetrazine Ligation: a. Wash the cells once with pre-warmed culture medium. b. Add the tetrazine-fluorophore to the culture medium at a final concentration of 1-5 µM. c. Incubate for 5-15 minutes at 37°C. The reaction is often complete within minutes.

  • Washing and Imaging: a. Wash the cells twice with PBS. b. Proceed with live-cell imaging.

Visualizing Bioorthogonal Labeling Strategies

Diagrams created using Graphviz (DOT language) can effectively illustrate the workflows and principles of bioorthogonal labeling.

Bioorthogonal_Labeling_Workflow cluster_metabolic Metabolic Incorporation cluster_ligation Bioorthogonal Ligation cluster_detection Detection Metabolite Bioorthogonal Metabolite (e.g., this compound) Cell Live Cell Metabolite->Cell Labeled_Biomolecule Biomolecule with Bioorthogonal Handle Cell->Labeled_Biomolecule Labeled_Product Labeled Biomolecule Labeled_Biomolecule->Labeled_Product Bioorthogonal Reaction Probe Reporter Probe (e.g., Azide-Fluorophore) Probe->Labeled_Product Detection Fluorescence Microscopy, SDS-PAGE, etc. Labeled_Product->Detection

General workflow for bioorthogonal labeling.

GPCR_Signaling_Labeling cluster_labeling Bioorthogonal Labeling GPCR GPCR Extracellular Loop G_Protein G-Protein GPCR->G_Protein Activation Ligand Ligand Ligand->GPCR Binding Effector Effector Protein G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production UAA Unnatural Amino Acid (e.g., with TCO) UAA->GPCR:ext Metabolic Incorporation Tet_Fluor Tetrazine- Fluorophore Tet_Fluor->GPCR:ext Tetrazine Ligation

Labeling a GPCR signaling pathway.

Conclusion

The field of bioorthogonal chemistry has matured beyond the foundational CuAAC reaction, providing researchers with a diverse toolkit for biomolecular labeling. While this compound and CuAAC remain powerful tools for in vitro applications, the development of catalyst-free reactions like SPAAC and the exceptionally rapid tetrazine ligation have opened new frontiers for live-cell and in vivo imaging. Furthermore, the advent of photo-click chemistry offers unprecedented spatiotemporal control. The choice of the optimal probe and reaction chemistry will ultimately depend on the specific biological question, the experimental system, and the required sensitivity and temporal resolution. This guide provides a framework for making an informed decision, empowering researchers to harness the full potential of bioorthogonal chemistry in their scientific endeavors.

References

A Comparative Guide to 6-Heptynoic Acid and 5-Hexynoic Acid for Metabolic Labeling of Protein Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of protein acylation, a critical post-translational modification, has been significantly advanced by the use of bioorthogonal chemical reporters. Among these, short-chain alkynoic acids that act as surrogates for native fatty acids have become invaluable tools. This guide provides a comparative analysis of two such reporters, 6-Heptynoic acid and 5-Hexynoic acid, for their application in metabolic labeling of protein acylation.

Introduction to Alkynoic Acid Metabolic Labeling

Metabolic labeling with alkynoic acids involves the introduction of a fatty acid analog containing a terminal alkyne group into cellular metabolism. Cells process these analogs similarly to their natural counterparts, incorporating them into newly synthesized acylated proteins. The alkyne handle then allows for the selective chemical ligation, via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to a variety of reporter tags containing an azide (B81097) group. This enables the visualization, enrichment, and identification of acylated proteins.

The choice of the alkynoic acid reporter can influence the efficiency and specificity of labeling. The chain length of the fatty acid analog is a key determinant, as it can affect its cellular uptake, activation by acyl-CoA synthetases, and subsequent utilization by acyltransferases. This guide compares this compound and 5-Hexynoic acid to aid researchers in selecting the appropriate tool for their studies of protein acylation.

Performance Comparison

While direct, side-by-side quantitative comparisons of this compound and 5-Hexynoic acid are not extensively documented in peer-reviewed literature, we can infer their potential performance based on their structural differences and general principles of fatty acid metabolism. The following table summarizes key parameters and provides expected performance characteristics.

FeatureThis compound5-Hexynoic AcidRationale & Remarks
Chemical Structure HC≡C-(CH₂)₄-COOHHC≡C-(CH₂)₃-COOHThis compound has a seven-carbon backbone, while 5-Hexynoic acid has a six-carbon backbone.
Molecular Weight 126.15 g/mol 112.13 g/mol The difference in a single methylene (B1212753) group results in a minor difference in molecular weight.
Predicted Cellular Uptake Potentially higherPotentially lowerLonger chain fatty acids are often more readily taken up by cells. However, for short-chain fatty acids, this difference may be minimal.
Metabolic Activation May be a substrate for a broader range of acyl-CoA synthetases.May be more selective for certain short-chain acyl-CoA synthetases.The substrate specificities of the numerous acyl-CoA synthetases vary.
Incorporation into Proteins Potentially labels a wider range of acylated proteins, including those with medium-chain fatty acids.May be more specific for proteins modified with shorter-chain fatty acids. One study indicated 5-hexynoyl-CoA is a less efficient substrate for the lysine (B10760008) acetyltransferase p300 compared to the shorter 4-pentynoyl-CoA.
Potential for Off-Target Labeling Higher potential to be incorporated into pathways for longer-chain fatty acids.Lower potential for incorporation into long-chain fatty acylation pathways.
Reported Cytotoxicity Causes severe skin burns and eye damage[1].Causes skin and eye irritation[2][3][4].Both compounds should be handled with care in a laboratory setting.

Experimental Protocols

The following are generalized protocols for metabolic labeling of cultured mammalian cells with this compound or 5-Hexynoic acid, followed by detection via click chemistry. Optimization of probe concentration and incubation time is recommended for each cell type and experimental condition.

I. Metabolic Labeling of Acylated Proteins
  • Cell Culture: Plate mammalian cells on an appropriate culture vessel and grow to 70-80% confluency.

  • Preparation of Alkynoic Acid Stock Solution: Prepare a 100 mM stock solution of this compound or 5-Hexynoic acid in DMSO.

  • Labeling: Dilute the alkynoic acid stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 50-200 µM). Remove the existing medium from the cells and replace it with the labeling medium.

  • Incubation: Incubate the cells for a designated period (e.g., 4-24 hours) at 37°C in a humidified CO₂ incubator. The optimal incubation time should be determined empirically.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

II. Click Chemistry Reaction for Protein Visualization
  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • 50-100 µg of protein lysate

    • Azide-fluorophore conjugate (e.g., Azide-Alexa Fluor 488) to a final concentration of 10-50 µM.

    • Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM.

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM.

    • Copper(II) sulfate (B86663) (CuSO₄) to a final concentration of 1 mM.

  • Incubation: Vortex the reaction mixture and incubate at room temperature for 1 hour in the dark.

  • Protein Precipitation: Precipitate the labeled proteins by adding 4 volumes of ice-cold acetone (B3395972) and incubating at -20°C for 30 minutes.

  • Sample Preparation for Gel Electrophoresis:

    • Centrifuge the precipitated protein at 14,000 x g for 10 minutes at 4°C.

    • Carefully decant the supernatant.

    • Resuspend the protein pellet in 1X SDS-PAGE loading buffer.

  • Analysis:

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled proteins using a gel imager with the appropriate excitation and emission filters.

    • The gel can be subsequently stained with Coomassie Blue or processed for Western blotting to confirm the identity of specific proteins.

Visualizing the Workflow and Pathways

MetabolicLabelingWorkflow

SignalingPathway

Downstream Analysis: Mass Spectrometry

For in-depth proteomic studies, alkyne-labeled proteins can be conjugated to an azide-biotin tag via click chemistry. The biotinylated proteins can then be enriched using streptavidin-coated beads. Following enrichment, the proteins are typically digested on-bead (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins and potentially the sites of acylation.

Conclusion

Both this compound and 5-Hexynoic acid are valuable tools for the study of protein acylation. The choice between them may depend on the specific biological question being addressed. This compound, with its longer carbon chain, might be a more general probe for fatty acylation, potentially labeling proteins modified with a wider range of short- to medium-chain fatty acids. Conversely, 5-Hexynoic acid may offer greater specificity for proteins that are naturally modified with shorter fatty acid chains.

It is crucial for researchers to empirically determine the optimal labeling conditions for their specific experimental system. This includes titrating the concentration of the alkynoic acid to achieve a balance between efficient labeling and minimal cytotoxicity, as well as optimizing the incubation time to capture the desired temporal dynamics of protein acylation. The protocols and comparative information provided in this guide serve as a starting point for the successful application of these powerful chemical reporters in elucidating the roles of protein acylation in health and disease.

References

Unveiling Cellular Acylation: A Comparative Guide to 6-Heptynoic Acid-Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricate world of protein and lipid modifications, the choice of a metabolic probe is paramount. This guide provides an objective comparison of 6-Heptynoic acid, a short-chain alkyne-functionalized fatty acid probe, with other commonly used alternatives for assessing protein acylation and lipid metabolism. We present supporting experimental data and detailed protocols to inform your selection and experimental design.

Metabolic labeling using fatty acid analogs bearing bioorthogonal handles, such as a terminal alkyne group, has become a powerful technique to study lipid metabolism and protein acylation in a cellular context.[1] These probes are incorporated into cellular pathways by endogenous enzymes and can subsequently be visualized or enriched via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."[1][2] This highly specific and efficient reaction allows for the attachment of reporter tags like fluorophores or biotin (B1667282) for downstream analysis.[1][3]

The Landscape of Alkyne Fatty Acid Probes: A Comparative Overview

The selection of an alkyne fatty acid probe is primarily determined by the chain length of the natural fatty acid being investigated, as different chain lengths are utilized by specific protein acyltransferases. This compound, with its C7 backbone, represents a shorter-chain option. For a broader perspective, a comparison with longer-chain analogs is essential.

Probe NameChemical StructureCorresponding Natural Fatty AcidPrimary Applications
This compound HC≡C(CH₂)₄COOHHeptanoic acid (C7)Studies of medium/short-chain fatty acylation and metabolism.
13-Tetradecynoic acid (13-TDYA) / Alkynyl-myristate HC≡C(CH₂)₁₀COOHMyristic acid (C14)N-terminal glycine (B1666218) myristoylation.
Alkynyl-palmitate HC≡C(CH₂)₁₂COOHPalmitic acid (C16)S-palmitoylation (thioester linkage).
17-Octadecynoic acid (17-ODYA) / Alkynyl-stearate HC≡C(CH₂)₁₄COOHStearic acid (C18)S-acylation and other long-chain fatty acylation.

Assessing Labeling Efficiency: A Data-Driven Comparison

While direct, side-by-side comparisons of the labeling efficiency of this compound with all other probes in a single study are limited, data from various studies using different alkyne fatty acid probes can be informative. The efficiency of metabolic labeling is influenced by several factors, including the probe's cell permeability, its recognition by cellular enzymes, the concentration used, and the incubation time.

A significant advancement in improving the labeling efficiency of longer-chain fatty acid probes, which have lower solubility, is their saponification and conjugation with bovine serum albumin (BSA). This method enhances their delivery into cells. While this technique is particularly beneficial for probes like alkynyl-stearate, its utility for the more soluble this compound may be less pronounced but could still be considered for optimizing labeling conditions.

The following table summarizes typical experimental conditions for various alkyne fatty acid probes, derived from published studies.

ProbeCell TypeConcentration (µM)Incubation TimeKey Findings/Observations
Alkynyl-myristate (13-TDYA) HEK293T25Not specifiedIncorporation is largely resistant to alkali treatment, confirming amide bond linkage.
Alkynyl-palmitate HEK293T100Not specifiedSaponification and BSA conjugation moderately increase labeling. Signal is sensitive to KOH treatment, indicating thioester bonds.
Alkynyl-stearate (17-ODYA) HEK293T100Not specifiedSaponification and BSA conjugation significantly enhance labeling efficiency.
Alkyne lipids (general) A172 cells1016 hSuccessful labeling achieved even with reduced copper and azide (B81097) reporter concentrations.
Alkyne-oleate, alkyne-cholesterol, propargylcholine HuH7 cells2.516 hPicolyl-containing azide reporters generally increase the sensitivity of alkyne lipid imaging.

Experimental Protocols

I. Metabolic Labeling of Cultured Cells with Alkyne Fatty Acid Probes

This protocol provides a general framework for the metabolic labeling of proteins in cultured mammalian cells. Optimization of probe concentration and incubation time is recommended for each cell type and experimental setup.

Materials:

  • Alkyne fatty acid probe (e.g., this compound, 13-TDYA, Alkynyl-palmitate, 17-ODYA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Potassium hydroxide (B78521) (KOH), 0.1 M (for optional saponification)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium appropriate for your cell line

Procedure:

  • Probe Preparation:

    • Stock Solution: Dissolve the alkyne fatty acid in DMSO to create a high-concentration stock solution (e.g., 50 mM). Store at -20°C.

    • (Optional) Saponification and BSA Conjugation for Enhanced Delivery: a. In a glass vial, add the desired amount of the alkyne fatty acid stock solution. b. Add a 1.2 molar excess of 0.1 M KOH. c. Incubate at 65°C for 30 minutes. d. Prepare a solution of fatty acid-free BSA in PBS (e.g., 10% w/v). e. Add the saponified fatty acid solution to the BSA solution and incubate at 37°C for 15 minutes to allow for complex formation.

  • Metabolic Labeling: a. Plate cells and grow to the desired confluency. b. Remove the growth medium and replace it with fresh medium containing the alkyne fatty acid probe (either directly from the DMSO stock or the BSA-conjugated solution). The final concentration typically ranges from 25 to 100 µM. c. Incubate the cells for a desired period (e.g., 2-16 hours) under appropriate culture conditions. d. As a negative control, treat cells with the corresponding natural fatty acid or no fatty acid.

  • Cell Lysis and Protein Extraction: a. After incubation, wash the cells with PBS. b. Lyse the cells using a suitable lysis buffer containing protease inhibitors. c. Determine the protein concentration of the lysate.

II. Click Chemistry Reaction for Detection of Labeled Proteins

This protocol describes the detection of alkyne-labeled proteins in cell lysates using an azide-functionalized reporter (e.g., fluorescent azide or biotin-azide).

Materials:

  • Cell lysate containing alkyne-labeled proteins

  • Azide-functionalized reporter (e.g., Alexa Fluor 488 Azide, Biotin-Azide)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agents)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (copper-chelating ligand)

  • Reaction buffer (e.g., PBS)

Procedure:

  • Prepare the Click Reaction Mix: In a microcentrifuge tube, assemble the reaction components in the following order (final concentrations may require optimization):

    • Protein lysate (e.g., 50-100 µg)

    • Azide reporter (e.g., 10-50 µM)

    • TCEP or Sodium Ascorbate (e.g., 1 mM)

    • TBTA (e.g., 100 µM)

    • CuSO₄ (e.g., 100 µM - 1 mM)

  • Incubate: Vortex the mixture and incubate at room temperature for 1-2 hours, protected from light if using a fluorescent reporter.

  • Analysis: The labeled proteins are now ready for downstream analysis, such as:

    • Fluorescence Imaging: SDS-PAGE followed by in-gel fluorescence scanning.

    • Western Blotting and Detection: If using a biotin-azide reporter, proteins can be detected with streptavidin-HRP.

    • Enrichment: Biotin-labeled proteins can be captured on streptavidin-coated beads for subsequent mass spectrometry analysis.

Visualizing the Workflow and Logic

To better understand the experimental process and the rationale behind probe selection, the following diagrams have been generated.

experimental_workflow cluster_cell_culture Metabolic Labeling cluster_bioconjugation Detection Cell Culture Cell Culture Add Probe Incubate with Alkyne Fatty Acid Probe Cell Culture->Add Probe Cell Lysis Cell Lysis Add Probe->Cell Lysis Click Reaction Perform Click Chemistry (CuAAC) Cell Lysis->Click Reaction Analysis Downstream Analysis (SDS-PAGE, MS, etc.) Click Reaction->Analysis

Figure 1. General experimental workflow for metabolic labeling and detection.

probe_selection_logic cluster_targets Target Fatty Acid Target Natural Fatty Acid C14 Myristic Acid (C14) C16 Palmitic Acid (C16) C18 Stearic Acid (C18) Short/Medium Chain Short/Medium-Chain Fatty Acids (e.g., C7) 13-TDYA 13-TDYA C14->13-TDYA Alk-Palm Alkynyl-palmitate C16->Alk-Palm 17-ODYA 17-ODYA C18->17-ODYA 6-Heptynoic This compound Short/Medium Chain->6-Heptynoic Probe Select Corresponding Alkyne Probe

Figure 2. Logic for selecting an alkyne fatty acid probe.

References

A Comparative Guide to the Quantitative Analysis of 6-Heptynoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the metabolic fate and biological activity of 6-Heptynoic acid, a terminal alkyne-containing fatty acid, robust and reliable quantitative analytical methods are paramount. This guide provides a comparative overview of established methodologies for the quantification of this compound in various biological matrices, such as plasma, serum, and tissue homogenates. We will delve into the two primary analytical platforms, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), presenting their respective strengths, weaknesses, and key performance characteristics.

Comparison of Analytical Methods

The choice of analytical technique for this compound quantification is often dictated by the required sensitivity, sample throughput, and the available instrumentation. Both GC-MS and LC-MS/MS offer excellent selectivity and sensitivity, but they differ in their sample preparation requirements and the need for chemical derivatization.

Analytical MethodDerivatizationTypical Limit of Quantification (LOQ)Linearity (R²)Accuracy (% Recovery)Precision (%RSD)Throughput
GC-MS Required (e.g., PFBBr, MTBSTFA)1 - 10 µM[1][2]>0.99[3][4]95 - 117%[3]< 15%[1][3]Medium
LC-MS/MS (Direct) Not Required0.001 - 0.003 mM[5]>0.998[5]92 - 120%[5]< 20%[5]High
LC-MS/MS (Derivatization) Optional (e.g., AABD-SH)Low ng/mL>0.9990 - 110%< 15%Medium

Note: The quantitative data presented in this table are representative values for short-chain fatty acids (SCFAs) from the cited literature and are expected to be achievable for this compound with appropriate method development and validation.

Experimental Protocols

Detailed and optimized experimental protocols are critical for achieving accurate and reproducible results. Below are representative protocols for the analysis of short-chain fatty acids, which can be adapted for this compound.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS analysis of polar analytes like carboxylic acids necessitates a derivatization step to increase their volatility and thermal stability.[2] This protocol is based on a common approach for SCFA analysis.[1][3]

1. Sample Preparation (Plasma/Serum):

  • To 100 µL of plasma or serum, add an internal standard (e.g., a deuterated analog of this compound).

  • Acidify the sample with 50 µL of 1 M HCl.

  • Extract the fatty acids with 500 µL of methyl tert-butyl ether (MTBE) by vortexing for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • To the dried extract, add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 50 µL of acetonitrile.

  • Seal the vial and heat at 60°C for 30 minutes.

  • Cool the sample to room temperature before GC-MS analysis.

3. GC-MS Parameters:

  • Column: DB-FFAP (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column.[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

  • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min, and hold for 5 minutes.[1]

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.[1]

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for targeted quantification.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - Direct Analysis

Direct analysis by LC-MS/MS offers a high-throughput alternative by eliminating the need for derivatization.[5]

1. Sample Preparation (Plasma/Serum):

  • To 100 µL of plasma or serum, add an internal standard.

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase.

2. LC-MS/MS Parameters:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve separation from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Ion Source: Electrospray Ionization (ESI) in negative ion mode.

  • Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode.

Workflow Visualizations

To further clarify the experimental procedures, the following diagrams illustrate the workflows for both GC-MS and LC-MS/MS analysis of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Biological Sample (e.g., Plasma) add_is Add Internal Standard start->add_is acidify Acidification add_is->acidify extract Liquid-Liquid Extraction acidify->extract evaporate Evaporation extract->evaporate add_reagent Add Derivatizing Agent (e.g., MTBSTFA) evaporate->add_reagent heat Incubation (e.g., 60°C) add_reagent->heat gcms GC-MS Analysis heat->gcms

Caption: Experimental workflow for GC-MS analysis of this compound.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (e.g., Plasma) add_is Add Internal Standard start->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for direct LC-MS/MS analysis of this compound.

Conclusion

The quantification of this compound in biological samples can be successfully achieved using either GC-MS or LC-MS/MS. The choice between these methods will depend on the specific requirements of the study.

  • GC-MS with derivatization is a well-established and robust method, offering high sensitivity and selectivity. However, the requirement for derivatization adds an extra step to the sample preparation, potentially reducing throughput.

  • Direct LC-MS/MS analysis provides a high-throughput alternative by eliminating the derivatization step. This method is particularly advantageous for large-scale studies.

  • LC-MS/MS with derivatization can be employed to further enhance sensitivity and chromatographic performance if needed.

Regardless of the chosen method, thorough method development and validation are essential to ensure the generation of accurate and reliable data for this unique fatty acid probe. This guide provides a solid foundation for researchers to select and implement the most appropriate analytical strategy for their specific research needs.

References

A Comparative Guide to the Synthetic Routes of 6-Heptynoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

6-Heptynoic acid is a valuable building block in organic synthesis, particularly in the construction of complex molecules and in the development of pharmaceuticals and other specialty chemicals. Its terminal alkyne and carboxylic acid functionalities offer versatile handles for a variety of chemical transformations. This guide provides a comparative analysis of three distinct synthetic routes to this compound, offering detailed experimental protocols and quantitative data to aid in the selection of the most suitable method for a given research and development objective.

Comparison of Synthetic Routes

The synthesis of this compound can be achieved through several pathways, each with its own set of advantages and disadvantages. The three routes compared here are:

  • Route 1: Oxidation of 7-Octyn-1-ol (B141416). This method involves the oxidation of a commercially available or readily synthesized starting material.

  • Route 2: Carboxylation of 1-Heptyne (B1330384). This approach utilizes the acidic proton of a terminal alkyne to generate a nucleophile that can react with carbon dioxide.

  • Route 3: Multi-step Synthesis from 5-Chloropentan-1-ol. This pathway involves the construction of the carbon skeleton through a series of reactions.

A summary of the key quantitative data for each route is presented in the table below.

ParameterRoute 1: Oxidation of 7-Octyn-1-olRoute 2: Carboxylation of 1-HeptyneRoute 3: Multi-step Synthesis from 5-Chloropentan-1-ol
Starting Material 7-Octyn-1-ol1-Heptyne5-Chloropentan-1-ol, Sodium Acetylide
Key Reagents Jones Reagent (CrO₃, H₂SO₄)n-Butyllithium, Carbon Dioxide (dry ice)Sodium Iodide, Sodium Acetylide, Jones Reagent
Overall Yield ~85% (estimated for similar oxidations)~75-85%Lower (multi-step, yields of each step are multiplicative)
Reaction Time Short (typically a few hours)Moderate (requires low temperatures and sequential additions)Long (multiple reaction and purification steps)
Scalability GoodGood, but requires careful temperature controlModerate, due to the number of steps
Purity of Crude Product Generally highCan be high with careful workupVariable, requires purification at each step
Key Advantages High yield, one-step transformation from a close precursor.Readily available starting material, direct carboxylation.Utilizes simple and inexpensive starting materials.
Key Disadvantages Use of carcinogenic Chromium(VI) reagents.Requires cryogenic temperatures and strictly anhydrous conditions.Multi-step process, lower overall yield, handling of gaseous acetylene.

Experimental Protocols

Route 1: Oxidation of 7-Octyn-1-ol with Jones Reagent

This protocol describes the oxidation of the terminal alcohol of 7-octyn-1-ol to a carboxylic acid using Jones reagent.

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start 7-Octyn-1-ol in Acetone Reaction_Vessel Reaction at 0°C to rt Start->Reaction_Vessel Add dropwise Jones_Reagent Jones Reagent (CrO₃, H₂SO₄, H₂O) Jones_Reagent->Reaction_Vessel Add dropwise Quench Quench with Isopropanol (B130326) Reaction_Vessel->Quench Extraction Extraction with Diethyl Ether Quench->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over Na₂SO₄ Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification Product This compound Purification->Product

Caption: Workflow for the oxidation of 7-octyn-1-ol to this compound.

Methodology:

  • Preparation of Jones Reagent: Dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid and carefully dilute with distilled water to a final volume of 100 mL.

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-octyn-1-ol (1.0 eq) in acetone. Cool the flask to 0°C in an ice bath.

  • Oxidation: Add the prepared Jones reagent dropwise to the stirred solution of 7-octyn-1-ol, maintaining the temperature below 10°C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Quenching: Cool the reaction mixture back to 0°C and quench the excess oxidant by the slow addition of isopropanol until the solution turns from a reddish-orange to a green color.

  • Workup: Dilute the mixture with water and extract with diethyl ether (3 x volumes). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford this compound.

Route 2: Carboxylation of 1-Heptyne

This protocol details the deprotonation of 1-heptyne with n-butyllithium followed by carboxylation with carbon dioxide.

Diagram of the Signaling Pathway:

G 1-Heptyne 1-Heptyne Heptynyl_Lithium Heptynyl Lithium 1-Heptyne->Heptynyl_Lithium + n-BuLi - Butane n-BuLi n-Butyllithium Lithium_Heptynoate Lithium 6-Heptynoate Heptynyl_Lithium->Lithium_Heptynoate + CO₂ CO2 Carbon Dioxide (CO₂) 6-Heptynoic_Acid This compound Lithium_Heptynoate->6-Heptynoic_Acid + H₃O⁺ - Li⁺ Acid_Workup Aqueous Acid Workup (H₃O⁺)

Caption: Reaction pathway for the carboxylation of 1-heptyne.

Methodology:

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a low-temperature thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (B95107) (THF). Add 1-heptyne (1.0 eq) to the THF.

  • Deprotonation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise, maintaining the internal temperature below -70°C. Stir the resulting solution at -78°C for 1 hour.

  • Carboxylation: Add crushed dry ice (a large excess) in small portions to the stirred solution. Ensure the temperature does not rise above -60°C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight.

  • Workup: Quench the reaction with water. Separate the aqueous layer and wash the organic layer with water. Acidify the combined aqueous layers to pH 2 with 1 M HCl. Extract the aqueous layer with diethyl ether (3 x volumes).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by distillation under reduced pressure.

Route 3: Multi-step Synthesis from 5-Chloropentan-1-ol

This route involves the conversion of 5-chloropentan-1-ol to an iodo-intermediate, followed by nucleophilic substitution with sodium acetylide and subsequent oxidation.

Diagram of the Logical Relationship:

G cluster_step1 Step 1: Halogen Exchange cluster_step2 Step 2: Alkyne Introduction cluster_step3 Step 3: Oxidation Start 5-Chloropentan-1-ol Intermediate1 5-Iodopentan-1-ol Start->Intermediate1 + NaI NaI Sodium Iodide in Acetone Intermediate2 7-Octyn-1-ol Intermediate1->Intermediate2 + Sodium Acetylide Sodium_Acetylide Sodium Acetylide in liq. NH₃ Product This compound Intermediate2->Product Oxidation Jones_Reagent Jones Reagent

A Comparative Guide to the Performance of 6-Heptynoic Acid in Click Chemistry Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of "click chemistry" has revolutionized the landscape of bioconjugation, materials science, and drug discovery by offering a suite of reactions that are highly efficient, selective, and biocompatible. Among the various "clickable" functional groups, terminal alkynes are a cornerstone, with 6-Heptynoic acid emerging as a versatile building block. This guide provides an objective comparison of this compound's performance in the two most prominent click chemistry protocols: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We present a synthesis of available experimental data to aid researchers in selecting the optimal chemical tools for their specific applications.

Executive Summary

This compound is a readily accessible and versatile terminal alkyne that consistently demonstrates reliable performance in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. Its aliphatic nature places it in the category of less reactive terminal alkynes compared to electron-deficient or propargylic counterparts. However, with the use of appropriate ligands and optimized reaction conditions, it achieves high to quantitative yields, making it a cost-effective and dependable choice for many applications. Conversely, due to its linear and unstrained structure, This compound is fundamentally incompatible with the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) protocol, which necessitates the use of high-energy, strained cyclooctynes to proceed without a metal catalyst.

Performance in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, forming a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097). The reactivity of the alkyne component is a critical determinant of reaction efficiency and kinetics.

Comparative Reactivity of Terminal Alkynes in CuAAC

The performance of terminal alkynes in CuAAC is significantly influenced by their electronic and steric properties. Electron-deficient alkynes generally exhibit the fastest reaction rates due to a lowering of the alkyne's LUMO energy, making them more susceptible to nucleophilic attack by the azide. Propargylic alkynes also show enhanced reactivity. Aliphatic alkynes, such as this compound, are generally the least reactive among the common terminal alkynes.

Below is a table summarizing the relative performance of various classes of terminal alkynes in CuAAC, synthesized from available literature data. This allows for a qualitative and semi-quantitative comparison of where this compound stands in the reactivity spectrum.

Alkyne ClassExample CompoundRelative ReactivityTypical Time to >90% Completion (10 µM Cu⁺)Key Considerations
Propiolamides Secondary PropiolamideVery High~15 minElectronically activated, leading to faster reactions. May be susceptible to Michael addition side reactions.[1][2]
Propargyl Ethers O-propargyl-tyrosineHigh~20 minExcellent combination of reactivity, stability, and ease of incorporation into biomolecules.[1][2]
Propargyl Amides N-propargyl-acrylamideMedium-High~30 minGood reactivity, commonly used for modifying proteins and peptides.[1]
Propargyl Amines N,N-dimethylpropargylamineMedium~40 minReadily available and versatile for functionalization.
Propargyl Alcohols Propargyl alcoholMedium~45 minA simple and cost-effective option with moderate reactivity.
Aromatic Alkynes PhenylacetyleneLow-Medium>60 minGenerally slower than propargylic compounds.
Aliphatic Alkynes This compound Low>60 minThe least reactive among common terminal alkynes, but reliable with optimized conditions.

Note: The reaction times are approximate and intended for comparative purposes. Actual times can vary significantly based on specific substrates, concentrations, ligand choice, and other reaction conditions.

While aliphatic alkynes like this compound exhibit slower kinetics, their stability and reduced propensity for side reactions, such as Michael addition, make them a robust choice for many bioconjugation applications where rapid reaction rates are not the primary concern.

Incompatibility with Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a powerful, copper-free click chemistry variant that is particularly valuable for in vivo applications where the cytotoxicity of copper is a concern. The driving force for this reaction is the high ring strain of a cyclooctyne (B158145), which significantly lowers the activation energy for the cycloaddition with an azide.

This compound, being a linear, unstrained terminal alkyne, lacks the necessary stored energy to participate in a strain-promoted reaction. The activation barrier for the uncatalyzed cycloaddition between a linear alkyne and an azide is very high, requiring harsh conditions (elevated temperatures) that are incompatible with most biological systems. Therefore, This compound is not a suitable substrate for SPAAC protocols. Researchers requiring a copper-free method must employ a strained cyclooctyne derivative, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).

Experimental Protocols

Below are detailed methodologies for conducting a CuAAC reaction with a terminal alkyne like this compound and for comparing the reactivity of different alkynes.

Protocol 1: General Procedure for CuAAC Bioconjugation

This protocol describes a general method for the copper-catalyzed click reaction between an alkyne-functionalized biomolecule (e.g., a protein modified with this compound) and an azide-containing cargo molecule.

Materials:

  • Alkyne-functionalized biomolecule (e.g., protein-6-heptynoic acid conjugate)

  • Azide-containing cargo molecule (e.g., fluorescent dye-azide)

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) (NaAsc) stock solution (freshly prepared, e.g., 100 mM in water)

  • Aminoguanidine (B1677879) hydrochloride stock solution (e.g., 100 mM in water)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Degassing equipment (e.g., nitrogen or argon gas line)

Procedure:

  • In a microcentrifuge tube, combine the alkyne-functionalized biomolecule and the azide-containing cargo molecule in phosphate buffer. The final concentration of the limiting reactant is typically in the range of 10 µM to 1 mM.

  • In a separate tube, prepare the copper-ligand complex by mixing the CuSO₄ stock solution and the THPTA stock solution. A common ratio is 1:5 (CuSO₄:THPTA).

  • Add the copper-ligand complex to the reaction mixture containing the alkyne and azide.

  • Add the aminoguanidine hydrochloride solution. This is an optional but recommended step to scavenge reactive oxygen species.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction at room temperature or 37°C with gentle shaking. Reaction times can range from 1 to 24 hours, depending on the reactivity of the substrates and their concentrations.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE with fluorescent imaging, HPLC, or mass spectrometry).

  • Once the reaction is complete, the product can be purified using standard methods such as dialysis, size-exclusion chromatography, or affinity chromatography to remove excess reagents and the copper catalyst.

Protocol 2: Comparing Alkyne Reactivity in CuAAC using a Fluorogenic Azide

This protocol allows for the kinetic comparison of different terminal alkynes, including this compound, using a fluorogenic azide that becomes fluorescent upon triazole formation.

Materials:

  • Terminal alkyne substrates to be tested (e.g., this compound, propargyl alcohol, a propiolamide)

  • Fluorogenic azide (e.g., 3-azido-7-hydroxycoumarin)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (NaAsc)

  • Phosphate buffer (pH 7.4)

  • Fluorescence plate reader

Procedure:

  • Prepare stock solutions of all terminal alkynes, the fluorogenic azide, CuSO₄, THPTA, and NaAsc in the appropriate buffer.

  • In a 96-well plate, add the buffer, the alkyne substrate, and the fluorogenic azide to each well.

  • Prepare a master mix of the copper catalyst by combining CuSO₄ and THPTA.

  • Add the copper catalyst master mix to each well.

  • Initiate the reactions by adding freshly prepared sodium ascorbate to each well.

  • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the fluorogenic probe.

  • Data Analysis: Plot the fluorescence intensity versus time for each alkyne. The initial reaction rate can be determined from the slope of the linear portion of the curve. A higher slope indicates a faster reaction and thus a more reactive alkyne. For a more quantitative comparison, second-order rate constants can be calculated by fitting the data to the appropriate rate law.

Visualizing Click Chemistry Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate the workflows and logical relationships in click chemistry.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Alkyne Alkyne Mix Combine Reactants & Catalyst Alkyne->Mix Azide Azide Azide->Mix CuSO4_THPTA CuSO4 + THPTA (Catalyst Complex) CuSO4_THPTA->Mix NaAsc Sodium Ascorbate (Reducing Agent) NaAsc->Mix Initiation Incubate Incubate (RT or 37°C) Mix->Incubate Monitor Monitor Progress (e.g., HPLC, SDS-PAGE) Incubate->Monitor Purify Purify Product Monitor->Purify Final_Product Final_Product Purify->Final_Product Triazole Product

Caption: Experimental workflow for a typical CuAAC reaction.

Click_Chemistry_Choice Start Need for Bioconjugation Copper_Tolerance Is the system tolerant to copper? Start->Copper_Tolerance CuAAC Use CuAAC Protocol Copper_Tolerance->CuAAC Yes SPAAC Use SPAAC Protocol Copper_Tolerance->SPAAC No Alkyne_Choice Select Alkyne Substrate CuAAC->Alkyne_Choice Strained_Alkyne Strained Cyclooctyne (e.g., DBCO, BCN) SPAAC->Strained_Alkyne 6_Heptynoic_Acid This compound (Aliphatic Alkyne) Alkyne_Choice->6_Heptynoic_Acid Moderate Speed High Stability Other_Alkyne Other Terminal Alkyne (e.g., Propargyl, Propiolamide) Alkyne_Choice->Other_Alkyne Higher Speed Considerations Consider: - Reaction Speed - Stability - Cost Alkyne_Choice->Considerations

Caption: Decision tree for choosing a click chemistry protocol and alkyne.

Conclusion

This compound is a valuable and reliable tool in the click chemistry toolbox, specifically for CuAAC reactions. While it does not offer the rapid kinetics of more activated alkynes, its stability, commercial availability, and predictable performance make it an excellent choice for a wide range of applications, particularly in bioconjugation where high yields are often prioritized over reaction speed. It is crucial for researchers to recognize its inapplicability to SPAAC and to select a strained cyclooctyne for copper-free ligation needs. The provided protocols and decision-making frameworks aim to empower researchers to make informed choices and successfully implement click chemistry in their work.

References

Safety Operating Guide

Proper Disposal of 6-Heptynoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 6-heptynoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with this corrosive compound.

This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2][3] Proper handling and disposal are critical to prevent injury and environmental contamination. The primary route for disposal is through an approved chemical waste disposal service.[4][5][6]

Hazard Identification and Safety Precautions

Before handling this compound, it is crucial to be aware of its hazards and to use appropriate personal protective equipment (PPE).

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation, Category 1BGHS05DangerH314: Causes severe skin burns and eye damage.[1][2][3]

Personal Protective Equipment (PPE) includes:

  • Eye Protection: Safety glasses with side shields or goggles.[7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[7]

  • Body Protection: Lab coat.[7]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[3][7][8]

Step-by-Step Disposal Protocol

The following procedures are based on general best practices for laboratory chemical waste. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations.

1. Waste Segregation:

  • Properly segregate waste streams. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS department.[4][7]

  • Solid Waste: Collect contaminated items such as gloves, pipette tips, and paper towels in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[7]

  • Liquid Waste: Collect all liquid waste containing this compound in a compatible, leak-proof, and sealable hazardous waste container.[4]

  • Sharps Waste: Any contaminated sharps, such as needles or glass pipettes, must be placed in a designated, puncture-proof sharps container labeled as hazardous chemical waste.[7]

2. Container Labeling and Storage:

  • All waste containers must be clearly labeled as "Hazardous Chemical Waste" and specify "Contains this compound".[7]

  • Keep containers sealed when not in use and store them in a cool, dry, and well-ventilated area designated for corrosive materials.[3][8]

3. Waste Pickup and Disposal:

  • When a waste container is full, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal service.[7]

  • Do not pour this compound down the drain.[3][8][9] Neutralization of the acid with a suitable base (e.g., sodium bicarbonate) to a neutral pH may be an option in some jurisdictions, but this must be done in accordance with local sewer authority regulations and institutional policies.[9][10]

4. Spill Management: In the event of a spill, follow these procedures:

  • Evacuate and Secure: Alert others in the area and restrict access.[4]

  • Ventilate: Ensure the area is well-ventilated.[4][8]

  • Absorb: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain the spill.[4][8]

  • Collect: Carefully collect the absorbed material and any contaminated solids using non-sparking tools.[4]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent, collecting all cleaning materials as hazardous waste.[4]

  • Dispose: Place all spill cleanup materials in a labeled hazardous waste container for proper disposal.[4][8]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

start Waste Generated (this compound) identify_type Identify Waste Type start->identify_type liquid Liquid Waste identify_type->liquid Liquid solid Solid Waste (non-sharp) identify_type->solid Solid sharps Sharps Waste identify_type->sharps Sharps liquid_container Collect in Labeled, Leak-Proof Liquid Hazardous Waste Container liquid->liquid_container solid_container Collect in Labeled, Lined Solid Hazardous Waste Container solid->solid_container sharps_container Collect in Labeled, Puncture-Proof Sharps Hazardous Waste Container sharps->sharps_container store Store Sealed Container in Designated Area liquid_container->store solid_container->store sharps_container->store full Container Full? store->full full->store No pickup Arrange for Pickup by EHS/Licensed Disposal Service full->pickup Yes end Proper Disposal pickup->end

Disposal workflow for this compound waste.

References

Personal protective equipment for handling 6-Heptynoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 6-Heptynoic acid, a corrosive organic compound. Adherence to these procedures is essential to ensure a safe laboratory environment and compliance with regulatory standards.

Hazard Summary

This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a controlled environment.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Chemical splash goggles and a face shield.[3][4]Protects against splashes and vapors that can cause severe eye damage.
Hand Chemical-resistant gloves (e.g., nitrile or butyl rubber).[3][5]Prevents direct skin contact and chemical burns.
Body A chemical-resistant laboratory coat or apron.[4][6]Protects against spills and splashes on clothing and skin.
Respiratory Use in a well-ventilated area or a chemical fume hood.[6] A respirator may be necessary if vapors are not adequately controlled.[4]Minimizes inhalation of corrosive vapors.
Footwear Closed-toe shoes.Protects feet from potential spills.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Before handling, ensure that an eyewash station and safety shower are readily accessible.[2]
  • All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][6]
  • Prepare all necessary equipment and reagents before introducing the acid to the work area.

2. Donning PPE:

  • Put on all required PPE as outlined in the table above before opening the chemical container.

3. Handling and Dispensing:

  • Carefully open the container, avoiding any splashes or generation of aerosols.
  • When diluting, always add the acid slowly to the water, never the other way around, to prevent a violent exothermic reaction.[3][6][7]
  • Use appropriate, clean, and dry glassware for all measurements and reactions.

4. Post-Handling:

  • Securely close the container for this compound immediately after use.
  • Clean the work area thoroughly, wiping down any spills with a suitable absorbent material.
  • Properly remove and dispose of contaminated gloves and any other disposable PPE.
  • Wash hands thoroughly with soap and water after completing the work.

Disposal Plan: Step-by-Step Waste Management

1. Waste Segregation and Collection:

  • Dispose of this compound waste in a designated, properly labeled, and sealed hazardous waste container.[8][9]
  • Do not mix with other incompatible waste streams. Specifically, keep it separate from bases and oxidizing agents.[8]
  • Solid waste contaminated with this compound (e.g., gloves, absorbent pads) should be collected in a separate, clearly labeled solid hazardous waste container.[9]

2. Neutralization (for small quantities, if permissible by institutional policy):

  • Caution: Neutralization should only be performed by trained personnel and in a chemical fume hood.[1]
  • Slowly add a weak base, such as sodium bicarbonate, to the acidic waste with constant stirring.[10]
  • Monitor the pH of the solution. The target pH for neutralization is typically between 6 and 8.[1]
  • Be aware that this reaction can generate heat and gas; proceed with caution.[1]

3. Storage of Waste:

  • Store hazardous waste containers in a designated satellite accumulation area.[8]
  • Ensure the storage area is cool, dry, and well-ventilated.[10]
  • Secondary containment should be used to prevent the spread of spills.

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3][10]

Workflow for Handling and Disposal of this compound

Workflow for Handling and Disposal of this compound start Start: Prepare for Handling ppe Don Appropriate PPE start->ppe handling Handle in Fume Hood ppe->handling use Use in Experiment handling->use spill Spill Response handling->spill waste_collection Collect Waste in Designated Container use->waste_collection spill->waste_collection Clean up neutralization Neutralize (if applicable) waste_collection->neutralization storage Store Waste in Satellite Accumulation Area neutralization->storage disposal Arrange for Professional Disposal storage->disposal end End: Decontaminate Area and Remove PPE disposal->end

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Heptynoic acid
Reactant of Route 2
Reactant of Route 2
6-Heptynoic acid

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